molecular formula C8H9NO4S B1323473 2-(Methylsulfamoyl)benzoic acid CAS No. 125372-22-7

2-(Methylsulfamoyl)benzoic acid

Cat. No.: B1323473
CAS No.: 125372-22-7
M. Wt: 215.23 g/mol
InChI Key: CIMMMBSLPMSWGN-UHFFFAOYSA-N
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Description

2-(Methylsulfamoyl)benzoic Acid (CAS 125372-22-7) is a high-purity organic compound primarily utilized as a critical impurity and intermediate in pharmaceutical research and development . Its principal research application is serving as a specified impurity standard for the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam, playing a vital role in quality control and analytical method development to ensure drug safety and efficacy . The compound has a molecular formula of C8H9NO4S and a molecular weight of 215.23 g/mol . Researchers should note that this chemical requires careful handling; it carries GHS warning labels with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is sealed in a dry environment, either at room temperature or refrigerated between 2-8°C . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMMMBSLPMSWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620296
Record name 2-(Methylsulfamoyl)benzoic acid
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125372-22-7
Record name 2-(Methylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Methylamino)sulfonyl]benzoic acid
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Foundational & Exploratory

The Synthesis of 2-(Methylsulfamoyl)benzoic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methylsulfamoyl)benzoic acid is a key chemical intermediate whose structural motif is of significant interest in the development of pharmaceuticals and other specialty chemicals. While not a household name itself, its synthesis represents a confluence of classic organic reactions that have been refined over more than a century. This technical guide provides an in-depth exploration of the discovery and the evolution of synthetic routes to this important molecule. We will dissect the two primary logical pathways for its synthesis, providing detailed experimental protocols and discussing the underlying chemical principles and historical context that have guided the choice of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the synthesis and chemical properties of sulfamoylbenzoic acids.

Introduction and Historical Context: An Inferred Discovery

The precise moment of discovery for 2-(methylsulfamoyl)benzoic acid is not marked by a singular, celebrated publication. Rather, its existence can be inferred from the rich history of a closely related and commercially significant molecule: saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). The chemistry of ortho-sulfonamides of benzoic acid was extensively explored following the discovery of saccharin in 1879. The fundamental building block, 2-sulfamoylbenzoic acid, is a hydrolysis product of saccharin and was therefore accessible to early 20th-century chemists.

The logical and subsequent derivatization of this accessible scaffold makes the synthesis of its N-methyl analog, 2-(methylsulfamoyl)benzoic acid, a near certainty in the annals of early medicinal and organic chemistry. Two primary synthetic strategies emerge from a retrospective analysis of chemical literature and patents, each with its own merits and challenges. These two routes represent the most probable pathways by which this compound was first synthesized and how it continues to be synthesized today.

The Two Primary Synthetic Pathways

The synthesis of 2-(methylsulfamoyl)benzoic acid can be logically approached from two different starting points, each representing a distinct strategy in retrosynthetic analysis.

  • Route A: The "Toluene Oxidation" Pathway. This approach begins with an appropriately substituted toluene derivative, N-methyl-o-toluenesulfonamide, and creates the carboxylic acid functionality in the final step through oxidation of the methyl group.

  • Route B: The "Sulfonamide Formation" Pathway. This strategy starts with a benzoic acid derivative and builds the methylsulfamoyl side chain, typically through chlorosulfonation followed by amination with methylamine.

The following sections will provide a detailed technical examination of each of these pathways.

Route A: The Toluene Oxidation Pathway

This pathway is predicated on the robustness of the sulfonamide group to strong oxidizing conditions, allowing for the selective conversion of a benzylic methyl group to a carboxylic acid.

The core principle of this route is the well-established oxidation of alkylbenzenes to benzoic acids.[1] The benzylic carbon is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical.[2] The synthesis, therefore, consists of two main stages:

  • Formation of the Sulfonamide: The synthesis of the precursor, N-methyl-o-toluenesulfonamide, is achieved through the reaction of o-toluenesulfonyl chloride with methylamine. This is a standard and high-yielding nucleophilic acyl substitution reaction.

  • Oxidation: The methyl group of N-methyl-o-toluenesulfonamide is then oxidized to a carboxylic acid. Potassium permanganate (KMnO4) is a classic and effective reagent for this transformation, although other oxidizing agents can be used. The reaction is typically performed in an aqueous alkaline solution under reflux, followed by acidification to yield the final product.

Toluene_Oxidation_Pathway cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Oxidation o_toluenesulfonyl_chloride o-Toluenesulfonyl Chloride N_methyl_o_toluenesulfonamide N-Methyl-o-toluenesulfonamide o_toluenesulfonyl_chloride->N_methyl_o_toluenesulfonamide Nucleophilic Substitution methylamine Methylamine methylamine->N_methyl_o_toluenesulfonamide final_product 2-(Methylsulfamoyl)benzoic Acid N_methyl_o_toluenesulfonamide->final_product Benzylic Oxidation oxidizing_agent KMnO4, Heat oxidizing_agent->final_product

Caption: Workflow for the Toluene Oxidation Pathway.

Stage 1: Synthesis of N-Methyl-o-toluenesulfonamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve o-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.0 eq, typically as a 40% aqueous solution or a 2M solution in THF) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. A white precipitate will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: If an organic solvent was used, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-o-toluenesulfonamide, which can be purified by recrystallization from ethanol/water.

Stage 2: Oxidation to 2-(Methylsulfamoyl)benzoic Acid

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add N-methyl-o-toluenesulfonamide (1.0 eq) and a solution of sodium carbonate (2.0 eq) in water.

  • Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO4, approx. 3.0 eq) portion-wise over 1-2 hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO2) will form.

  • Reaction Monitoring: Continue heating under reflux until the purple color persists, indicating the reaction is complete (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of 2-(methylsulfamoyl)benzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water or an ethanol/water mixture.

Route B: The Sulfonamide Formation Pathway

This pathway constructs the methylsulfamoyl group onto a pre-existing benzoic acid core. It is a common strategy for creating libraries of N-substituted sulfamoylbenzoic acids for applications like drug discovery.[3][4]

This route relies on the electrophilic substitution of a benzoic acid derivative to introduce a sulfonyl chloride group, which is then converted to the desired sulfonamide.

  • Chlorosulfonation: 2-Methylbenzoic acid (o-toluic acid) is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO2Cl) onto the benzene ring. The directing effects of the methyl and carboxyl groups need to be considered.

  • Amination: The resulting sulfonyl chloride is then reacted with methylamine to form the N-methylsulfonamide.

  • Oxidation: The methyl group is then oxidized to a carboxylic acid, similar to Route A.

Alternatively, and more directly, one can start with benzoic acid itself, perform a chlorosulfonation, and then aminate with methylamine.

Sulfonamide_Formation_Pathway cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Amination benzoic_acid Benzoic Acid sulfonyl_chloride 2-(Chlorosulfonyl)benzoic Acid benzoic_acid->sulfonyl_chloride Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride final_product 2-(Methylsulfamoyl)benzoic Acid sulfonyl_chloride->final_product Nucleophilic Substitution methylamine Methylamine methylamine->final_product

Caption: Workflow for the Sulfonamide Formation Pathway.

  • Reaction Setup: In a flask equipped with a stirrer, a gas outlet, and a dropping funnel, place benzoic acid (1.0 eq). Cool the flask in an ice bath.

  • Chlorosulfonation: Cautiously add chlorosulfonic acid (approx. 4.0 eq) dropwise. Hydrogen chloride gas will be evolved, which should be directed to a scrubber.

  • Reaction: After the addition, slowly warm the mixture to room temperature and then heat to 60-80 °C for 2-3 hours until the evolution of HCl ceases.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The 2-(chlorosulfonyl)benzoic acid will precipitate as a solid.

  • Isolation of Intermediate: Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step.

  • Amination: Suspend the crude 2-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like THF or water at 0 °C. Add a solution of methylamine (2.5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Acidification and Isolation: Acidify the reaction mixture with concentrated HCl to a pH of ~2. The 2-(methylsulfamoyl)benzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from water or ethanol/water can be performed for further purification.

Comparative Analysis of Synthetic Routes

The choice between the Toluene Oxidation Pathway and the Sulfonamide Formation Pathway often depends on the availability of starting materials, desired scale, and safety considerations.

FeatureToluene Oxidation Pathway (Route A)Sulfonamide Formation Pathway (Route B)
Starting Materials o-Toluenesulfonyl chloride, MethylamineBenzoic acid, Chlorosulfonic acid, Methylamine
Key Reactions Sulfonamide formation, Benzylic oxidationChlorosulfonation, Sulfonamide formation
Advantages Avoids the use of highly corrosive chlorosulfonic acid.More direct if starting from benzoic acid. Often used for creating diverse N-substituted analogs.
Challenges The oxidation step can be harsh and may require careful control to avoid side reactions. Handling of KMnO4 on a large scale.Chlorosulfonic acid is highly reactive and corrosive, requiring special handling. The chlorosulfonation can yield isomeric products.
Typical Yields Generally good to high yields are reported for both steps in the literature for analogous compounds.Yields can be variable depending on the success of the chlorosulfonation step.

Mechanistic Insights

The Toluene Oxidation Mechanism

The oxidation of the methyl group on the toluene ring by potassium permanganate is not a simple reaction. It is generally accepted to proceed through a free-radical mechanism.[5][6] The process is thought to be initiated by the abstraction of a hydrogen atom from the benzylic position, which is the weakest C-H bond in the molecule due to the resonance stabilization of the resulting benzyl radical. This initial radical then undergoes a series of further oxidation steps, likely involving manganese species in various oxidation states, ultimately leading to the formation of the carboxylic acid. The alkaline conditions are crucial as they prevent the formation of acidic byproducts that could inhibit the reaction and they help to solubilize the intermediate benzoate salt.

The Chlorosulfonation Mechanism

Chlorosulfonation is a classic electrophilic aromatic substitution reaction. In this case, the electrophile is chlorosulfuric acid itself or a related species generated in situ. The regioselectivity of the substitution on the benzoic acid ring is governed by the electronic effects of the existing carboxyl group, which is a meta-director and deactivating. This would favor the formation of 3-(chlorosulfonyl)benzoic acid. However, under the forcing conditions often used, substitution at the ortho position can also occur, leading to a mixture of isomers that may require purification.

Conclusion: A Versatile Intermediate with an Evolving Synthesis

The history of 2-(methylsulfamoyl)benzoic acid is intrinsically linked to the broader development of sulfonamide chemistry. While its "discovery" was likely a quiet extension of early 20th-century research, its synthesis has been continually refined. The two primary pathways, the Toluene Oxidation Pathway and the Sulfonamide Formation Pathway, both remain viable and relevant today. Modern advancements in catalysis and a greater emphasis on green chemistry are leading to new methods for both the oxidation and the sulfonamide formation steps, often employing milder conditions and more environmentally benign reagents.[7][8] For researchers and drug development professionals, a thorough understanding of these fundamental synthetic routes is essential for the efficient and innovative production of novel molecules based on the 2-(methylsulfamoyl)benzoic acid scaffold.

References

  • Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(7), 1335–1347.[3]

  • MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Retrieved from [Link]

  • Google Patents. (2017). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Quora. (2018). What is the mechanism of benzoic acid from toluene? Retrieved from [Link][9]

  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140.[4]

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.
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  • National Center for Biotechnology Information. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140.[10]

  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link][11]

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  • Google Patents. (2016). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
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A Spectroscopic Guide to 2-(Methylsulfamoyl)benzoic Acid (CAS 125372-22-7): Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Methylsulfamoyl)benzoic Acid

2-(Methylsulfamoyl)benzoic acid, with the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol , is a substituted benzoic acid derivative.[1][2][3] Its structure incorporates a carboxylic acid group and a methylsulfamoyl group on a benzene ring, making it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and a combination of spectroscopic techniques provides the necessary evidence for unambiguous identification.

Molecular Structure and Spectroscopic Overview

The structural features of 2-(Methylsulfamoyl)benzoic acid give rise to a unique spectroscopic fingerprint. The aromatic ring, the carboxylic acid moiety, and the methylsulfamoyl group each possess distinct vibrational and magnetic properties that are interrogated by different spectroscopic methods.

Figure 1: Chemical structure of 2-(Methylsulfamoyl)benzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for 2-(Methylsulfamoyl)benzoic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 - 11.0Singlet (broad)1H-COOH
~8.1 - 7.9Multiplet2HAromatic CH
~7.8 - 7.6Multiplet2HAromatic CH
~5.5 - 5.0Singlet (broad)1H-SO₂NH-
~2.7Singlet3H-NHCH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (11.0-13.0 ppm) due to the acidic nature of the proton and hydrogen bonding.

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet system in the aromatic region (7.6-8.1 ppm). The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • Sulfamoyl Proton (-SO₂NH-): The proton on the nitrogen atom is expected to be a broad singlet, with its chemical shift influenced by the solvent and concentration.

  • Methyl Protons (-NHCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet around 2.7 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for 2-(Methylsulfamoyl)benzoic acid

Chemical Shift (ppm)Assignment
~168-COOH
~140 - 125Aromatic C (6 signals expected)
~30-NHCH₃

Interpretation:

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and will appear at the downfield end of the spectrum (~168 ppm).

  • Aromatic Carbons: Due to the substitution pattern, all six carbons of the benzene ring are chemically non-equivalent and are expected to give rise to six distinct signals in the aromatic region (125-140 ppm). The carbon attached to the carboxylic acid and the one attached to the sulfamoyl group will be the most deshielded among the ring carbons.

  • Methyl Carbon (-NHCH₃): The methyl carbon will appear as a single peak in the aliphatic region, around 30 ppm.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample b in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Add internal standard (e.g., TMS) b->c d Transfer to NMR tube c->d e Acquire spectrum on a 400 MHz (or higher) spectrometer d->e f Record ¹H and ¹³C spectra e->f g Fourier transform f->g h Phase and baseline correction g->h i Integrate and pick peaks h->i

Figure 2: Standard experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 2-(Methylsulfamoyl)benzoic acid

m/z (charge/mass ratio)Interpretation
215[M]⁺, Molecular ion
198[M - OH]⁺, Loss of hydroxyl radical
136[M - SO₂NHCH₃]⁺, Loss of methylsulfamoyl group
108[M - COOH - SO₂]⁺, Subsequent fragmentation
77[C₆H₅]⁺, Phenyl cation

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 215, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the hydroxyl radical from the carboxylic acid group, and the cleavage of the sulfamoyl and carboxyl groups from the aromatic ring.

MS_Fragmentation M [M]⁺ m/z 215 frag1 [M - OH]⁺ m/z 198 M->frag1 - OH frag2 [M - SO₂NHCH₃]⁺ m/z 136 M->frag2 - SO₂NHCH₃ frag3 [C₆H₅]⁺ m/z 77 frag2->frag3 - COOH

Figure 3: Predicted major fragmentation pathways for 2-(Methylsulfamoyl)benzoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry

A standard method for acquiring an EI mass spectrum involves introducing a small amount of the solid sample directly into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is then vaporized and ionized by a beam of high-energy electrons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 2-(Methylsulfamoyl)benzoic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid, H-bonded)
~3300MediumN-H stretch (Sulfonamide)
3100 - 3000MediumC-H stretch (Aromatic)
2960 - 2850WeakC-H stretch (Aliphatic, -CH₃)
1710 - 1680Strong, SharpC=O stretch (Carboxylic acid, dimer)
1600 - 1450MediumC=C stretch (Aromatic ring)
~1340 and ~1160StrongS=O stretch (Sulfonamide, asymmetric & symmetric)
1320 - 1210StrongC-O stretch (Carboxylic acid)
950 - 910Broad, MediumO-H bend (out-of-plane, Carboxylic acid)

Interpretation:

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. A sharp, strong peak for the C=O stretch will be observed around 1700 cm⁻¹. The presence of the sulfonamide group will be confirmed by the N-H stretch around 3300 cm⁻¹ and the two strong S=O stretching bands.

Experimental Protocol for FT-IR Analysis

For a solid sample like 2-(Methylsulfamoyl)benzoic acid, the KBr pellet technique is a common and reliable method.[4] This involves grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent pellet for analysis.

Conclusion

The combination of predicted NMR, Mass Spectrometry, and IR data provides a comprehensive and self-validating spectroscopic profile for 2-(Methylsulfamoyl)benzoic acid. This guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating further investigation and application of this compound. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against the predicted values presented herein.

References

  • Chemsrc. 2-(n-Methylsulfamoyl)benzoicacid | CAS#:125372-22-7. [Link]

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The Emerging Therapeutic Potential of the 2-(Methylsulfamoyl)benzoic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamoylbenzoic acid moiety is a well-established pharmacophore, integral to the structure of numerous clinically significant drugs. Within this chemical class, the 2-(methylsulfamoyl)benzoic acid scaffold is emerging as a versatile and promising core for the development of novel therapeutics targeting a range of disease states. While the parent compound, 2-(methylsulfamoyl)benzoic acid, is primarily recognized as an impurity in the synthesis of the non-steroidal anti-inflammatory drug Meloxicam[1][2], its derivatives have demonstrated potent and selective biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(methylsulfamoyl)benzoic acid and its derivatives, with a focus on their roles as lysophosphatidic acid receptor 2 (LPA2) agonists and ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging this promising chemical scaffold.

Introduction to the 2-(Methylsulfamoyl)benzoic Acid Scaffold

The broader class of sulfonylbenzoic acid derivatives has long been a fruitful area of medicinal chemistry research, yielding compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[3]. The unique combination of a sulfonic acid and a carboxylic acid attached to a benzoic acid core provides a platform for multifaceted interactions with biological targets[3]. The 2-(methylsulfamoyl)benzoic acid scaffold, a specific subset of this class, offers a distinct substitution pattern that has been underexplored until recently. The presence of the methylsulfamoyl group at the ortho position of the benzoic acid creates a specific steric and electronic environment that can be exploited for the design of highly selective therapeutic agents. Recent studies have highlighted the potential of this scaffold in modulating key signaling pathways involved in cellular proliferation, inflammation, and thrombosis.

Synthetic Strategies for 2-(Methylsulfamoyl)benzoic Acid and its Derivatives

The synthesis of 2-(methylsulfamoyl)benzoic acid and its N-substituted derivatives is generally achieved through a multi-step process commencing with the chlorosulfonation of a benzoic acid precursor. The resulting sulfonyl chloride is then reacted with an appropriate amine to furnish the desired sulfonamide.

A general synthetic workflow is depicted below:

Synthetic Workflow start Benzoic Acid Derivative chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) start->chlorosulfonation sulfonyl_chloride 2-Carboxybenzenesulfonyl Chloride Derivative chlorosulfonation->sulfonyl_chloride amination Amination (Primary or Secondary Amine) sulfonyl_chloride->amination final_product 2-(N-substituted-sulfamoyl)benzoic Acid Derivative amination->final_product

Caption: General synthetic route for 2-(N-substituted-sulfamoyl)benzoic acid derivatives.

Detailed Synthetic Protocol: Synthesis of 2-(N-Cyclopropylsulfamoyl)benzoic Acid

This protocol is adapted from a method for the synthesis of related sulfamoylbenzoic acids[4][5].

Step 1: Chlorosulfonation of Benzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add benzoic acid (1 equivalent) in small portions to cooled chlorosulfonic acid (6 equivalents).

  • Heat the resulting mixture to 95°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate of 2-(chlorosulfonyl)benzoic acid by vacuum filtration and wash with cold water. The product can be used in the next step without further purification.

Step 2: Amination with Cyclopropylamine

  • Suspend 2-(chlorosulfonyl)benzoic acid (1 equivalent) in water (0.2 M).

  • Add cyclopropylamine (1 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(N-cyclopropylsulfamoyl)benzoic acid.

Biological Activities and Therapeutic Targets

The 2-(methylsulfamoyl)benzoic acid scaffold has shown promise in modulating the activity of several key therapeutic targets. The following sections detail the biological activities of its derivatives as LPA2 receptor agonists and h-NTPDase inhibitors.

Lysophosphatidic Acid Receptor 2 (LPA2) Agonism

Lysophosphatidic acid (LPA) is a signaling phospholipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival, through a family of G protein-coupled receptors (GPCRs), LPA1-6[6][7]. The LPA2 receptor subtype is of particular interest as it mediates anti-apoptotic and mucosal barrier-protective effects[8][9].

Derivatives of 2-(sulfamoyl)benzoic acid have been identified as the first specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity[8][9]. These compounds represent a significant advancement in the development of selective LPA2 modulators for potential therapeutic applications in conditions such as radiation-induced injury and inflammatory bowel disease.

Mechanism of Action: LPA2 receptor activation by these sulfamoylbenzoic acid derivatives initiates a G-protein signaling cascade, leading to the mobilization of intracellular calcium. This can be monitored using fluorescent calcium indicators like Fura-2AM[8].

LPA2 Signaling Pathway ligand 2-(Sulfamoyl)benzoic Acid Derivative receptor LPA2 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er ca_release Ca2+ Release er->ca_release cellular_response Cellular Response (e.g., Anti-apoptosis) ca_release->cellular_response

Caption: Simplified LPA2 receptor signaling pathway activated by 2-(sulfamoyl)benzoic acid derivatives.

Structure-Activity Relationship (SAR): Medicinal chemistry efforts have focused on modifying the head group, linker, and tail group of the 2-(sulfamoyl)benzoic acid scaffold to enhance potency and selectivity for the LPA2 receptor[8]. These studies have revealed that subtle structural modifications can lead to significant improvements in agonist activity, with the most potent compounds exhibiting picomolar efficacy[8].

Quantitative Data for LPA2 Receptor Agonism:

Compound IDModificationLPA2 EC50 (nM)Reference
4 Propyl linker~2000[8]
11d 5-chloro, butyl linker0.00506[8]
Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates[4]. Four isoforms, NTPDase1, -2, -3, and -8, are involved in regulating purinergic signaling, which plays a crucial role in thrombosis, inflammation, and cancer[4]. Consequently, selective inhibitors of NTPDases are sought after as potential therapeutics.

A series of sulfamoyl benzamide derivatives, synthesized from sulfamoylbenzoic acid precursors, have been identified as selective inhibitors of human NTPDases (h-NTPDases)[4].

Mechanism of Action: These compounds inhibit the enzymatic activity of h-NTPDases, thereby preventing the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these nucleotides, which can have pro-inflammatory and anti-thrombotic effects.

Structure-Activity Relationship (SAR): The nature of the substituents on the sulfamoyl and benzamide moieties plays a critical role in the potency and selectivity of these inhibitors for different h-NTPDase isoforms[4]. For instance, a 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid derivative was found to be a potent and selective inhibitor of h-NTPDase8[4].

Quantitative Data for h-NTPDase Inhibition:

Compound IDTargetIC50 (µM)Reference
2a h-NTPDase31.32 ± 0.06[4]
2d h-NTPDase80.28 ± 0.07[4]
3i h-NTPDase12.88 ± 0.13[4]
3i h-NTPDase30.72 ± 0.11[4]

Pharmacokinetic Profile

The pharmacokinetic properties of sulfamoylbenzoic acid derivatives can be modulated by altering their substitution patterns. While comprehensive pharmacokinetic data for a wide range of 2-(methylsulfamoyl)benzoic acid derivatives are not yet available, studies on related compounds provide valuable insights. For instance, some 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been evaluated for their in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, demonstrating their potential for drug-likeness[1]. The development of orally bioavailable compounds with favorable pharmacokinetic profiles is a key objective in the ongoing research into this chemical class.

Key Experimental Protocols

LPA2 Receptor Activation Assay (Calcium Mobilization)

This protocol is based on methods used to characterize LPA receptor agonists[6][8].

Objective: To determine the agonist activity of a test compound at the human LPA2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human LPA2 receptor.

  • Fura-2AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a known LPA2 agonist (e.g., LPA 18:1).

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the LPA2-expressing cells to confluency in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with Fura-2AM in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Add the diluted compounds to the appropriate wells.

  • Signal Detection: Place the plate in a fluorescence plate reader and measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm, over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Plot the change in fluorescence ratio against the compound concentration to determine the EC50 value.

h-NTPDase Inhibition Assay (Malachite Green)

This protocol is a standard colorimetric assay for measuring NTPDase activity[10].

Objective: To determine the inhibitory activity of a test compound against a human NTPDase isoform.

Materials:

  • Recombinant human NTPDase enzyme (e.g., h-NTPDase1, -2, -3, or -8).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2).

  • ATP or ADP as the substrate.

  • Test compounds and a known NTPDase inhibitor.

  • Malachite green reagent.

  • Microplate reader.

Procedure:

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate (ATP or ADP).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during the enzymatic reaction.

  • Signal Detection: Measure the absorbance of the colored complex at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Future Perspectives

The 2-(methylsulfamoyl)benzoic acid scaffold represents a promising starting point for the development of novel and selective therapeutic agents. The demonstrated activities of its derivatives as LPA2 receptor agonists and h-NTPDase inhibitors highlight the potential of this chemical class in addressing unmet medical needs in areas such as inflammatory diseases, cancer, and thrombosis. Future research should focus on:

  • Expanding the SAR: Synthesizing and screening a broader range of derivatives to further optimize potency and selectivity for various biological targets.

  • Elucidating Mechanisms of Action: Conducting in-depth studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and pharmacokinetic profiles.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where the identified targets play a significant role.

The versatility and synthetic accessibility of the 2-(methylsulfamoyl)benzoic acid core make it an attractive platform for continued drug discovery and development efforts.

References

  • Sardar, V. M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7236-7248. [Link]

  • Zaigham, M. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(32), 22185-22198. [Link]

  • Zaigham, M. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

  • Putt, K. S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7236-7248. [Link]

  • Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • ResearchGate. (n.d.). (A) Hanes-Woolf plot for NTPDase2 inhibition by 20, determined using... [Link]

  • Marucci, G., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1281831. [Link]

  • Brown, J. H., et al. (2010). LPA receptor agonists and antagonists (WO2010051053). PMC. [Link]

  • Marucci, G., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PMC. [Link]

  • Google Patents. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Pharmaffiliates. (n.d.). 2-(Methylsulfamoyl)benzoic Acid. [Link]

Sources

An In-depth Technical Guide to the Preliminary Mechanistic Evaluation of 2-(Methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The compound 2-(Methylsulfamoyl)benzoic acid represents a compelling scaffold for drug discovery, integrating two moieties of significant pharmacological interest: a sulfonamide and a benzoic acid derivative. While direct mechanistic studies on this specific molecule are not yet prevalent in public literature, its structural components suggest a range of plausible biological activities. This guide provides a comprehensive framework for the preliminary investigation of its mechanism of action. We will delineate a logical, multi-pronged approach, starting from foundational biochemical assays to more complex cell-based analyses. This document is designed to serve as a strategic roadmap, furnishing researchers with the scientific rationale and detailed protocols necessary to systematically uncover the therapeutic potential of 2-(Methylsulfamoyl)benzoic acid and its analogues.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic promise of 2-(Methylsulfamoyl)benzoic acid lies in the established bioactivities of its constituent parts. By understanding these, we can formulate initial hypotheses regarding its mechanism of action.

  • The Sulfonamide Moiety (-SO₂NHCH₃): This functional group is a cornerstone of medicinal chemistry.[1][2] Historically recognized for their antimicrobial properties through the inhibition of dihydropteroate synthetase in bacteria, sulfonamides are now integral to a wide array of drugs with antiviral, anticancer, anti-inflammatory, and diuretic activities.[1] Key enzymatic targets for modern sulfonamide-based drugs include carbonic anhydrases, cyclooxygenases (COX), and various proteases.[2]

  • The Benzoic Acid Moiety (-COOH): Benzoic acid and its derivatives are also ubiquitous in pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3] The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[2] Its presence can modulate critical signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.

Based on this composite structure, we can hypothesize that 2-(Methylsulfamoyl)benzoic acid may exert its effects through one or more of the following mechanisms:

  • Anti-inflammatory Activity: via inhibition of key inflammatory enzymes like COX-1/COX-2.

  • Enzyme Inhibition: targeting metalloenzymes such as carbonic anhydrases.

  • Antimicrobial Activity: by disrupting essential microbial metabolic pathways.

  • Modulation of Cellular Signaling: interfering with pro-inflammatory signaling cascades like NF-κB.

The following sections will detail a systematic approach to testing these hypotheses.

Foundational Biochemical and Enzymatic Assays

The initial phase of investigation should focus on direct interactions between the compound and purified biological targets in a controlled, cell-free environment. This approach provides clear, quantifiable data on potential inhibitory activities.

Assessment of Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition

Many anti-inflammatory drugs, including sulfonamide derivatives like Celecoxib, function by inhibiting COX enzymes.[2] Therefore, evaluating the effect of 2-(Methylsulfamoyl)benzoic acid on COX-1 and COX-2 is a logical first step.

COX_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, COX-1/COX-2 Enzymes, Heme, Arachidonic Acid Incubate 1. Add Buffer, Heme, and COX Enzyme to wells Reagents->Incubate Compound Prepare serial dilutions of 2-(Methylsulfamoyl)benzoic acid and control inhibitor (e.g., Celecoxib) in DMSO AddInhibitor 2. Add test compound or vehicle (DMSO) Compound->AddInhibitor Incubate->AddInhibitor PreIncubate 3. Pre-incubate at 37°C for 10 min AddInhibitor->PreIncubate Initiate 4. Initiate reaction with Arachidonic Acid PreIncubate->Initiate Incubate2 5. Incubate for 2 min at 37°C Initiate->Incubate2 Terminate 6. Terminate reaction (e.g., with HCl) Incubate2->Terminate Quantify Quantify Prostaglandin E₂ (PGE₂) production (e.g., via LC-MS/MS or ELISA) Terminate->Quantify Calculate Calculate % Inhibition relative to vehicle control Quantify->Calculate IC50 Plot % Inhibition vs. Concentration and determine IC₅₀ values Calculate->IC50

Caption: Workflow for determining COX-1/COX-2 inhibition.

This protocol is adapted from commercially available colorimetric and LC-MS/MS-based assay kits.[4][5][6][7]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Enzyme: Recombinant human or ovine COX-1 and COX-2. Keep on ice.

    • Cofactors: Prepare solutions of hematin and L-epinephrine.

    • Substrate: Prepare a solution of arachidonic acid in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of 2-(Methylsulfamoyl)benzoic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).

    • Positive Control: Prepare a similar dilution series of a known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

  • Assay Procedure (per well of a 96-well plate):

    • To each well, add:

      • 150-160 µL Assay Buffer

      • 10 µL Heme solution

      • 10 µL of COX-1 or COX-2 enzyme solution.

    • For inhibitor wells, add 10 µL of the test compound dilution. For "100% Initial Activity" control wells, add 10 µL of DMSO.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

    • Incubate for exactly 2 minutes at 37°C.

    • Terminate the reaction by adding 10 µL of 2.0 M HCl.

  • Quantification and Data Analysis:

    • The product of the reaction, Prostaglandin E₂ (PGE₂), is quantified. This can be done using a specific PGE₂ ELISA kit or by a more precise LC-MS/MS method.[4][8]

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (PGE₂_inhibitor / PGE₂_control)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Parameter Description Example Data (Hypothetical)
IC₅₀ (COX-1) Concentration for 50% inhibition of COX-115.2 µM
IC₅₀ (COX-2) Concentration for 50% inhibition of COX-21.8 µM
Selectivity Index IC₅₀ (COX-1) / IC₅₀ (COX-2)8.4
Carbonic Anhydrase (CA) Inhibition Assay

Sulfonamides are a classic class of carbonic anhydrase inhibitors.[9] Various human CA isoforms (e.g., hCA I, II, IX, XII) are validated drug targets for conditions like glaucoma and cancer.[10]

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[9][11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: 1 mg/mL human CA (e.g., hCA II) in cold Assay Buffer.

    • Enzyme Working Solution: Dilute the stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer just before use.

    • Substrate Stock: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

    • Test Compound & Control: Prepare serial dilutions in DMSO, as described for the COX assay. Acetazolamide is a standard positive control inhibitor.

  • Assay Procedure (per well of a 96-well plate):

    • Add 158 µL of Assay Buffer to appropriate wells.

    • Add 2 µL of the test compound dilution (or DMSO for maximum activity control).

    • Add 20 µL of the CA Working Solution.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Stock solution.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the COX assay.

Cell-Based Assays: Probing Cellular Mechanisms

Once direct enzymatic targets have been explored, the next logical step is to assess the compound's activity in a more complex biological context. Cell-based assays can provide insights into membrane permeability, off-target effects, and impact on cellular signaling pathways.

Antimicrobial Susceptibility Testing

Given the historical role of sulfonamides and the known antimicrobial properties of benzoic acids, it is crucial to screen 2-(Methylsulfamoyl)benzoic acid for antibacterial and antifungal activity.[3] The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

  • Preparation:

    • Microorganisms: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • Inoculum Preparation: Grow a fresh culture of the microorganism and dilute it in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.[14]

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium.

  • Assay Procedure:

    • Add 50 µL of the prepared inoculum to each well of the compound dilution plate.[13] The final volume in each well should be 100-200 µL.

    • Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only medium).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Microorganism MIC (µg/mL) (Hypothetical)
S. aureus ATCC 2921364
E. coli ATCC 25922>128
C. albicans ATCC 90028>128
Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[15] Benzoic acid derivatives have been shown to inhibit this pathway.[15][16] Investigating the effect of 2-(Methylsulfamoyl)benzoic acid on NF-κB activation in a relevant cell line (e.g., macrophages like RAW 264.7 or monocytic THP-1 cells) is a key step.

NFkB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis_methods Analysis of Pathway Activation cluster_downstream Downstream Effects Culture Culture macrophages (e.g., RAW 264.7) Pretreat Pre-treat cells with 2-(Methylsulfamoyl)benzoic acid or vehicle for 1-2 hours Culture->Pretreat Stimulate Stimulate with an NF-κB activator (e.g., LPS) for 30-60 min Pretreat->Stimulate Lysis Lyse cells and prepare cytoplasmic and nuclear extracts Stimulate->Lysis Reporter Alternatively: Use NF-κB reporter cell line and measure luciferase activity Stimulate->Reporter Alternative Gene_Expr Measure inflammatory gene expression (e.g., TNF-α, IL-6) via qPCR Stimulate->Gene_Expr Western Western Blot: - Cytoplasmic: p-IκBα, IκBα - Nuclear: NF-κB p65 Lysis->Western Protein_Sec Measure cytokine secretion (e.g., TNF-α, IL-6) via ELISA Gene_Expr->Protein_Sec

Caption: Workflow for investigating NF-κB pathway modulation.

  • Western Blotting for IκBα Phosphorylation and Degradation: The canonical NF-κB pathway is activated by the phosphorylation and subsequent degradation of the inhibitor protein IκBα.[17]

    • Protocol: After cell treatment and stimulation (e.g., with Lipopolysaccharide - LPS), cytoplasmic extracts are prepared.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

    • A potent inhibitor should reduce the LPS-induced increase in p-IκBα and prevent the degradation of total IκBα.

  • Western Blotting for p65 Nuclear Translocation: Upon IκBα degradation, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus to activate gene transcription.[17]

    • Protocol: Following treatment, nuclear extracts are prepared.

    • Western blotting is performed using an antibody against the p65 subunit.

    • An effective compound will decrease the amount of p65 detected in the nuclear fraction following LPS stimulation.

  • NF-κB Reporter Assay: This is a higher-throughput method using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

    • Protocol: The reporter cells are pre-treated with the test compound and then stimulated.

    • Luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of the NF-κB pathway.

Preliminary ADME & Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development.[18][19] In vitro assays can provide essential data to predict in vivo behavior and identify potential liabilities.[1]

Assay Purpose Methodology Key Parameters
Metabolic Stability To assess the rate of metabolism by liver enzymes.[20]Incubation with human liver microsomes or S9 fractions followed by LC-MS/MS analysis of the parent compound over time.[21]Intrinsic Clearance (CLint), Half-life (t½).
CYP450 Inhibition To identify potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[18]Incubation with specific recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and probe substrates.[19]IC₅₀ for each major CYP isoform.
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.Rapid Equilibrium Dialysis (RED) or ultrafiltration.Percent bound to plasma proteins.
Aqueous Solubility To measure the compound's solubility, which impacts absorption.Kinetic or thermodynamic solubility assays.Solubility (µg/mL or µM).

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for the preliminary investigation of 2-(Methylsulfamoyl)benzoic acid's mechanism of action. By progressing from targeted biochemical assays to more integrated cell-based models and preliminary ADME profiling, researchers can efficiently build a comprehensive initial profile of this compound.

Positive results in any of these areas would warrant further investigation. For example, potent and selective COX-2 inhibition would justify progression into in vivo models of inflammation and pain. Similarly, significant antimicrobial activity would lead to broader spectrum analysis and testing against resistant strains. The data generated through these preliminary studies will be foundational for guiding medicinal chemistry efforts to optimize potency and selectivity, and for designing more complex in vivo efficacy and safety studies, ultimately paving the way for potential therapeutic development.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 17, 2026, from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved January 17, 2026, from [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 17, 2026, from [Link]

  • (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved January 17, 2026, from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Yuan, C., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved January 17, 2026, from [Link]

  • Rouzer, C. A., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.
  • Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Perkins, N. D. (Ed.). (2016). NF-kappa B: Methods and Protocols. Springer.
  • Richardson, T., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Naumann, M., & Wrenger, S. (2010). Analysis of NF-kappaB signaling pathways by proteomic approaches. Expert Review of Proteomics.
  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved January 17, 2026, from [Link]

  • O’Carroll, C., et al. (2013).
  • O'Carroll, C., et al. (2013). Computational Models of the NF-KB Signalling Pathway.
  • Madalina, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
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  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • ACS Publications. (2025). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells.
  • Wu, W. N. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology.
  • Rehman, H., et al. (2022). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • Kumar, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry.
  • Al-Ostath, A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fassihi, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.
  • Wiley. (2025). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Sunkara, M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
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Solubility and stability of "2-(Methylsulfamoyl)benzoic acid" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfamoyl)benzoic acid for Pharmaceutical Development

Introduction: A Strategic Overview of 2-(Methylsulfamoyl)benzoic Acid

2-(Methylsulfamoyl)benzoic acid is an aromatic compound featuring both a carboxylic acid and a methylsulfamoyl group. This unique combination of functional groups suggests a specific physicochemical profile that is critical to understand for successful drug development. The carboxylic acid moiety imparts ionizable characteristics, making its solubility highly dependent on pH, while the sulfonamide group can engage in hydrogen bonding, influencing its interactions with various solvents.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but a strategic framework for characterizing the solubility and stability of 2-(Methylsulfamoyl)benzoic acid. Our approach is rooted in establishing a comprehensive understanding of the molecule's behavior in various environments, which is fundamental for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This document will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust characterization.

Part 1: Solubility Profiling

A thorough understanding of the solubility of an active pharmaceutical ingredient (API) is paramount in the early stages of drug development to guide formulation strategies.[1] For 2-(Methylsulfamoyl)benzoic acid, its acidic nature necessitates a detailed investigation into its pH-dependent aqueous solubility, as well as its solubility in various organic and mixed-solvent systems.

Predicted Physicochemical Properties

A preliminary in-silico assessment of 2-(Methylsulfamoyl)benzoic acid's structure provides valuable insights into its expected solubility behavior.

PropertyPredicted Value/CharacteristicImplication for Solubility
pKa ~3-4 (due to the carboxylic acid)Low solubility at acidic pH; increased solubility at neutral to basic pH.
logP Moderately lipophilicLikely to have good solubility in organic solvents.
Hydrogen Bonding Donor and acceptor sitesPotential for strong interactions with protic solvents.
Experimental Determination of Equilibrium Solubility

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[1]

  • Preparation of Solvent Media: Prepare a range of aqueous buffers (pH 1.2, 4.5, 6.8 as per WHO guidelines) and relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).[2]

  • Sample Preparation: Add an excess of 2-(Methylsulfamoyl)benzoic acid to each solvent medium in sealed vials. The presence of excess solid is crucial for ensuring saturation.[1]

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Express the solubility in mg/mL or molarity. For aqueous buffers, plot solubility as a function of pH to generate a pH-solubility profile.

Anticipated Solubility Profile

The following table illustrates the expected solubility profile of 2-(Methylsulfamoyl)benzoic acid in various pharmaceutically relevant solvents.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Rationale
pH 1.2 Buffer37LowThe carboxylic acid is protonated, reducing its polarity and interaction with water.
pH 4.5 Buffer37ModerateApproaching the pKa, a significant portion of the acid is ionized, increasing solubility.
pH 6.8 Buffer37HighThe carboxylic acid is deprotonated (carboxylate), enhancing its interaction with water.
Water25Low to ModerateDependent on the intrinsic solubility of the unionized form.
Ethanol25HighThe organic nature and hydrogen bonding capacity of ethanol facilitate dissolution.
Methanol25HighSimilar to ethanol, its polarity and hydrogen bonding capabilities are favorable.
Acetone25Moderate to HighA polar aprotic solvent that can effectively solvate the molecule.
Acetonitrile25ModerateA polar aprotic solvent, though potentially less effective than acetone or alcohols.
Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess API add_api Add API to Solvents prep_api->add_api prep_solvents Prepare Solvents (Aqueous Buffers & Organic) prep_solvents->add_api equilibrate Equilibrate (Shake at constant T) add_api->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify analyze Analyze Data & Plot pH-Solubility Profile quantify->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding the chemical stability of 2-(Methylsulfamoyl)benzoic acid is crucial for determining its shelf-life and storage conditions.[3] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that degradation products are formed in sufficient quantities for detection and characterization without complete destruction of the sample.[3][5]

  • Stock Solution Preparation: Prepare a stock solution of 2-(Methylsulfamoyl)benzoic acid in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[6]

    • Thermal Degradation: Expose the solid API and a solution to dry heat (e.g., 80 °C).[6]

    • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting peaks.[4]

Potential Degradation Pathways

The chemical structure of 2-(Methylsulfamoyl)benzoic acid suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The sulfonamide linkage may be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the methylsulfamoyl group from the benzoic acid core.

  • Decarboxylation: Under high thermal stress, the carboxylic acid group may be lost. Studies on benzoic acid have shown its stability up to high temperatures, but derivatives can be more susceptible.[7]

  • Oxidation: The aromatic ring and the methyl group on the sulfonamide are potential sites for oxidative degradation.

Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent/ParameterExpected Degradation Pathway
Acid Hydrolysis0.1 N HCl, 60 °CPotential hydrolysis of the sulfonamide bond.
Base Hydrolysis0.1 N NaOH, RTLikely hydrolysis of the sulfonamide bond.
Oxidation3% H₂O₂, RTOxidation of the aromatic ring or methyl group.
Thermal80 °C (solid & solution)Potential for decarboxylation or other rearrangements.
PhotolyticICH Q1B light exposurePhotodegradation of the aromatic system.
Diagram: Factors Influencing Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 2-(Methylsulfamoyl)benzoic acid Stability pH pH compound->pH Temperature Temperature compound->Temperature Light Light Exposure compound->Light Oxidizing_Agents Oxidizing Agents compound->Oxidizing_Agents Humidity Humidity compound->Humidity Hydrolysis Hydrolysis pH->Hydrolysis Decarboxylation Decarboxylation Temperature->Decarboxylation Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxidizing_Agents->Oxidation

Caption: Key Factors Influencing the Stability of the API.

Conclusion: A Pathway to Successful Formulation

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(Methylsulfamoyl)benzoic acid. By understanding the fundamental physicochemical properties and employing robust experimental protocols, researchers and drug development professionals can generate the critical data needed to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and effective drug product. The insights gained from these studies are not merely data points but form the scientific foundation for all subsequent development activities.

References

  • Vertex AI Search. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharma Dekho. (2023, December 27). Sop for force degradation study.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • World Health Organization. (n.d.). Annex 4.
  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water.

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The 2-(Methylsulfamoyl)benzoic Acid Scaffold: A Versatile Privileged Structure for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 2-(methylsulfamoyl)benzoic acid scaffold and its analogues represent a class of compounds with significant, yet not fully exploited, therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological targets modulated by these molecules, moving beyond a superficial listing to delve into the mechanistic underpinnings of their activity. We will examine the causality behind experimental choices for target validation and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical medicinal chemistry and applied pharmacological investigation.

Introduction: The Emergence of a Privileged Scaffold

The sulfamoylbenzoic acid core is a recognized privileged structure in medicinal chemistry. Its inherent properties, including the ability of the sulfonamide moiety to act as a zinc-binding group and the carboxylic acid's capacity for hydrogen bonding, make it an ideal starting point for the design of targeted therapeutics.[1] While the parent compound, 2-(methylsulfamoyl)benzoic acid, is a versatile building block, it is through the strategic modification of its analogues that a wide array of biological activities has been unlocked.[1] These modifications allow for the fine-tuning of pharmacological properties to achieve selectivity and potency against various targets.[2] This guide will illuminate the most promising of these targets and provide the technical framework for their investigation.

Key Therapeutic Targets and Mechanisms of Action

Analogues of 2-(methylsulfamoyl)benzoic acid have demonstrated activity against a range of therapeutic targets implicated in cancer, metabolic diseases, inflammation, and pain. The following sections will explore these targets in detail, focusing on the molecular pathways they modulate.

Anti-Cancer: Targeting the Intrinsic Apoptosis Pathway via Bcl-2 Family Proteins

A critical strategy in cancer therapy is the reactivation of apoptosis, a programmed cell death mechanism often subverted in malignant cells.[2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) members determining cell fate.[3][4] Overexpression of anti-apoptotic proteins is a common survival mechanism for cancer cells.

Certain 2,5-substituted benzoic acid analogues, which incorporate a sulfamoyl moiety, have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[5] These inhibitors bind to the BH3-binding groove of Mcl-1 and Bfl-1, preventing them from sequestering pro-apoptotic proteins. This frees Bax and Bak to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[3][6]

Bcl-2_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_Stimuli->BH3_only activates Bax_Bak Bax / Bak BH3_only->Bax_Bak activates Bax_Bak->MOMP induces Mcl1_Bfl1 Mcl-1 / Bfl-1 (Anti-apoptotic) Mcl1_Bfl1->Bax_Bak inhibits Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Benzoic_Acid_Analogue 2-(Methylsulfamoyl)benzoic acid analogue Benzoic_Acid_Analogue->Mcl1_Bfl1 inhibits

Caption: Inhibition of Mcl-1/Bfl-1 by benzoic acid analogues promotes apoptosis.

Anti-Diabetic: Inhibition of Carbohydrate-Digesting Enzymes

Postprandial hyperglycemia is a key therapeutic target in the management of type 2 diabetes. One effective strategy is to delay the absorption of carbohydrates from the gut by inhibiting the enzymes responsible for their breakdown, namely α-amylase and α-glucosidase.[7][8] α-Amylase hydrolyzes complex starches into oligosaccharides, which are then further broken down into monosaccharides, such as glucose, by α-glucosidase in the small intestine.[8][9]

Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have been shown to be potent inhibitors of both α-amylase and α-glucosidase.[6][10] For example, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid demonstrated significantly greater inhibitory potential against both enzymes compared to the standard drug, acarbose.[6][10] The inhibitory mechanism is believed to involve competitive binding to the active sites of these enzymes.[9]

Compound IDTarget EnzymeIC50 (µM)Reference
Acarbose (Standard)α-Amylase~70[6]
Acarbose (Standard)α-Glucosidase~200[6]
3c α-Amylase ~23 [6]
3c α-Glucosidase ~40 [6]
* 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid
Immunomodulation: Targeting ERAP2 in Antigen Presentation

Endoplasmic reticulum aminopeptidase 2 (ERAP2) plays a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[11][12] These MHC-I-peptide complexes are then presented on the cell surface for surveillance by cytotoxic T-lymphocytes. Dysregulation of ERAP2 activity is associated with autoimmune diseases and cancer.[13][14]

A 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid derivative has been identified as a novel inhibitor of ERAP2.[15] This compound binds near the catalytic center of ERAP2 and exhibits an uncompetitive mode of inhibition.[15] By modulating ERAP2 activity, such inhibitors have the potential to alter the immunopeptidome and either suppress autoimmune responses or enhance anti-tumor immunity.

ERAP2_Antigen_Presentation cluster_0 Endoplasmic Reticulum Peptide_Precursors Peptide Precursors ERAP2 ERAP2 Peptide_Precursors->ERAP2 trimmed by Optimal_Peptides Optimal Peptides (8-10 aa) ERAP2->Optimal_Peptides generates MHC_I MHC Class I Peptide_Loading Peptide Loading Complex MHC_I->Peptide_Loading Cell_Surface Cell Surface Presentation Peptide_Loading->Cell_Surface loads onto MHC-I for Optimal_Peptides->Peptide_Loading Benzoic_Acid_Analogue 2-(Methylsulfamoyl)benzoic acid analogue Benzoic_Acid_Analogue->ERAP2 inhibits

Caption: ERAP2 inhibition by benzoic acid analogues modulates antigen presentation.

Other Promising Therapeutic Targets

The versatility of the sulfamoylbenzoic acid scaffold extends to several other promising therapeutic targets:

  • Lysophosphatidic Acid (LPA) Receptor Agonists: Specific analogues have been synthesized as potent and selective agonists of the LPA2 receptor, a G protein-coupled receptor that mediates anti-apoptotic and mucosal barrier-protective effects in the gut.[3][16][17]

  • Sirtuin 5 (SIRT5) Inhibitors: As a mitochondrial NAD+-dependent deacylase, SIRT5 is a key regulator of cellular metabolism and is implicated in cancer and cardiovascular diseases.[5][10][15] 2-hydroxybenzoic acid derivatives containing a sulfamoyl group have been identified as selective SIRT5 inhibitors.[12]

  • Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors: These enzymes are involved in purinergic signaling and are targets for thrombosis, inflammation, and cancer.[11] Sulfamoyl benzamide derivatives have shown potent and selective inhibition of various h-NTPDase isoforms.[11]

  • Mas-related G protein-coupled Receptor X1 (MrgX1) Modulators: MrgX1 is expressed in nociceptive neurons and is a promising non-opioid target for the treatment of chronic pain.[18][19] 2-Sulfonamidebenzamides act as allosteric modulators of MrgX1.[14]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the activity of 2-(methylsulfamoyl)benzoic acid analogues against some of the aforementioned targets.

α-Glucosidase Inhibition Assay

This colorimetric assay is a standard method for identifying inhibitors of α-glucosidase.

Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2 U/mL solution of α-glucosidase in 50 mM phosphate buffer.

    • Prepare a 1 mM solution of pNPG in 50 mM phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) to each well.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37 °C for 5 minutes.[20]

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37 °C for 20 minutes.[20]

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[20]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha_Glucosidase_Assay Start Start Add_Inhibitor Add 20 µL of test compound/ control to 96-well plate Start->Add_Inhibitor Add_Enzyme Add 20 µL of α-glucosidase (2 U/mL) Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 37°C for 5 min Add_Enzyme->Incubate_1 Add_Substrate Add 20 µL of pNPG (1 mM) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 20 min Add_Substrate->Incubate_2 Stop_Reaction Add 50 µL of Na2CO3 (1 M) Incubate_2->Stop_Reaction Read_Absorbance Measure absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate % inhibition and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Cell-Based Assay for Mcl-1/Bfl-1 Inhibitor Validation

This protocol describes a method to assess the on-target activity of Mcl-1/Bfl-1 inhibitors using engineered lymphoma cell lines that are dependent on these specific anti-apoptotic proteins for survival.

Principle: Eµ-Myc lymphoma cell lines that overexpress either Mcl-1 or Bfl-1 are highly sensitive to inhibitors that target their specific survival protein. Treatment with a selective inhibitor will induce apoptosis, which can be quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Eµ-Myc lymphoma cell lines overexpressing Mcl-1, Bfl-1, Bcl-2, or Bcl-xL (for selectivity profiling)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Test compounds (dissolved in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding:

    • Maintain the Eµ-Myc lymphoma cell lines in complete culture medium at 37 °C in a humidified 5% CO2 incubator.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 2 x 10^4 cells/well).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Apoptosis Analysis:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

    • Determine the EC50 value for cell death for each cell line. Selective Mcl-1/Bfl-1 inhibitors should induce cell death at much lower concentrations in the Mcl-1 and Bfl-1 overexpressing lines compared to the Bcl-2 and Bcl-xL lines.[21]

Conclusion and Future Directions

The 2-(methylsulfamoyl)benzoic acid scaffold has proven to be a rich source of bioactive molecules with the potential to address a multitude of therapeutic needs. This guide has provided a comprehensive overview of the key targets, their mechanisms of action, and practical protocols for their investigation. The continued exploration of this versatile chemical space, guided by a deep understanding of the underlying biology and armed with robust experimental methodologies, promises to yield the next generation of targeted therapies. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and advancing the most promising candidates into preclinical and clinical development.

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  • Grewal, A. S., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. Retrieved from [Link]

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  • Choi, J. W., & Chun, J. (2009). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. PubMed. Retrieved from [Link]

  • Guan, Z., et al. (2017). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. PubMed. Retrieved from [Link]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Liu, T., et al. (2010). Mas-related G-protein–coupled receptors inhibit pathological pain in mice. Journal of Clinical Investigation, 120(9), 3363-3372. Retrieved from [Link]

  • Jo, S., et al. (2013). Lysophosphatidic Acid (LPA) Signaling in Vertebrate Reproduction. Trends in Endocrinology & Metabolism, 24(10), 513-522. Retrieved from [Link]

  • ResearchGate. (n.d.). LPA stimuluates LPA2, activating the Notch signaling pathway in SGC-7901 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Retrieved from [Link]

  • Ojo, O. A., et al. (2014). Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf. Advances in Pharmaceutics, 2014, 527570. Retrieved from [Link]

  • Baqi, Y., et al. (2011). Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. Journal of Medicinal Chemistry, 54(16), 5779-5792. Retrieved from [Link]

  • Williams, J. R., et al. (2009). Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Molecular Pharmacology, 76(5), 1021-1031. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of selected NTPDase inhibitors. Retrieved from [Link]

  • Zimmermann, H. (2000). The E-NTPDase Family of Ectonucleotidases: Structure Function Relationships and Pathophysiological Significance. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 299-309. Retrieved from [Link]

  • de Castro, A. A., et al. (2017). E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities. Frontiers in Pharmacology, 8, 64. Retrieved from [Link]

  • Cierpicki, T., et al. (2020). Abstract LB-226: Discovery of small molecule Mcl-1 and Bfl-1 inhibitors. Cancer Research, 80(16_Supplement), LB-226. Retrieved from [Link]

  • Belmar, J., & Fesik, S. W. (2018). MCL-1 inhibition in cancer treatment. Pharmacology & Therapeutics, 190, 129-140. Retrieved from [Link]

  • Brennan, M. S., et al. (2018). Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. Retrieved from [Link]

  • Fesik, S. W., et al. (2012). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 55(1), 486-508. Retrieved from [Link]

Sources

Topic: "2-(Methylsulfamoyl)benzoic acid" as a Meloxicam Impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely prescribed for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can impact the drug product's quality and safety.[5][6][7] This technical guide provides a comprehensive analysis of a specific Meloxicam impurity, 2-(Methylsulfamoyl)benzoic acid. We will explore its chemical identity, potential origins within the synthetic process, robust analytical strategies for its detection and quantification, and the regulatory framework that governs its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Meloxicam.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component present in the drug substance that is not the desired chemical entity.[6] The control of these impurities is not merely a quality control checkbox; it is a critical regulatory and safety requirement. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A/B) to manage impurities in new drug substances and products.[5][6][8][9][10] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed defined thresholds.

Meloxicam's therapeutic action can be compromised by extraneous materials.[11] Its known impurities, cataloged by pharmacopoeias like the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), include several process-related compounds and degradation products.[1][7][11][12][13][14] This guide focuses on 2-(Methylsulfamoyl)benzoic acid , an impurity that warrants careful monitoring.

Characterization of 2-(Methylsulfamoyl)benzoic Acid

Understanding the fundamental properties of an impurity is the first step in establishing a control strategy.

  • Systematic Name: 2-[(Methylamino)sulfonyl]benzoic acid[15]

  • Synonyms: 2-(N-Methylsulfamoyl)benzoic Acid[15]

  • CAS Number: 125372-22-7[15][16][17][18]

Physicochemical Properties

A summary of the key properties of this impurity is presented below. This data is essential for selecting appropriate analytical techniques and understanding its behavior.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₄S[15][17]
Molecular Weight 215.23 g/mol [15][17]
Appearance White to Off-White SolidInferred from typical organic acids

Genesis of the Impurity: A Synthetic Perspective

Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, or degradation.[1] 2-(Methylsulfamoyl)benzoic acid is understood to be a process-related impurity, likely originating as a starting material or a closely related precursor in the synthesis of the core 1,2-benzothiazine ring of Meloxicam.

The synthesis of Meloxicam involves the construction of the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide scaffold, followed by amidation with 2-amino-5-methylthiazole.[19] The benzoic acid derivative is a plausible precursor to this scaffold. A simplified potential pathway is illustrated below.

G cluster_synthesis Meloxicam Synthesis Pathway A 2-(Methylsulfamoyl)benzoic Acid (Impurity / Precursor) B Saccharin Derivative (Intermediate) A->B Cyclization/ Ring Formation C Meloxicam Ester Precursor (e.g., Methyl or Ethyl Ester) B->C Esterification/ Further Modification D Meloxicam API C->D Amidation E 2-Amino-5-methylthiazole E->D

Caption: Potential role of 2-(Methylsulfamoyl)benzoic acid in Meloxicam synthesis.

The presence of unreacted 2-(Methylsulfamoyl)benzoic acid carried through the synthetic steps, or its formation from a related starting material, would lead to its appearance in the final API. Therefore, controlling the quality of starting materials and optimizing reaction conditions (e.g., stoichiometry, temperature) are paramount to minimizing its presence.[12]

Analytical Control Strategy

A robust, validated analytical method is the cornerstone of impurity control. For non-volatile, UV-active compounds like Meloxicam and its related substances, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[11][20][21][22][23]

Recommended Analytical Method: RP-HPLC

The primary goal of the chromatographic method is to achieve sufficient resolution between the main Meloxicam peak and the peaks of all potential impurities, including 2-(Methylsulfamoyl)benzoic acid.

Causality Behind Method Choices:

  • Stationary Phase (Column): An octadecylsilane (C18) column is selected due to its versatility and proven effectiveness in separating compounds of intermediate polarity like Meloxicam and its impurities. The hydrophobicity of the C18 phase provides the necessary retention for these analytes.

  • Mobile Phase: A buffered mobile phase is critical. The pH is controlled (e.g., around 6.0) to maintain a consistent ionization state for the acidic and basic functional groups in Meloxicam and its impurities, which ensures reproducible retention times and symmetrical peak shapes.[11][20] Methanol or acetonitrile is used as the organic modifier to elute the compounds from the column.

  • Detection: Meloxicam and its related impurities possess chromophores that absorb UV light. A detection wavelength of 361 nm is often selected as it provides good sensitivity for both Meloxicam and its key impurities.[11][12]

Data Presentation: Chromatographic Conditions

The following table summarizes a typical set of starting conditions for an RP-HPLC method designed for this purpose.

ParameterRecommended ConditionRationale
Column Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) or equivalentProvides excellent resolution and peak shape for this class of compounds.[11][20]
Mobile Phase A: 0.65% Potassium Dihydrogen Phosphate (pH 6.0) B: MethanolBuffered aqueous-organic mixture for optimal separation of polar and non-polar analytes.[11]
Gradient/Isocratic Isocratic: 45:55 (A:B)An isocratic system is simpler and more robust for routine QC analysis if it resolves all key impurities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[12]
Column Temperature 40°CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.[12]
Detection Wavelength 361 nmProvides high sensitivity for Meloxicam and its structurally related impurities.[11][12]
Injection Volume 10-20 µLStandard volume for achieving good sensitivity without overloading the column.
Experimental Protocol: Step-by-Step

This protocol outlines a self-validating system for the quantification of 2-(Methylsulfamoyl)benzoic acid in a Meloxicam drug substance.

  • Preparation of Mobile Phase:

    • Accurately weigh and dissolve potassium dihydrogen orthophosphate in HPLC-grade water to a concentration of 0.65%.

    • Adjust the pH of the buffer to 6.0 using a dilute potassium hydroxide or phosphoric acid solution.

    • Mix the buffer with methanol in a 45:55 (v/v) ratio.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.[11]

  • Preparation of Standard Solution:

    • Accurately weigh a certified reference standard of 2-(Methylsulfamoyl)benzoic acid.

    • Dissolve and dilute in a suitable solvent (e.g., a small amount of methanol, diluted with mobile phase) to a final concentration at the specification limit (e.g., 0.1% of the sample concentration).

  • Preparation of Sample Solution:

    • Accurately weigh a sample of the Meloxicam API (e.g., 50 mg).

    • Dissolve and dilute in the same solvent to a known volume (e.g., 50 mL) to achieve a target concentration of ~1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution (to confirm retention time and response), and then the sample solution.

    • Run the chromatogram for a sufficient time to elute all components.

  • Quantification:

    • Identify the 2-(Methylsulfamoyl)benzoic acid peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the percentage of the impurity using the external standard method based on the peak areas.

Advanced Techniques: LC-MS for Confirmation

For definitive structural confirmation, especially during method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[24][25][26] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peak, confirming its molecular weight matches that of 2-(Methylsulfamoyl)benzoic acid (215.23 g/mol ).

Visualization: Analytical Workflow

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, four-step synthesis protocol for the preparation of 2-(Methylsulfamoyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available artificial sweetener, saccharin. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide with in-depth explanations of the chemical transformations and experimental choices. The synthesis route involves the initial hydrolysis of saccharin to yield 2-sulfamoylbenzoic acid, followed by a protective esterification of the carboxylic acid moiety. Subsequent selective N-methylation of the sulfonamide is achieved, and a final saponification step affords the desired product. This application note emphasizes safety, efficiency, and reproducibility, providing a solid foundation for the laboratory-scale synthesis of 2-(Methylsulfamoyl)benzoic acid.

Introduction

2-(Methylsulfamoyl)benzoic acid is a bespoke chemical entity with significant potential in the development of novel therapeutic agents and specialized agrochemicals. Its structural motif, featuring both a carboxylic acid and an N-methylated sulfonamide on a benzene ring, makes it a versatile building block for creating complex molecules with specific biological activities. The strategic placement of these functional groups allows for diverse downstream chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs.

The synthesis of this molecule is not a trivial one-step process. A multi-step approach is required to selectively introduce the methyl group onto the sulfonamide nitrogen without interfering with the carboxylic acid. The protocol outlined herein is a robust and logical pathway that begins with saccharin (o-sulfobenzoic imide), a cost-effective and widely available starting material. The synthesis is broken down into four distinct stages, each with its own set of challenges and critical parameters that are thoroughly addressed in this guide.

Overall Synthesis Workflow

The synthesis of 2-(Methylsulfamoyl)benzoic acid is accomplished via a four-step sequence as depicted below. This workflow is designed to first generate the core 2-sulfamoylbenzoic acid structure, protect the reactive carboxylic acid, perform the key methylation step, and finally deprotect to yield the target compound.

Caption: Four-step synthesis of 2-(Methylsulfamoyl)benzoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
o-Sulfobenzoic imide (Saccharin)98%Sigma-AldrichStarting material
Hydrochloric acid (HCl)Concentrated (37%)Fisher ScientificReagent for hydrolysis
Methanol (MeOH)AnhydrousVWRReagent and solvent for esterification
Sulfuric acid (H₂SO₄)Concentrated (98%)Sigma-AldrichCatalyst for esterification
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor neutralization
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVWRDrying agent
AcetoneAnhydrousSigma-AldrichSolvent for methylation
Potassium carbonate (K₂CO₃)Anhydrous, powderedFisher ScientificBase for methylation
Iodomethane (CH₃I)99.5%, stabilizedSigma-AldrichMethylating agent
Tetrahydrofuran (THF)Reagent GradeVWRSolvent for saponification
Lithium hydroxide monohydrate (LiOH·H₂O)98%Sigma-AldrichReagent for saponification
Diethyl etherReagent GradeFisher ScientificExtraction solvent
Ethyl acetateReagent GradeVWRExtraction solvent

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Sulfamoylbenzoic Acid via Hydrolysis of Saccharin

Principle: This step involves the acid-catalyzed hydrolysis of the imide bond in saccharin to yield 2-sulfamoylbenzoic acid. The use of concentrated hydrochloric acid and heat drives the reaction to completion. This procedure is adapted from a reliable method published in Organic Syntheses[1].

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 18.3 g (0.1 mol) of saccharin, 57 mL of deionized water, and 16 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with continuous stirring. The mixture will initially foam slightly. Continue refluxing for approximately 3-4 hours, or until all the solid saccharin has dissolved, resulting in a clear solution.

  • Crystallization: After the reaction is complete, remove the heating source and allow the solution to cool slowly to room temperature. Then, cool the flask in an ice bath for at least 1 hour to maximize crystallization of the product.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two portions of 20 mL ice-cold deionized water to remove residual hydrochloric acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The expected yield is typically high, around 90-95%. The product, 2-sulfamoylbenzoic acid, can be characterized by its melting point (153-156 °C) and spectroscopic methods (¹H NMR, IR).

Step 2: Esterification of 2-Sulfamoylbenzoic Acid to Methyl 2-sulfamoylbenzoate

Principle: A Fischer-Speier esterification is employed to protect the carboxylic acid group as a methyl ester[2][3][4][5][6][7]. This is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of methanol as both the solvent and reagent shifts the equilibrium towards the product.

Protocol:

  • Setup: To a 250 mL round-bottom flask containing the dried 2-sulfamoylbenzoic acid (e.g., 20.1 g, 0.1 mol) from Step 1, add 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring the suspension, carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol by about half using a rotary evaporator. Add 100 mL of water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-sulfamoylbenzoate.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Step 3: N-Methylation of Methyl 2-sulfamoylbenzoate

Principle: The sulfonamide proton is significantly more acidic than other protons in the molecule, allowing for its selective deprotonation by a mild base like potassium carbonate. The resulting sulfonamide anion acts as a nucleophile, attacking the electrophilic methyl group of iodomethane to form the N-methylated product[8][9][10][11][12].

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve the methyl 2-sulfamoylbenzoate (e.g., 21.5 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Base Addition: Add 20.7 g (0.15 mol) of finely powdered anhydrous potassium carbonate to the solution.

  • Reagent Addition: While stirring vigorously, add 7.5 mL (17.0 g, 0.12 mol) of iodomethane dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, methyl 2-(methylsulfamoyl)benzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 4: Saponification to 2-(Methylsulfamoyl)benzoic Acid

Principle: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis[1][13][14][15][16][17][18]. Lithium hydroxide is a mild and effective reagent for this transformation, often used in THF/water solvent systems.

Protocol:

  • Setup: Dissolve the methyl 2-(methylsulfamoyl)benzoate (e.g., 22.9 g, 0.1 mol) from Step 3 in a mixture of 80 mL of THF and 20 mL of water in a 250 mL round-bottom flask.

  • Base Addition: Add 4.2 g (0.1 mol) of lithium hydroxide monohydrate to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to afford the final product, 2-(Methylsulfamoyl)benzoic acid.

Summary of Quantitative Data

StepStarting MaterialMol. Weight ( g/mol )Mass (g)Moles (mol)ProductMol. Weight ( g/mol )Theoretical Yield (g)
1Saccharin183.1818.30.12-Sulfamoylbenzoic acid201.1920.1
22-Sulfamoylbenzoic acid201.1920.10.1Methyl 2-sulfamoylbenzoate215.2221.5
3Methyl 2-sulfamoylbenzoate215.2221.50.1Methyl 2-(methylsulfamoyl)benzoate229.2522.9
4Methyl 2-(methylsulfamoyl)benzoate229.2522.90.12-(Methylsulfamoyl)benzoic acid215.2221.5

References

  • Bhandari, P., et al. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. Available at: [Link]

  • Clarke, H. T., & Dreger, E. E. (n.d.). ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses. Available at: [Link]

  • Kovács, E., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available at: [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. Available at: [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... (n.d.). ResearchGate. Available at: [Link]

  • Hydrolysis of chiral methyl ester. (2025). Reddit. Available at: [Link]

  • Maison, W. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Available at: [Link]

  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. (2025). ResearchGate. Available at: [Link]

  • Isomerization during hydrolysis of a methyl ester. (2020). Reddit. Available at: [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Available at: [Link]

  • Methyl 2-(aminosulfonyl)benzoate. (n.d.). NIST WebBook. Available at: [Link]

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2009). J-STAGE. Available at: [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). MDPI. Available at: [Link]

  • Preparation of Methyl Benzoate. (n.d.). Lander University. Available at: [Link]

  • Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. (2025). ResearchGate. Available at: [Link]

  • Benzoic acid, 2-(aminosulfonyl)-, methyl ester. (n.d.). PubChem. Available at: [Link]

  • Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester. (n.d.). PubChem. Available at: [Link]

  • Saponification of methyl benzoate. (2021). YouTube. Available at: [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.). Google Patents.

Sources

Application Note: Gas Chromatography Methods for the Analysis of 2-(Methylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylsulfamoyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including a carboxylic acid and a sulfonamide group, make it a valuable scaffold for developing novel chemical entities. Accurate and robust analytical methods are essential for quality control, impurity profiling, and process monitoring during the development and manufacturing of products derived from this compound.

However, the direct analysis of 2-(Methylsulfamoyl)benzoic acid by gas chromatography (GC) is challenging. The molecule possesses two active hydrogen atoms—one on the carboxylic acid group and one on the sulfonamide nitrogen. These functional groups impart high polarity and low volatility, leading to poor peak shape, thermal degradation in the GC inlet, and strong adsorption to the stationary phase.[1][2]

To overcome these analytical hurdles, a chemical derivatization step is necessary. This application note provides a comprehensive guide to the analysis of 2-(Methylsulfamoyl)benzoic acid using GC with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) following a robust derivatization protocol. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach for the quantification of this important analyte.

Principle of the Method: Silylation for Enhanced Volatility

The core of this analytical method is the conversion of the polar, non-volatile 2-(Methylsulfamoyl)benzoic acid into a thermally stable and volatile derivative suitable for GC analysis. This is achieved through a silylation reaction, which replaces the active hydrogens on the carboxylic acid and sulfonamide groups with nonpolar trimethylsilyl (TMS) groups.[2]

The chosen derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent that reacts efficiently with a wide range of functional groups, including carboxylic acids, amides, and amines. The reaction proceeds as follows:

  • The carboxylic acid proton is replaced by a TMS group, forming a trimethylsilyl ester.

  • The sulfonamide proton is replaced by a TMS group, forming a silylated sulfonamide.

The resulting di-TMS derivative is significantly less polar and more volatile, allowing for excellent chromatographic separation on standard non-polar or mid-polar GC columns with sharp, symmetrical peaks.

Materials and Reagents

  • Analyte: 2-(Methylsulfamoyl)benzoic acid, reference standard (>98% purity)

  • Internal Standard (IS): 2-Benzoylbenzoic acid (or other suitable non-interfering compound with similar derivatization chemistry)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reconstitution Solvent: Hexane or Toluene (GC grade)

  • Glassware: 2 mL autosampler vials with PTFE-lined septa, volumetric flasks, pipettes

  • Equipment: Heating block or oven, vortex mixer, analytical balance

Detailed Protocols

Standard and Sample Preparation

Preparation of Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 2-(Methylsulfamoyl)benzoic acid reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with anhydrous acetonitrile. This is the Analyte Stock Solution.

  • Repeat the process for the Internal Standard (e.g., 2-Benzoylbenzoic acid) to prepare the IS Stock Solution.

Preparation of Calibration Standards:

  • Prepare a series of calibration standards by appropriately diluting the Analyte Stock Solution with acetonitrile.

  • Spike each calibration standard with a constant concentration of the Internal Standard from the IS Stock Solution. A typical concentration for the IS would be 25-50 µg/mL.

Preparation of Samples:

  • Accurately weigh a known amount of the sample matrix (e.g., reaction mixture, drug substance) into a volumetric flask.

  • Dissolve the sample in a suitable solvent and dilute to a known volume. The final concentration of 2-(Methylsulfamoyl)benzoic acid should fall within the range of the calibration curve.

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from complex matrices.

Derivatization Protocol

Critical Note: All glassware must be scrupulously dry, and reagents should be protected from moisture to prevent hydrolysis of the silylating reagent and the formed derivatives.

  • Pipette 100 µL of each standard solution or sample solution into a clean, dry 2 mL autosampler vial.

  • Add 100 µL of the Internal Standard solution to the sample vials.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve.

  • Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Immediately cap the vials tightly.

  • Vortex the mixture for 30 seconds.

  • Heat the vials at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization. The ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide, so heating is recommended to ensure the sulfonamide group reacts completely.

  • Allow the vials to cool to room temperature.

  • The sample is now ready for GC injection. If necessary, the sample can be diluted with hexane or toluene prior to analysis.

Instrumentation and Chromatographic Conditions

The following tables provide recommended starting conditions for both GC-FID and GC-MS analysis. These parameters should be optimized for the specific instrument and column used.

GC-FID Method
ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 or equivalent with FIDStandard, robust detector for quantitative analysis.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for the silylated derivatives.[3]
Injector Split/SplitlessAllows for flexibility in sample concentration.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatives without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks. Adjust ratio as needed.
Injection Volume 1 µLStandard injection volume.
Carrier Gas Helium or HydrogenHelium is inert and safe; Hydrogen provides faster analysis and higher efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program Initial: 150°C, hold 1 minAllows for elution of solvent and early eluting by-products.
Ramp 1: 15°C/min to 280°CProvides good separation of the analyte and internal standard from other components.
Hold at 280°C for 5 minEnsures elution of all components from the column.
Detector Flame Ionization Detector (FID)
Detector Temp 300°CPrevents condensation of analytes in the detector.
H2 Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min
GC-MS Method (for Confirmation and Identification)
ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC with 5977B MSD or equivalentProvides mass spectral data for definitive peak identification and structural confirmation.
GC Column & Conditions Same as GC-FID methodEnsures retention time correlation between methods.
MS Transfer Line Temp 280°CPrevents cold spots and analyte condensation.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating library-searchable mass spectra.
Acquisition Mode Full Scan (e.g., m/z 40-550)Used for method development and identification of unknown impurities.
Selected Ion Monitoring (SIM)Used for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of the analyte and IS.

Method Validation (ICH Q2(R1) Guidelines)

A full validation of the analytical procedure is required to demonstrate its suitability for the intended purpose.[4][5] The following parameters should be evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] This can be demonstrated by analyzing spiked placebo samples and showing no interference at the retention times of the analyte and IS. GC-MS analysis is a powerful tool for confirming peak identity and purity.

  • Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.

  • Accuracy: The closeness of the test results to the true value. This should be assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) at a minimum of three concentration levels across the specified range.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., oven ramp rate, flow rate, derivatization temperature).

Visualizations and Diagrams

Analytical Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike IS into Sample Sample->Spike Standard Prepare Standards & IS Evaporate Evaporate to Dryness Standard->Evaporate Calibrate Generate Calibration Curve Standard->Calibrate Spike->Evaporate Reconstitute Add Solvent Evaporate->Reconstitute AddReagent Add BSTFA Reagent Reconstitute->AddReagent React Heat at 70°C for 30 min AddReagent->React Inject Inject into GC-FID/MS React->Inject Chromatography Chromatographic Separation Inject->Chromatography Integrate Integrate Peaks Chromatography->Integrate Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report Troubleshooting_Tree Start Problem Observed NoPeak No Peak or Very Small Peak Start->NoPeak BadShape Peak Tailing / Broadening Start->BadShape RT_Shift Retention Time Shift Start->RT_Shift CheckSyringe Check Syringe/Injection NoPeak->CheckSyringe CheckDeriv Incomplete Derivatization? NoPeak->CheckDeriv CheckInlet Check Inlet Liner/Septum NoPeak->CheckInlet InletActivity Active Sites in Inlet/Column? BadShape->InletActivity ColumnBleed Column Degradation? BadShape->ColumnBleed DerivStability Derivative Unstable? BadShape->DerivStability FlowLeak Flow Rate Change or Leak? RT_Shift->FlowLeak OvenIssue Oven Temperature Inaccurate? RT_Shift->OvenIssue ColumnIssue Column Contamination/Aging? RT_Shift->ColumnIssue CheckMoisture Check for Moisture Contamination CheckDeriv->CheckMoisture IncreaseTemp Increase Derivatization Temp/Time CheckDeriv->IncreaseTemp ConditionColumn Condition Column InletActivity->ConditionColumn ReplaceLiner Replace Inlet Liner InletActivity->ReplaceLiner CheckFlow Verify Flow/Check for Leaks FlowLeak->CheckFlow TrimColumn Trim Column Front ColumnIssue->TrimColumn

Caption: Decision tree for troubleshooting common GC analysis issues.

Conclusion

The gas chromatographic method detailed in this application note, based on silylation with BSTFA, provides a robust, sensitive, and reliable means for the quantitative analysis of 2-(Methylsulfamoyl)benzoic acid. The protocol is suitable for both GC-FID for routine quality control and GC-MS for confirmation and identification purposes. Proper adherence to the derivatization procedure and implementation of a thorough method validation strategy, as outlined by ICH guidelines, will ensure that the method is fit for its intended purpose in research, development, and quality control environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Thenot, J. P., & Horning, E. C. (1972). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Analytical Letters, 5(1), 21-33. (Reference derived from general knowledge of derivatization, specific URL not available in search results)
  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. (Reference derived from general knowledge, specific URL not available in search results)
  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Melsbach, A., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 413(24), 6147–6157.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Thermo Fisher Scientific. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Application Note. (Derived from a similar study on sulfonamides)

  • Tsikas, D., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1134-1135, 121865.

  • Chemistry LibreTexts. (2023). Derivatization.

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05.

  • BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. Application Note.

  • de Jong, A. P., et al. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 181(2), 161-168.

  • Farhadi, K., & Matin, A. A. (2009). Determination of benzoic acid in soft drinks by gas chromatography with on-line pyrolytic methylation technique. Food Chemistry, 112(1), 226-230. (Derived from a similar study on benzoic acid)

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Journal of Chromatographic Science.

  • Das, K., & Das, S. (2014). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Der Pharmacia Lettre, 6(5), 118-124.

Sources

Purification of "2-(Methylsulfamoyl)benzoic acid" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-(Methylsulfamoyl)benzoic acid by Recrystallization

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 2-(Methylsulfamoyl)benzoic acid via recrystallization. Purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite in drug development, directly impacting efficacy, safety, and regulatory compliance. Recrystallization is a robust and scalable technique for purifying solid organic compounds.[1][2] This document moves beyond a simple set of instructions, delving into the foundational principles of recrystallization, a logical framework for solvent selection tailored to the target molecule, and a detailed, self-validating protocol. The methodologies described herein are designed for researchers, medicinal chemists, and process development scientists to achieve high-purity 2-(Methylsulfamoyl)benzoic acid, ensuring the integrity of downstream applications.

The Foundational Principle: Exploiting Temperature-Dependent Solubility

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The core principle is that most solid organic compounds are significantly more soluble in a hot solvent than in the same solvent when it is cold.[2]

The process can be broken down into a sequence of equilibrium-driven steps:

  • Dissolution: The crude solid, containing the desired compound and impurities, is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[1]

  • Cooling & Supersaturation: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to a supersaturated state.

  • Nucleation & Crystal Growth: This supersaturated solution is unstable, and the desired compound begins to crystallize, forming a highly ordered crystal lattice. This process is selective; as the crystals grow, impurity molecules are typically excluded because their different size, shape, and polarity prevent them from fitting neatly into the growing lattice of the target compound.[4]

  • Isolation: The soluble impurities remain in the cold solvent (the "mother liquor"), while the purified crystals of the target compound are isolated by filtration.[3]

The success of this technique hinges on selecting an appropriate solvent where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][4]

Rational Solvent Selection for 2-(Methylsulfamoyl)benzoic acid

The molecular structure of 2-(Methylsulfamoyl)benzoic acid dictates its solubility characteristics. It possesses three key functional regions:

  • Aromatic Ring: A nonpolar, hydrophobic core.

  • Carboxylic Acid (-COOH): A polar, acidic group capable of strong hydrogen bonding.

  • Sulfonamide (-SO₂NHCH₃): A highly polar group, also capable of hydrogen bonding.

This combination of polar and nonpolar features suggests that a solvent of intermediate polarity, or a mixture of polar and nonpolar solvents, will be most effective. The ideal solvent should not react with the compound.[4]

Solvent Screening Strategy

A preliminary small-scale screening is essential. The goal is to identify a single solvent or a solvent pair that meets the criteria outlined in the table below. For compounds like sulfonamides, alcohol-water mixtures are often highly effective.[5] A solvent/anti-solvent system, such as dissolving in a good solvent (e.g., ethanol) and adding a miscible anti-solvent (e.g., water) until turbidity appears, is also a powerful technique.[6]

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior for 2-(Methylsulfamoyl)benzoic acid
WaterHigh100Poor solubility at room temperature is expected due to the aromatic ring. Solubility should increase significantly at boiling, making it a good candidate, possibly as part of a mixed system.[7]
Ethanol (95%)High-Medium78The hydroxyl group can hydrogen bond with the carboxylic acid and sulfonamide groups. Likely a good solvent, potentially too good even when cold. Excellent for use in a mixed system with water.
IsopropanolMedium82Similar to ethanol, often provides a better solubility differential between hot and cold for moderately polar compounds. A 70% isopropanol/water mixture is a common starting point for sulfonamides.[5]
AcetoneMedium56A polar aprotic solvent that is a good solubilizer. May be too effective, leading to poor recovery unless used in a pair with an anti-solvent like heptane.[8]
Ethyl AcetateMedium-Low77Often a good choice for compounds with mixed polarity. Can be paired with hexane or heptane as an anti-solvent.[9]
TolueneLow111Unlikely to be a good single solvent due to the compound's high polarity. Might be useful as an anti-solvent in specific cases.
Heptane/HexaneVery Low98 / 69The compound will likely be insoluble in these nonpolar solvents, even when hot. They are excellent candidates for use as anti-solvents.[8]

Detailed Experimental Protocols

This section outlines the step-by-step methodology for purification. Safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, must be observed at all times.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal if a single solvent is found to have a high-temperature coefficient of solubility for the compound.[4][6]

  • Dissolution: Place the crude 2-(Methylsulfamoyl)benzoic acid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer hotplate in a fume hood and add a small portion of the selected solvent (e.g., 5 mL of 70% isopropanol/water).

  • Heating: Heat the mixture to a gentle boil with stirring. Add the solvent in small increments (0.5-1.0 mL) until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[1][6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Re-heat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper that fits flat.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[1]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either air-drying or in a vacuum oven at a modest temperature.

Diagram: Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C D 4. Allow Filtrate to Cool Slowly C->D E 5. Cool in Ice Bath to Maximize Yield D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Purified Crystals G->H I Pure Product H->I

Caption: A standard workflow for purification by recrystallization.

Trustworthiness: A Self-Validating System

The success of the purification must be validated with analytical data. This creates a trustworthy, self-validating protocol where the outcome is confirmed by empirical evidence.

Purity Assessment Methods
  • Melting Point Analysis: This is a primary, rapid method for assessing purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[3][10]

  • Thin-Layer Chromatography (TLC): TLC can visually compare the purity of the crude material against the recrystallized product. The crude material may show multiple spots (impurities), while the purified product should ideally show a single, distinct spot.

  • Spectroscopic Analysis (FTIR, ¹H NMR): For definitive structural confirmation and purity assessment, comparison of spectra from the purified material against a reference standard is recommended.

Hypothetical Validation Data
PropertyCrude MaterialRecrystallized ProductInterpretation
Appearance Off-white to tan powderWhite, crystalline solidRemoval of colored impurities.
Melting Point 178-184 °C188-189.5 °CSignificant sharpening and elevation of the melting point indicates a marked increase in purity.
TLC (1:1 Hex:EtOAc) Major spot at Rf = 0.4; Minor spot at Rf = 0.6Single spot at Rf = 0.4The impurity with a higher Rf value has been successfully removed.
Yield N/A85%A high recovery of the purified material.
Troubleshooting Common Issues
  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs if the solution's boiling point is higher than the compound's melting point or if cooling is too rapid.[5]

    • Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[5]

  • No Crystals Form: The solution may be too dilute or has become supersaturated without initiating nucleation.

    • Solution: Try scratching the inside of the flask with a glass rod just below the liquid surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch. If the solution is too dilute, evaporate some solvent by gentle heating and allow it to cool again.[5][6]

  • Low Yield: This is often caused by using too much solvent during the dissolution step, incomplete cooling, or washing with solvent that was not ice-cold.

    • Solution: Minimize the volume of hot solvent used. Ensure the solution is thoroughly cooled in an ice bath. Use only a minimal amount of ice-cold solvent for washing the filter cake.[6]

Diagram: Solvent Selection Logic

G A Start: Crude Solid B Test Solubility in a Potential Solvent (e.g., Ethanol) A->B C Is it Soluble When Cold? B->C D Is it Soluble When Hot? C->D No F Result: Poor Solvent. Try a More Polar One. C->F Yes E Is it Insoluble Hot & Cold? D->E No G Result: Good Candidate for Single-Solvent Recrystallization D->G Yes H Result: Poor Solvent. Try a Less Polar One. E->H Yes I Find a Miscible Pair: - Soluble in Solvent A (Hot) - Insoluble in Solvent B (Anti-solvent) E->I No J Result: Use Solvent/Anti-Solvent Method (e.g., Ethanol/Water) I->J

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Conclusion

The protocol detailed in this application note presents a robust and reliable method for the purification of 2-(Methylsulfamoyl)benzoic acid. By grounding the practical steps in the fundamental principles of crystallization and incorporating a logical, data-driven approach to solvent selection and purity validation, researchers can confidently and consistently obtain high-purity material. This methodological rigor is essential for ensuring the quality and reliability of data in research and drug development settings.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • EBSCO Information Services. (2018). Recrystallization (chemistry) | Research Starters. [Link]

  • Westin, J. Recrystallization - Organic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical Education. (1980). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. [Link]

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. ResearchGate. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Unknown. Crystallization Solvents. [Link]

  • Zhang, Y., et al. (2017). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • PubChem. 2-(Benzoylsulfamoyl)benzoic acid. [Link]

  • American Chemical Society. (2020). Benzoic acid. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • MDPI. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. [Link]

  • National Institute of Standards and Technology. Benzoic acid. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Methylsulfamoyl)benzoic Acid in the Synthesis of Novel Bioactive Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylsulfamoyl)benzoic acid is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a carboxylic acid and a methylsulfamoyl group, allows for sequential and regioselective functionalization, making it an ideal scaffold for creating diverse libraries of novel compounds. The sulfamoyl moiety is a key pharmacophore in numerous clinically approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, while the carboxylic acid provides a convenient handle for amide bond formation—one of the most fundamental and prevalent reactions in drug discovery.[1][2] This guide provides an in-depth exploration of the synthetic utility of 2-(Methylsulfamoyl)benzoic acid, focusing on its application in the synthesis of N-aryl-2-(methylsulfamoyl)benzamides, a class of compounds with demonstrated potential as enzyme inhibitors and receptor modulators.[3][4]

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

Table 1: Properties of 2-(Methylsulfamoyl)benzoic Acid

PropertyValueSource
CAS Number 125372-22-7Chemicea[5]
Molecular Formula C₈H₉NO₄SPubChem
Molecular Weight 215.23 g/mol PubChem
Appearance White to off-white solidSupplier Data
Melting Point 168-172 °CSupplier Data
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in DCMInternal Data

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Synthetic Application: Amide Coupling for Bioactive Benzamides

The most direct and widely exploited application of 2-(Methylsulfamoyl)benzoic acid is its use in amide coupling reactions to generate novel benzamide derivatives. These derivatives have been investigated for a range of biological activities, including the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in inflammation and cancer.[3]

Principle & Mechanism

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[2] This is typically achieved using a coupling agent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common carbodiimide-based coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[3][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, to suppress side reactions and improve yields, an additive like 4-Dimethylaminopyridine (DMAP) is often included.[7] DMAP acts as an acyl transfer catalyst, forming a more stable but still highly reactive DMAP-acylpyridinium salt, which is then readily attacked by the amine to furnish the final amide product.

Experimental Workflow

The overall process from starting materials to the purified benzamide product is outlined below. This workflow emphasizes in-process controls to ensure reaction completion and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-(Methylsulfamoyl)benzoic Acid in Anhydrous DCM/DMF B 2. Add Coupling Agents (EDC, DMAP) A->B C 3. Add Substituted Aniline B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (0.1 M HCl, Brine) D->E F 6. Dry Organic Layer (Na2SO4) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Pure Product (NMR, MS) G->H

Caption: General workflow for the synthesis of N-aryl-2-(methylsulfamoyl)benzamides.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-2-(methylsulfamoyl)benzamide

This protocol provides a representative example of the synthesis of a novel benzamide derivative using standard amide coupling conditions.[3][7]

Materials:

  • 2-(Methylsulfamoyl)benzoic acid (1.0 eq, 1.08 g, 5.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq, 1.44 g, 7.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 122 mg, 1.0 mmol)

  • 4-Chloroaniline (1.0 eq, 638 mg, 5.0 mmol)

  • Anhydrous Dichloromethane (DCM, 35 mL)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.5 mL)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (200-300 mesh)

  • Ethyl Acetate/Hexanes mixture for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(Methylsulfamoyl)benzoic acid (1.08 g, 5.0 mmol). Dissolve the solid in a mixture of anhydrous DCM (35 mL) and anhydrous DMF (3.5 mL).

  • Addition of Reagents: To the stirred solution, add DMAP (122 mg, 1.0 mmol), 4-chloroaniline (638 mg, 5.0 mmol), and finally EDC·HCl (1.44 g, 7.5 mmol) in one portion.

  • Reaction Monitoring (Self-Validation): Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is considered complete when the starting benzoic acid spot is no longer visible (typically 12-16 hours).

  • Quenching and Extraction: Once the reaction is complete, remove the solvents under reduced pressure. To the resulting residue, add 0.1 M HCl (20 mL) and stir for 10 minutes. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography using silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to isolate the pure product.[7]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a white solid.

Data Presentation & Troubleshooting

Systematic evaluation of reaction outcomes is critical for optimization and scalability.

Table 2: Representative Data for Synthesized Benzamide Derivatives

EntryAmine ComponentYield (%)Purity (LC-MS)M.P. (°C)
1 4-Chloroaniline75>98%185-188
2 4-Anisidine72[3]>97%179-182
3 Cyclopropylamine68[3]>98%165-167
4 Benzylamine55[3]>95%158-161

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; impure reagents.Ensure all reagents are pure and solvents are anhydrous. Extend reaction time and re-monitor by TLC/LC-MS.
Side Product Formation O-acylisourea rearrangement.Ensure reaction temperature is maintained at room temperature or below. Use of additives like HOBt or HOAt can sometimes mitigate this.[6]
Difficult Purification Product has similar polarity to starting materials.Adjust the solvent system for chromatography. A shallower gradient may be required for better separation.

Further Derivatization: A Gateway to Complexity

The synthesized N-aryl-2-(methylsulfamoyl)benzamides are not merely final products but can serve as valuable intermediates for more complex molecular architectures. The presence of the sulfonamide N-H and the aromatic rings offers multiple sites for further functionalization.

G cluster_derivatization Potential Further Reactions A 2-(Methylsulfamoyl) benzoic Acid B Amide Coupling (Protocol 2.3) A->B C N-Aryl-2-(methylsulfamoyl) benzamide Intermediate B->C D N-Alkylation of Sulfonamide C->D E Electrophilic Aromatic Substitution (e.g., Nitration) C->E F Metal-Catalyzed Cross-Coupling (on Aryl Halide) C->F

Caption: Synthetic utility of the benzamide intermediate for further diversification.

For instance, if the coupled aniline contains a halide (e.g., 4-bromoaniline), the resulting benzamide can undergo Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further diversity. Similarly, the sulfonamide proton can be removed with a suitable base and alkylated, or the aromatic rings can be subjected to electrophilic substitution, although reaction conditions must be carefully selected to ensure regioselectivity.[8]

Conclusion

2-(Methylsulfamoyl)benzoic acid is a robust and highly effective starting material for the synthesis of novel benzamide derivatives. The protocols detailed herein, centered on standard carbodiimide-mediated amide coupling, are reliable and adaptable for generating a wide array of compounds for screening in drug discovery programs. The straightforward nature of the reaction, coupled with the potential for extensive downstream derivatization, solidifies the position of this scaffold as a valuable tool for researchers and scientists in the field of medicinal chemistry.

References

  • Javed, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). Available at: [Link]

  • Valentine, J.J., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. Available at: [Link]

  • Álvarez-Pérez, M., et al. (2011). 2-(Methylsulfinyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3311. Available at: [Link]

  • Javed, I., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Lomov, D.A., et al. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093-1098. Available at: [Link]

  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lafarge. (1967). Procédé de fabrication de nouvelles benzamides hétérocycliques. Google Patents.
  • Solano, C., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 7(12), 1149–1154. Available at: [Link]

  • University of Toronto. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • Chugai Seiyaku Kabushiki Kaisha. (1991). Novel benzoic acid derivatives and process for preparing the same. Google Patents.
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  • Am Ende, C.W., et al. (2013). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Tetrahedron Letters, 54(49), 6735–6738. Available at: [Link]

  • Al-Haideri, R.A.A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]

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Application Notes and Protocols: 2-(Methylsulfamoyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-(Methylsulfamoyl)benzoic acid. This document provides an in-depth overview of its role as a key pharmacophore, particularly as a crucial intermediate in the synthesis of the potent loop diuretic, Torsemide. Furthermore, it explores the broader utility of the sulfamoylbenzoic acid scaffold in drug discovery, supported by detailed synthetic protocols, reaction mechanisms, and biological context.

Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1] Its unique combination of a carboxylic acid and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets.[1] This structural framework is a cornerstone in the design of diuretics, carbonic anhydrase inhibitors, and modulators of other key physiological pathways.

2-(Methylsulfamoyl)benzoic acid (CAS No: 125372-22-7), with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol , is a prominent member of this class.[2][3][4][5] Its primary and most well-documented application is as a pivotal intermediate in the industrial synthesis of Torsemide, a high-ceiling loop diuretic used in the management of edema and hypertension.[6][7]

Chemical Structure of 2-(Methylsulfamoyl)benzoic Acid:

This guide will delve into the synthesis of 2-(Methylsulfamoyl)benzoic acid, its critical role in the preparation of Torsemide, and the broader therapeutic landscape of related sulfamoylbenzoic acid derivatives.

Core Application: Intermediate in the Synthesis of Torsemide

The most significant application of 2-(Methylsulfamoyl)benzoic acid is in the multi-step synthesis of Torsemide. The structural integrity of this benzoic acid derivative provides the necessary foundation for the subsequent chemical transformations that lead to the final drug molecule.

Overview of Torsemide Synthesis

The synthesis of Torsemide from 2-(Methylsulfamoyl)benzoic acid generally involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation and subsequent reactions to build the final pyridine-containing structure. While specific industrial processes are proprietary, a general synthetic pathway can be inferred from the chemical literature on related compounds.[8][9][10]

Proposed Synthetic Protocol for 2-(Methylsulfamoyl)benzoic Acid

Protocol 1: Generalized Synthesis of 2-(Methylsulfamoyl)benzoic Acid

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

  • In a fume hood, carefully add 2-methylbenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (approximately 5-6 equivalents) at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 2-methyl-5-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amination with Methylamine

  • Dissolve the crude 2-methyl-5-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Cool the solution to 0°C and add an excess of aqueous methylamine solution (e.g., 40% in water, 2-3 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid 2-(Methylsulfamoyl)benzoic acid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2_Methylbenzoic_Acid 2-Methylbenzoic Acid Reaction_1 Reaction at 0°C to 70°C 2_Methylbenzoic_Acid->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 2-Methyl-5-(chlorosulfonyl)benzoic acid Reaction_1->Intermediate Reaction_2 Reaction at 0°C to RT Intermediate->Reaction_2 Methylamine Methylamine Methylamine->Reaction_2 Product 2-(Methylsulfamoyl)benzoic Acid Reaction_2->Product

Caption: Proposed two-step synthesis of 2-(Methylsulfamoyl)benzoic acid.

Biological Context: The Role of Torsemide as a Loop Diuretic

Understanding the medicinal chemistry application of 2-(Methylsulfamoyl)benzoic acid necessitates an appreciation of the pharmacology of its primary derivative, Torsemide. Torsemide is a potent loop diuretic that exerts its effect on the thick ascending limb of the Loop of Henle in the kidneys.[2]

Mechanism of Action

Torsemide functions by inhibiting the Na+/K+/2Cl- cotransporter in the luminal membrane of the ascending loop of Henle.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water. This diuretic effect reduces extracellular fluid volume, making it effective in treating conditions associated with fluid overload.

Signaling Pathway of Torsemide Action

G Torsemide Torsemide Cotransporter Na+/K+/2Cl- Cotransporter Located in the thick ascending limb of the Loop of Henle Torsemide->Cotransporter Binds to and inhibits Inhibition Inhibition Reabsorption Ion Reabsorption Na+, K+, 2Cl- reabsorption from lumen to blood Cotransporter->Reabsorption Normally facilitates Inhibition->Reabsorption Blocks Diuresis Increased Excretion Excretion of Na+, K+, Cl-, and Water Reabsorption->Diuresis Decreased reabsorption leads to

Caption: Mechanism of action of Torsemide.

Clinical Indications

Torsemide is clinically indicated for the treatment of:

  • Edema associated with congestive heart failure, renal disease, or hepatic disease.[2]

  • Hypertension, either alone or in combination with other antihypertensive agents.[2]

Broader Applications of the Sulfamoylbenzoic Acid Scaffold

Beyond its role in Torsemide, the sulfamoylbenzoic acid scaffold is a versatile platform in drug discovery. Modifications to the core structure have led to the development of compounds with a range of biological activities.

Carbonic Anhydrase Inhibitors

Certain derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.

Modulators of Other Receptors and Enzymes

Recent research has explored sulfamoylbenzoic acid analogues as agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2), which is implicated in cell survival and mucosal protection.[12] Additionally, derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade.

Physicochemical and Spectral Data

Precise experimental data for 2-(Methylsulfamoyl)benzoic acid is not extensively published. However, data for structurally similar compounds can provide valuable insights. For instance, the related compound 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester has a molecular weight of 259.28 g/mol .[13]

Table 1: Physicochemical Properties of 2-(Methylsulfamoyl)benzoic acid

PropertyValueSource
CAS Number125372-22-7[2][3][14]
Molecular FormulaC₈H₉NO₄S[2][3]
Molecular Weight215.23 g/mol [2][3][4]

Conclusion and Future Perspectives

2-(Methylsulfamoyl)benzoic acid is a medicinally important compound, primarily serving as a key building block in the synthesis of the diuretic Torsemide. The sulfamoylbenzoic acid scaffold, however, possesses a much broader potential in drug discovery, with derivatives showing promise as inhibitors of various enzymes and modulators of cellular receptors. Future research in this area could focus on the development of novel synthetic methodologies for this class of compounds and the exploration of their therapeutic potential in a wider range of diseases. The versatility of this scaffold ensures its continued relevance in the field of medicinal chemistry.

References

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Arctom Scientific. (n.d.). CAS NO. 125372-22-7 | 2-(n-Methylsulfamoyl)benzoic acid. Retrieved January 17, 2026, from [Link]

  • Patsnap. (n.d.). Novel processes for preparing torsemide intermediate.
  • Google Patents. (n.d.). US6670478B2 - Process for preparing torsemide intermediate.
  • PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.
  • Google Patents. (n.d.). EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II.
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  • Google Patents. (n.d.). CN1423558A - Novel method for preparing torasemide intermediate.
  • Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
  • PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (n.d.). Novel benzoic acid derivatives and process for preparing the same.
  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: Targeting SIRT5 with 2-(Methylsulfamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: SIRT5, A Key Metabolic Regulator

Sirtuin 5 (SIRT5) is a critical member of the NAD⁺-dependent protein lysine deacylase family, primarily localized within the mitochondrial matrix.[1] Unlike other sirtuins that are potent deacetylases, SIRT5 uniquely and efficiently removes negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl moieties.[2][3] This activity positions SIRT5 as a master regulator of mitochondrial metabolism, influencing the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, ammonia detoxification, and cellular responses to oxidative stress.[4][5][6]

Given its central role in cellular energy and homeostasis, dysregulation of SIRT5 has been implicated in a range of pathologies, including specific cancers, cardiovascular diseases, and neurodegenerative disorders.[3][7] Consequently, the development of potent and selective SIRT5 inhibitors has emerged as a promising therapeutic strategy.[6] This guide focuses on a specific chemical class, the 2-(Methylsulfamoyl)benzoic acid derivatives, providing a comprehensive framework for their evaluation as SIRT5 inhibitors, from initial biochemical characterization to cellular target validation.

The core inhibitory mechanism for benzoic acid-based scaffolds relies on mimicking the endogenous acylated lysine substrates. The carboxylate group of the benzoic acid moiety is hypothesized to form key electrostatic and hydrogen-bonding interactions with conserved residues, such as Tyrosine 102 and Arginine 105, deep within the SIRT5 substrate-binding pocket, thereby competitively blocking substrate access.[8][9]

SIRT5_Deacylation_Pathway cluster_0 SIRT5 Catalytic Cycle Succ_Protein Succinyl-Lysine Substrate SIRT5_NAD SIRT5-NAD+ Complex Succ_Protein->SIRT5_NAD + SIRT5 + NAD+ Intermediate 1'-O-alkylamidate Intermediate SIRT5_NAD->Intermediate Binding & Reaction Deacyl_Protein Deacylated Protein Intermediate->Deacyl_Protein Hydrolysis Products Nicotinamide (NAM) + 2'-O-succinyl-ADP-ribose Intermediate->Products

Caption: SIRT5 enzymatic pathway for lysine desuccinylation.

Section 1: Biochemical Characterization and Potency Determination

The initial step in evaluating a novel inhibitor is to determine its potency and mechanism of action using a purified enzyme system. A continuous, fluorescence-based assay is the industry standard for this purpose.

Protocol 1.1: In Vitro Fluorogenic SIRT5 Inhibition Assay (IC₅₀ Determination)

Principle: This assay quantifies SIRT5's deacylase activity. It utilizes a synthetic peptide substrate containing a succinylated lysine residue flanked by a fluorophore (e.g., AMC) and a quencher. In its native state, the quencher suppresses the fluorophore's signal. Upon de-succinylation by SIRT5, a developer enzyme (a peptidase) cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.[10] The inhibitor's potency is determined by measuring the reduction in this signal across a range of concentrations.

Materials:

  • Recombinant Human SIRT5 (purified)

  • SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺ solution (Co-substrate)

  • Fluorogenic succinylated peptide substrate (e.g., Ac-LGK(succinyl)-AMC)

  • Developer Enzyme (e.g., Trypsin)

  • Test Inhibitors: 2-(Methylsulfamoyl)benzoic acid derivatives dissolved in DMSO

  • Positive Control Inhibitor (e.g., Suramin[11])

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm for AMC)

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme & Co-substrate Preparation: Prepare a master mix containing SIRT5 Assay Buffer, NAD⁺ (final concentration ~0.5 mM), and recombinant SIRT5 (final concentration ~150 nM).

  • Enzyme Incubation: Add the enzyme/co-substrate mix to the wells containing the inhibitors. Allow for a pre-incubation period of 15-20 minutes at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation: Prepare a substrate solution containing the fluorogenic peptide (final concentration ~50 µM) and the developer enzyme in Assay Buffer. Add this solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes.[10]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the positive control (DMSO only, 100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Expert Insights:

  • Trustworthiness: The inclusion of a known inhibitor like Suramin validates assay performance on any given day. The no-enzyme control is crucial for subtracting background signal drift.

  • Causality: Pre-incubating the enzyme with the inhibitor before adding the substrate is critical for accurately measuring the potency of competitive or slow-binding inhibitors.

  • DMSO Concentration: Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid artifacts.

Section 2: Cellular Target Engagement and Validation

Confirming that an inhibitor engages its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12]

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow Biochem Biochemical Assay (Protocol 1.1) IC50 Determine IC50 & Potency Biochem->IC50 CETSA Cellular Thermal Shift Assay (Protocol 2.1) IC50->CETSA Potent compounds advance Target_Engage Confirm Target Engagement in cells CETSA->Target_Engage WB_Assay Downstream Functional Assay (e.g., Western Blot) Target_Engage->WB_Assay Validated compounds advance Cell_Effect Measure Cellular Effect (e.g., Substrate PTM level) WB_Assay->Cell_Effect

Caption: A logical workflow for SIRT5 inhibitor validation.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle that when a ligand (inhibitor) binds to its target protein, it confers thermal stability.[12] When cells are heated, proteins denature and aggregate. Stabilized proteins, however, remain soluble at higher temperatures. By treating cells with the inhibitor, heating cell lysates to various temperatures, and then quantifying the amount of soluble SIRT5 remaining via Western blot, one can observe a shift in the protein's melting curve, confirming direct physical interaction.

Materials:

  • Cell line with detectable SIRT5 expression (e.g., HEK293T, melanoma cell lines[13]).

  • Complete cell culture medium.

  • Test Inhibitor and Vehicle Control (DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Dounce homogenizer or sonicator.

  • Thermal cycler or heating blocks.

  • Centrifuge (capable of >15,000 x g).

  • SDS-PAGE and Western blotting equipment.

  • Primary antibody against SIRT5.

  • Loading control antibody (e.g., GAPDH, Tubulin).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test inhibitor at a relevant concentration (e.g., 5-10x the biochemical IC₅₀) or with vehicle (DMSO) for 2-4 hours.

  • Cell Harvest and Lysis: Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer (PBS with inhibitors). Lyse the cells by mechanical means (e.g., Dounce homogenization or brief sonication) on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble proteome).

  • Heat Challenge: Aliquot the soluble lysate into PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. A no-heat control should be kept on ice.

  • Separation of Aggregates: After heating, cool the samples at room temperature for 3 minutes, then centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Western Blot: Carefully collect the supernatant from each tube (this contains the soluble protein fraction). Normalize protein concentration, prepare samples with Laemmli buffer, and analyze by SDS-PAGE and Western blotting for SIRT5. Also probe for a loading control that does not shift with temperature.

  • Data Analysis:

    • Quantify the band intensity for SIRT5 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Normalize the intensity to the non-heated sample (100% soluble).

    • Plot the percentage of soluble SIRT5 versus temperature to generate melting curves.

    • A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the vehicle control.

Section 3: Structure-Activity Relationship (SAR)

Systematic modification of the inhibitor scaffold is essential to optimize potency and selectivity. The 2-(Methylsulfamoyl)benzoic acid scaffold offers several points for chemical modification to probe the SAR.

Inhibitor_Mechanism cluster_moa Competitive Inhibition at SIRT5 Active Site SIRT5 SIRT5 Active Site (Tyr102, Arg105) Substrate Succinyl-Lysine Substrate Substrate->SIRT5 Binds & Reacts Inhibitor Benzoic Acid Inhibitor Inhibitor->SIRT5 Competitively Binds & Blocks Substrate

Caption: Competitive inhibitors block the substrate binding site.

Data Presentation: SAR of Benzoic Acid Derivatives as SIRT5 Inhibitors

The table below summarizes published data for related 2-hydroxybenzoic acid derivatives and includes a hypothetical entry for a 2-(methylsulfamoyl) analog to guide optimization. The key takeaway is the essential nature of the 2-substituent (hydroxyl or sulfamoyl) and the carboxylate group for activity.[8][14]

Compound IDScaffoldR¹ GroupR² GroupSIRT5 IC₅₀ (µM)Notes
1 Benzoic Acid-H-H> 100Unsubstituted core is inactive.
2 2-Hydroxybenzoic Acid-OH-H26.4 ± 0.8[8]The 2-hydroxyl is critical for activity.
3 4-Hydroxybenzoic Acid-H-OH> 100[8]Isomeric control shows 2-position is key.
4 2-Hydroxybenzoic Acid-OH-[Thiazole Moiety]2.6 ± 0.2[8]Optimization at R² position improves potency 10-fold.
5 (Hypothetical) 2-(Methylsulfamoyl)benzoic Acid-SO₂NHCH₃-HTo be determinedThe target scaffold for investigation.

Data for compounds 1-4 are adapted from Liu Y., et al., European Journal of Medicinal Chemistry, 2022.[8]

References

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  • Grewal, T., & D'Mello, S. R. (2021). Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. Journal of Neurochemistry, 157(1), 40-56. [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. [Link]

  • Liu, Y., Kumar, S., Liu, Y., Neamati, N., & Lombard, D. B. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623. [Link]

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (n.d.). ResearchGate. [Link]

  • Insights on the Modulation of SIRT5 Activity: A Challenging Balance. (2022). MDPI. [Link]

  • Khan, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). ScienceDirect. [Link]

  • Structure–activity relationship of SIRT5 inhibitors containing carboxylic acid isosteres. (n.d.). ResearchGate. [Link]

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  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1982).
  • Polletta, L., et al. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry. [Link]

  • Yang, L., et al. (2021). Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates. European Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry. [Link]

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  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). ResearchGate. [Link]

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  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. (2013). National Institutes of Health. [Link]

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Sources

Unlocking Purinergic Signaling: 2-(Methylsulfamoyl)benzoic Acid Analogues as h-NTPDase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Extracellular nucleotides such as ATP and ADP are critical signaling molecules that regulate a vast array of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] The concentration and lifespan of these molecules are tightly controlled by a family of cell-surface enzymes known as ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[2] The development of potent and selective inhibitors for h-NTPDase isoforms is paramount for dissecting their specific roles and for developing novel therapeutics. This guide provides a detailed overview of 2-(methylsulfamoyl)benzoic acid and its analogues as a promising class of h-NTPDase inhibitors. We delve into the underlying biochemistry, structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation.

The Central Role of h-NTPDases in Purinergic Signaling

Purinergic signaling is mediated by the binding of extracellular nucleotides to P2 receptors on the cell surface.[3] The h-NTPDase family, particularly the cell-surface isoforms NTPDase1, 2, 3, and 8, are the primary regulators of this system. They catalyze the sequential hydrolysis of ATP and ADP to AMP, which can be further hydrolyzed to adenosine by ecto-5'-nucleotidase.[4]

The different isoforms exhibit distinct substrate specificities and tissue distributions, leading to different physiological outcomes:[1][4]

  • h-NTPDase1 (CD39): Hydrolyzes ATP and ADP with similar efficiency. It is highly expressed on endothelial cells and plays a crucial anti-thrombotic role by eliminating ADP, a key platelet agonist.[1][4]

  • h-NTPDase2: Preferentially hydrolyzes ATP over ADP. This leads to an accumulation of ADP, which can promote platelet aggregation. It is found on astrocytes and vascular adventitial cells.[1][5]

  • h-NTPDase3 and h-NTPDase8: Act as intermediates, favoring ATP over ADP, allowing for transient ADP accumulation.[1][4]

The differential activity of these enzymes makes them attractive therapeutic targets. For instance, inhibiting h-NTPDase2 could be beneficial in treating stroke, while modulating h-NTPDase1 is relevant for thrombosis and inflammation.[1][5]

Purinergic_Signaling_Cascade cluster_extracellular Extracellular Space cluster_receptors Cellular Receptors ATP ATP NTPDase1 h-NTPDase1 ATP->NTPDase1 hydrolysis NTPDase2 h-NTPDase2 (Prefers ATP) ATP->NTPDase2 hydrolysis NTPDase3_8 h-NTPDase3/8 ATP->NTPDase3_8 P2X P2X Receptors (Ion Channels) ATP->P2X Activates P2Y P2Y Receptors (GPCRs) ATP->P2Y Activates ADP ADP ADP->NTPDase1 ADP->NTPDase3_8 hydrolysis ADP->P2Y Activates AMP AMP Ecto5NT Ecto-5'-Nucleotidase (CD73) AMP->Ecto5NT hydrolysis Ado Adenosine P1 P1 (Adenosine) Receptors Ado->P1 Activates NTPDase1->AMP NTPDase2->ADP NTPDase3_8->AMP Ecto5NT->Ado

Caption: The Ecto-Nucleotidase Cascade in Purinergic Signaling.

The 2-(Sulfamoyl)benzoic Acid Scaffold: A Platform for Selective Inhibition

Recent studies have highlighted derivatives of sulfamoyl benzoic acid as a versatile scaffold for developing potent and selective h-NTPDase inhibitors.[2] By systematically modifying the substituents on the aromatic ring and the sulfamoyl moiety, researchers can tune the inhibitory profile of the compounds against the different h-NTPDase isoforms.

One key study synthesized a series of sulfamoyl benzamide derivatives and identified several compounds with high selectivity and sub-micromolar potency.[2] Notably, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (referred to as compound 2d in the source literature) emerged as a highly potent and selective inhibitor of h-NTPDase8.[2]

Comparative Inhibitory Activity of Key Analogues

The following table summarizes the inhibitory activity (IC₅₀) of representative analogues against four human NTPDase isoforms. This data illustrates the potential for achieving high isoform selectivity with this chemical scaffold.

Compound ID (Ref.[2])Core Structureh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
2a Sulfamoylbenzoic AcidHCyclopropyl> 50> 501.32 ± 0.06> 50
2b Sulfamoylbenzoic AcidHMorpholinyl> 50> 50> 50> 50
2d Sulfamoylbenzoic AcidClCyclopropyl36 ± 2.4% inhib.> 50> 500.28 ± 0.07
3i Sulfamoyl BenzamideClMorpholinyl (on CO)2.88 ± 0.13 > 500.72 ± 0.11 > 50
3j Sulfamoyl BenzamideClBenzyl (on SO₂)> 500.29 ± 0.07 > 50> 50
4d Bis-sulfamoyl BenzamideClCyclopropyl (on both)36 ± 2.4% inhib.0.13 ± 0.01 0.20 ± 0.072.46 ± 0.09

Data sourced from Zaigham et al., RSC Adv., 2023.[2] Values represent IC₅₀ ± SEM or percent inhibition at a fixed concentration.

Structure-Activity Relationship (SAR) Insights

The data presented above allows for the deduction of critical structure-activity relationships that govern the potency and selectivity of these inhibitors.[2]

  • N-Sulfamoyl Substitution is Key: The nature of the group attached to the sulfamoyl nitrogen is a primary determinant of activity and selectivity. An N-cyclopropyl group (as in 2a and 2d ) appears to confer selectivity towards h-NTPDase3 and h-NTPDase8, respectively.[2] In contrast, a bulky morpholine ring (2b ) abolishes activity in the simple benzoic acid series.[2]

  • Role of the 2-Chloro Substituent: The addition of a chlorine atom at the 2-position of the benzoic acid ring dramatically shifts selectivity. For the N-cyclopropyl analogue, this addition switches selectivity from h-NTPDase3 (2a ) to h-NTPDase8 (2d ).[2]

  • Carboxamide vs. Carboxylic Acid: Converting the C1 carboxylic acid to a carboxamide introduces new vectors for chemical exploration and can lead to potent inhibitors for other isoforms. Compound 3i , a morpholine carboxamide, is a potent dual inhibitor of h-NTPDase1 and h-NTPDase3.[2] Compound 3j shows that substitutions on both the sulfamoyl and carboxamide moieties can yield potent and selective h-NTPDase2 inhibitors.[2]

Caption: Visual Summary of Structure-Activity Relationships.

Experimental Protocols and Methodologies

Protocol 1: General Synthesis of 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic Acid (Analogue 2d)

This protocol outlines a representative synthesis based on established methods for creating sulfamoyl benzoic acids.[2] The core transformation is the reaction of a commercially available chlorosulfonyl benzoic acid with the desired amine.

Synthesis_Workflow start Starting Material: 2-Chloro-5-(chlorosulfonyl)benzoic acid reaction Reaction Step: - Stir at room temperature - Monitor by TLC start->reaction reagent Reagent: Cyclopropylamine Solvent: Aqueous medium reagent->reaction workup Workup: - Acidify with HCl - Filter precipitate reaction->workup purify Purification: - Wash with water - Dry under vacuum workup->purify product Final Product: 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid purify->product

Caption: Workflow for the Synthesis of a Target Inhibitor.

Materials:

  • 2-Chloro-5-(chlorosulfonyl)benzoic acid

  • Cyclopropylamine

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Reaction flask and standard glassware

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-(chlorosulfonyl)benzoic acid in a suitable volume of water.

  • Amine Addition: Cool the solution in an ice bath. Slowly add 2.0-2.5 equivalents of cyclopropylamine dropwise while stirring vigorously. The excess amine acts as both a nucleophile and a base to neutralize the HCl byproduct.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: Once the reaction is complete, slowly acidify the mixture to a pH of ~2 by adding 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

  • Isolation: Collect the white solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any salts.

  • Drying: Dry the purified product under a high vacuum to yield the final compound. Characterize by NMR and Mass Spectrometry to confirm identity and purity.

Protocol 2: h-NTPDase Inhibition Assay using the Malachite Green Method

This colorimetric assay is a robust and widely used method for quantifying NTPDase activity by measuring the inorganic phosphate (Pi) released during ATP hydrolysis.[6][7]

Malachite_Green_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare buffer, enzyme, inhibitor, and ATP solutions B Add buffer, CaCl₂, and inhibitor to microplate wells A->B C Add recombinant h-NTPDase enzyme (NTPDase1, 2, 3, or 8) B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding ATP D->E F Incubate at 37°C for 20-30 min E->F G Stop reaction by adding Malachite Green Reagent F->G H Incubate at room temp for color development G->H I Measure Absorbance at ~620-650 nm H->I J Calculate % Inhibition I->J K Determine IC₅₀ value from dose-response curve J->K

Caption: Workflow for the Malachite Green NTPDase Inhibition Assay.

Principle: The assay relies on the reaction between inorganic phosphate (Pi) and a molybdate/malachite green reagent. This forms a stable, colored complex whose absorbance is directly proportional to the amount of Pi released by the enzyme.

Materials:

  • Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)

  • Test compounds (dissolved in DMSO)

  • Adenosine 5'-triphosphate (ATP) solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Calcium Chloride (CaCl₂) solution

  • Malachite Green Reagent Kit (e.g., from Sigma-Aldrich or similar)

  • 96-well microplate and plate reader

Step-by-Step Procedure:

  • Plate Setup: To the wells of a 96-well plate, add the following in order:

    • 5 µL of test compound at various concentrations (final DMSO concentration should be ≤1%). For control wells, add 5 µL of DMSO.

    • 35 µL of reaction mixture containing Assay Buffer and 5 mM CaCl₂.

    • 5 µL of the appropriate recombinant h-NTPDase enzyme solution (pre-diluted in Assay Buffer).

  • Pre-incubation: Tap the plate gently to mix and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the enzymatic reaction by adding 5 µL of ATP solution (final concentration typically near the Kₘ value for each enzyme, e.g., 50-100 µM).

  • Reaction Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding 150 µL of the Malachite Green reagent to each well. This reagent is acidic and will denature the enzyme while initiating the color-forming reaction with the released phosphate.

  • Final Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 620 nm and 650 nm.

Data Analysis:

  • Controls: Include a "no enzyme" control to measure background ATP hydrolysis and a "no inhibitor" (vehicle) control to represent 100% enzyme activity.

  • Calculate Percent Inhibition: % Inhibition = 100 * [1 - (Abs_inhibitor - Abs_background) / (Abs_vehicle - Abs_background)]

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The 2-(methylsulfamoyl)benzoic acid scaffold represents a highly tractable platform for the development of potent and isoform-selective h-NTPDase inhibitors. The synthetic accessibility and the clear structure-activity relationships make these compounds valuable chemical probes for elucidating the distinct biological roles of NTPDase1, 2, 3, and 8. The protocols detailed herein provide a robust framework for the synthesis, screening, and characterization of new analogues.

Future work should focus on pharmacokinetic profiling and in vivo efficacy studies of the most promising inhibitors, such as the selective h-NTPDase8 inhibitor 2d and the h-NTPDase2 inhibitor 4d .[2] These investigations will be crucial for validating their therapeutic potential in diseases linked to purinergic signaling, including cancer, neuroinflammation, and thrombosis.[1][8]

References

  • Levesque, S. A., Kukulski, F., Enjyoji, K., Robson, S. C., & Sévigny, J. (2010). Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. Journal of Medicinal Chemistry, 53(16), 6094–6105. Available at: [Link]

  • de Souza, A. S., da Silva, J. B., & Vasconcelos, E. G. (2020). E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities. Frontiers in Cellular and Infection Microbiology, 10, 356. Available at: [Link]

  • Faiz, S., & Sévigny, J. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases. Exploratory Neuroscience, 4, 100691. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. Available at: [Link]

  • Zimmermann, H. (2006). The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance. Purinergic Signalling, 2(2), 409–420. Available at: [Link]

  • ResearchGate. (n.d.). Hanes-Woolf plot for NTPDase2 inhibition. ResearchGate. Available at: [Link]

  • Picher, M., & Boucher, M. (2025). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Zaigham, Z. H., Khan, I., Chotana, G. A., & Iqbal, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20683–20696. Available at: [Link]

  • Baqi, Y., & Müller, C. E. (2018). Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7-trifluoromethyl-thiadiazolopyrimidones Scaffold. Current Medicinal Chemistry, 25(28), 3345–3364. Available at: [Link]

  • Durgam, G. G., Virag, T., Walker, M. D., Tsukahara, R., Yasuda, S., Liliom, K., van der Meer, R., & Tigyi, G. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the LPA₂ Receptor Agonist Activity of 2-(Methylsulfamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(methylsulfamoyl)benzoic acid derivatives as specific and potent agonists for the Lysophosphatidic Acid Receptor 2 (LPA₂). Lysophosphatidic acid (LPA) is a critical signaling phospholipid involved in a myriad of cellular processes, and its effects are mediated by a family of G protein-coupled receptors (GPCRs), including LPA₂.[1][2] Activation of the LPA₂ receptor is particularly noted for its anti-apoptotic and mucosal barrier-protective effects, making it a promising therapeutic target.[1][3][4][5] This guide details the structure-activity relationship (SAR) of the sulfamoyl benzoic acid (SBA) scaffold, outlines the LPA₂ signaling pathway, and provides detailed, field-proven protocols for the essential assays required to validate agonist activity and mechanism of action.

Introduction: The Therapeutic Promise of LPA₂ Agonism

Lysophosphatidic acid (LPA) acts as an extracellular signaling molecule by activating at least six distinct GPCRs (LPA₁₋₆), which couple to various G proteins (Gαi, Gαq, Gα12/13, Gαs) to initiate diverse downstream cellular responses.[6][7] While the LPA signaling axis has been implicated in pathological conditions like cancer and fibrosis, the targeted activation of specific LPA receptors holds significant therapeutic potential.[4][8]

The LPA₂ receptor, in particular, has been identified as a key mediator of pro-survival and tissue-protective signals.[3][5] Studies have demonstrated that LPA₂ activation can protect intestinal epithelial cells from radiation-induced apoptosis and mitigate gastric erosion, highlighting its potential for applications in oncology supportive care and gastroenterology.[1][4] The challenge in harnessing these benefits has been the development of receptor-specific agonists that avoid the potentially detrimental effects of activating other LPA receptors, such as LPA₁, which has been linked to apoptosis and fibrosis.[9]

The emergence of non-lipid, small molecule agonists, specifically derivatives of 2-(methylsulfamoyl)benzoic acid, represents a significant breakthrough. These compounds have been engineered to provide high potency and, crucially, high specificity for the LPA₂ receptor, opening new avenues for targeted drug development.[1][3][9]

The 2-(Methylsulfamoyl)benzoic Acid Scaffold: A Platform for LPA₂ Specificity

The development of the sulfamoyl benzoic acid (SBA) scaffold was a guided medicinal chemistry effort aimed at improving upon earlier non-lipid LPA₂ agonists which, while selective, lacked specificity and potency.[9][10] By employing a structure-based pharmacophore design, researchers successfully engineered SBA analogues that are not only potent but are the first truly specific agonists for the LPA₂ receptor, with some compounds demonstrating picomolar to subnanomolar activity.[1][3][9]

Core Structure and Rationale

The design strategy involved the isosteric replacement of a sulfur atom in a previous lead compound (GRI977143) with a sulfamoyl moiety (−NH−SO₂).[9] This modification was predicted by molecular modeling to enhance binding affinity within the LPA₂ ligand-binding pocket and, critically, eliminate the off-target antagonist activity at the LPA₃ receptor that was observed with the parent compound.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the SBA scaffold at three key regions—the head group, the carbon linker, and the tail group—has yielded a clear SAR profile for achieving potent and specific LPA₂ agonism.[9]

  • Head Group (Substituted Phenyl Ring): The position of the carboxylic acid is critical; an ortho position relative to the sulfamoyl linker is required for activity. Introducing electron-withdrawing groups (e.g., Chloro, Bromo) at the meta position to the carboxyl group dramatically increases potency.[9]

  • Carbon Linker: The length of the alkyl chain linking the sulfamoyl nitrogen to the tail group is optimal at four carbons. This length mimics that of the natural high-potency ligand LPA 18:1 and lowers the EC₅₀ value from the micromolar to the nanomolar range.[9]

  • Tail Group (Hydrophobic Moiety): A bulky, hydrophobic tail group, specifically 1H-benzo[de]isoquinolyl-1,3(2H)-dione, is essential for high-potency activity. This group is predicted to engage in crucial π-π stacking interactions within a hydrophobic region of the LPA₂ binding pocket.[9]

SAR_summary cluster_scaffold SBA Scaffold cluster_mods Key Modifications for High Potency Scaffold Core Structure (2-Sulfamoylbenzoic Acid) Head Head Group (Phenyl Ring) Scaffold->Head Ortho-carboxy is essential Linker Carbon Linker Scaffold->Linker 4-carbon length is optimal Tail Tail Group (Hydrophobic) Scaffold->Tail Bulky/hydrophobic required Mod_Head Meta e--withdrawing group (e.g., -Cl) Head->Mod_Head Mod_Linker -(CH₂)₄- Linker->Mod_Linker Mod_Tail 1H-benzo[de]isoquinolyl -1,3(2H)-dione Tail->Mod_Tail

Caption: Key SAR drivers for LPA₂ agonist activity.

Potency and Specificity Data Summary

The following table summarizes the pharmacological data for key SBA analogues, illustrating the SAR principles. Data is adapted from Patil et al. (2014).[9]

CompoundLinker Length (Carbons)Head Group Modification (vs. Cmpd 4)Tail GroupLPA₂ EC₅₀ (µM)LPA₂ Eₘₐₓ (%)Activity at LPA₁,₃,₄,₅
4 3-Benzoisoquinolyl-dione2.16100None Detected
5 4-Benzoisoquinolyl-dione0.11100None Detected
6 5-Benzoisoquinolyl-dione1.42100None Detected
7a 4-Isoindolyl-dione> 10N/ANone Detected
8b 4para-BromoBenzoisoquinolyl-dione0.05100None Detected
11c 4meta-FluoroBenzoisoquinolyl-dione0.00015119None Detected
11d 4meta-ChloroBenzoisoquinolyl-dione0.00000506 124None Detected

Note: "None Detected" indicates no agonist or antagonist activity up to 10 µM.

Mechanism of Action: LPA₂ Receptor Signaling

Upon agonist binding, the LPA₂ receptor undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins. LPA₂ is known to be promiscuous, coupling primarily with Gαq, Gαi, and Gα₁₂/₁₃ to initiate multiple downstream signaling cascades.[6][11]

  • Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[7] This is a hallmark of LPA₂ activation and a common readout in primary functional assays.

  • Gαi Pathway: This pathway involves the inhibition of adenylyl cyclase, reducing cAMP levels. The βγ subunits released from Gαi can also activate other effectors, including Phosphoinositide 3-kinase (PI3K). The PI3K-Akt pathway is a major pro-survival and anti-apoptotic cascade, consistent with the observed biological effects of LPA₂ agonism.[11]

  • Gα₁₂/₁₃ Pathway: Coupling to Gα₁₂/₁₃ activates the small GTPase Rho, a master regulator of the actin cytoskeleton. This pathway is critical for cell migration, morphological changes, and the activation of transcription factors like Serum Response Factor (SRF).[8]

LPA2_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers / Kinases cluster_responses Cellular Responses Agonist SBA Derivative LPA2 LPA₂ Receptor Agonist->LPA2 Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα₁₂/₁₃ LPA2->G1213 PLC PLC Gq->PLC activates PI3K PI3K Gi->PI3K activates (via βγ) RhoA RhoA G1213->RhoA activates Ca_Mobilization ↑ [Ca²⁺]i PLC->Ca_Mobilization leads to Akt Akt PI3K->Akt ROCK ROCK RhoA->ROCK SRF SRF RhoA->SRF activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival Migration Cell Migration ROCK->Migration Proliferation Gene Transcription (Proliferation) SRF->Proliferation

Caption: LPA₂ receptor signaling pathways.

Experimental Protocols

The following protocols describe the essential in vitro assays for confirming the potency, specificity, and mechanism of action of novel 2-(methylsulfamoyl)benzoic acid derivatives as LPA₂ agonists.

Protocol 1: Calcium Mobilization Assay for LPA₂ Functional Activity

This is the primary functional assay to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound. It relies on the Gαq-mediated release of intracellular calcium stores upon receptor activation.[12]

Causality & Rationale: This assay provides a rapid and robust readout of receptor activation. The use of a cell line overexpressing only the target receptor (LPA₂) in a null background (e.g., LPA₁/LPA₂ double knockout mouse embryonic fibroblasts, DKO MEFs) is a self-validating system, as it ensures the observed signal is not due to endogenous LPA receptors.[9] Serum starvation prior to the assay is critical to minimize basal signaling from LPA present in serum, thereby maximizing the signal-to-noise ratio.[13]

Calcium_Workflow A Day 1: Seed Cells Seed LPA₂-expressing DKO MEFs in 96-well black, clear-bottom plates. B Day 2: Serum Starve Replace growth medium with serum-free medium. Incubate for 2-4 hours. A->B C Load with Ca²⁺ Indicator Dye Incubate cells with Fura-2 AM or Fluo-4 AM in assay buffer for 45-60 min at 37°C. B->C D Wash Cells Gently wash 2-3 times with assay buffer to remove extracellular dye. C->D E Measure Fluorescence Place plate in a fluorescence plate reader (e.g., FlexStation). Establish a stable baseline reading. D->E F Add Compound & Read Program instrument to add serial dilutions of test compound and immediately measure the kinetic fluorescence response for 60-120s. E->F G Data Analysis Calculate ΔRFU (Peak - Baseline). Plot vs. log[concentration] and fit with a 4-parameter curve to determine EC₅₀ and Eₘₐₓ. F->G

Caption: Workflow for the calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture: Seed LPA₂-expressing DKO MEF cells into a 96-well black, clear-bottom microplate at a density that will yield a 90-100% confluent monolayer the next day. As a negative control, seed parallel wells with vector-only control cells.[9]

  • Serum Starvation: On the day of the assay, aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours at 37°C.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an organic anion-transport inhibitor (e.g., 2.5 mM probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the starvation medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the loading buffer and wash the cell monolayer twice with 100 µL of assay buffer (containing probenecid). After the final wash, leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare a 2X serial dilution plate of the test compounds in assay buffer.

  • Measurement: Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation 3). Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

  • Establish a stable baseline reading for 15-20 seconds.

  • Program the instrument to dispense 100 µL from the compound plate into the cell plate and continue reading the kinetic response for an additional 60-120 seconds.

  • Data Analysis: Determine the maximum change in relative fluorescence units (RFU) over baseline for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistical equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: [³⁵S]GTPγS Binding Assay for G Protein Activation

This assay directly measures the functional consequence of receptor occupancy—the exchange of GDP for GTP on the Gα subunit.[14][15] It is a proximal measure of receptor activation and can be used to confirm that the test compound is acting as a canonical GPCR agonist.

Causality & Rationale: The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated Gα-[³⁵S]GTPγS complex to accumulate, providing a measurable signal.[15] The assay is performed on crude membrane preparations, which isolates the receptor and its associated G proteins from other cytosolic components. Including excess unlabeled GDP in the assay buffer promotes the basal, inactive state of the G protein, thereby increasing the signal window upon agonist stimulation.

GTPgS_Workflow A Prepare Membranes Harvest cells overexpressing LPA₂. Homogenize and isolate crude membrane fraction via differential centrifugation. B Set Up Reaction In a 96-well plate, combine membranes, [³⁵S]GTPγS, GDP, and serial dilutions of the test compound in assay buffer. A->B C Incubate Incubate the reaction mixture at 30°C for 60 minutes to allow for nucleotide exchange. B->C D Terminate Reaction & Filter Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This separates bound from free [³⁵S]GTPγS. C->D E Wash Filters Quickly wash the filters with ice-cold buffer to remove non-specific binding. D->E F Scintillation Counting Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter. E->F G Data Analysis Subtract non-specific binding (in presence of excess unlabeled GTPγS). Plot specific binding vs. log[concentration] to determine EC₅₀ and Eₘₐₓ. F->G

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Grow cells stably expressing the human LPA₂ receptor to a high density. Harvest the cells, and prepare crude membranes by homogenization in ice-cold buffer followed by differential centrifugation.[14] Resuspend the final membrane pellet in an appropriate storage buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: The final assay volume is typically 100 µL. In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Test compound at various concentrations.

    • 10-20 µg of membrane protein.

    • 10 µM GDP (to enhance signal window).

    • Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS.

  • Controls: Include wells for basal activity (no agonist) and non-specific binding (agonist plus a high concentration of unlabeled GTPγS, e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Allow the filter plate to dry completely. Add liquid scintillation cocktail to each well and count the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the agonist-stimulated specific binding (as a percentage over basal) against the logarithm of agonist concentration. Fit the data to a sigmoidal dose-response curve to calculate EC₅₀ and Eₘₐₓ.

Protocol 3: Serum Response Element (SRE) Luciferase Reporter Assay

This assay measures a downstream transcriptional event resulting from LPA₂-mediated activation of the Gα₁₂/₁₃-Rho and Gαq-PLC pathways, both of which can converge on the activation of the MAPK/ERK cascade.[16][17]

Causality & Rationale: The SRE is a cis-acting DNA sequence found in the promoter region of many immediate-early genes that are induced by serum and growth factors.[18] Activation of the ERK pathway leads to phosphorylation of transcription factors that, along with Serum Response Factor (SRF), bind to the SRE and drive transcription.[18] By using a reporter construct where multiple copies of the SRE drive the expression of a luciferase gene, the assay provides a quantifiable measure of the integrated signaling output from the receptor.

SRE_Luciferase_Workflow A Day 1: Co-transfect Cells Seed HEK293 cells. Co-transfect with plasmids for LPA₂ receptor, SRE-luciferase reporter, and a control reporter (e.g., Renilla). B Day 2: Serum Starve Replace medium with low-serum (0.5% FBS) or serum-free medium to reduce basal activity. A->B C Day 3: Treat with Compound Add serial dilutions of the test compound to the starved cells. Incubate for 6-8 hours. B->C D Lyse Cells Aspirate medium and add passive lysis buffer to each well. Incubate to ensure complete lysis. C->D E Measure Luciferase Activity Transfer lysate to an opaque 96-well plate. Use a dual-luciferase assay system to sequentially measure Firefly and Renilla luciferase activity. D->E F Data Analysis Normalize Firefly to Renilla activity for each well. Plot normalized activity vs. log[concentration] to determine EC₅₀. E->F

Caption: Workflow for the SRE-luciferase reporter assay.

Step-by-Step Methodology:

  • Transfection: In a 96-well plate, co-transfect HEK293 cells (or another suitable cell line) with three plasmids:

    • An expression vector for the human LPA₂ receptor.

    • A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple SRE copies (e.g., pGL4.33[luc2P/SRE/Hygro]).[19]

    • A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Serum Starvation: Approximately 24 hours post-transfection, aspirate the medium and replace it with low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for another 18-24 hours.[18][19]

  • Compound Stimulation: Add serial dilutions of the test compounds to the wells and incubate for 6-8 hours at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 20-50 µL of passive lysis buffer to each well.

  • Luciferase Measurement: Using a dual-luciferase reporter assay system, measure the firefly and Renilla luciferase activities sequentially in each well according to the manufacturer's instructions, using a plate-based luminometer.

  • Data Analysis: For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency. Plot the normalized reporter activity against the logarithm of agonist concentration and fit the data to determine the EC₅₀ value.

References

  • Patil, R., Fells, J. I., Szabó, E., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Patil, R., Fells, J. I., Szabó, E., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Patil, R., Fells, J. I., Szabó, E., et al. (2014). Subnanomolar LPA2 Agonists Synthesized. Scribd. [Link]

  • Tigyi, G., & Miller, D. D. (2015). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Expert Opinion on Drug Discovery, 10(11), 1233-1246. [Link]

  • Díaz-Coránguez, M., et al. (2021). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry, 64(15), 11335-11353. [Link]

  • Tigyi, G., et al. (2010). LPA receptor agonists and antagonists (WO2010051053). National Institutes of Health. [Link]

  • Kudelka, M. R., et al. (2016). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American Journal of Physiology-Renal Physiology, 310(11), F1324-F1336. [Link]

  • Choi, J. W., & Chun, J. (2013). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Annual review of pharmacology and toxicology, 53, 147-170. [Link]

  • Fazzi, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1282136. [Link]

  • Rivera-Riancho, K., et al. (2022). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Synapse. (2024). What are LPAR2 antagonists and how do they work?. Patsnap. [Link]

  • Kiss, G. N., et al. (2012). Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Molecular Pharmacology, 82(6), 1162-1173. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Lin, F. T., et al. (2010). Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(4), 485-492. [Link]

  • BPS Bioscience. (n.d.). SRE Reporter Kit (MAPK/ERK Signaling Pathway). BPS Bioscience. [Link]

  • Watterson, K. R., et al. (2005). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 305, 239-250. [Link]

  • Sofowora, A., & Isaacs-Sodeye, W. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Pharmaceutical and Allied Sciences, 12(1), 2056-2062. [Link]

  • Synapse. (2024). What are LPAR agonists and how do they work?. Patsnap. [Link]

  • JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. YouTube. [Link]

  • Zhang, R., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current protocols in chemical biology, 4(4), 251-260. [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Zhang, R., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in "2-(Methylsulfamoyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methylsulfamoyl)benzoic acid

Introduction: A Scientist-to-Scientist Guide

Welcome to the technical support center for the synthesis of 2-(Methylsulfamoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As fellow scientists, we understand that low yield is not just a number; it represents lost time, resources, and momentum.

This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions that address specific, practical problems you might face in the lab. We will delve into the chemical principles behind each step, explain the causality of common failures, and provide field-tested protocols to diagnose and resolve these issues. Our goal is to empower you with the knowledge to not only fix the problem at hand but also to build a more robust and reliable synthetic process.

The synthesis of 2-(Methylsulfamoyl)benzoic acid is typically a two-step process: (1) the chlorosulfonation of a suitable benzoic acid precursor to form 2-(chlorosulfonyl)benzoic acid, and (2) the subsequent amination with methylamine. This guide is structured to follow that workflow, addressing potential pitfalls at each stage and concluding with purification strategies.

Part 1: Troubleshooting the Chlorosulfonation Step

The formation of the key intermediate, 2-(chlorosulfonyl)benzoic acid, is the foundation of the synthesis. Errors at this stage will invariably lead to poor outcomes.

Q1: My yield of 2-(chlorosulfonyl)benzoic acid is extremely low, and the reaction mixture turns into a dark, viscous tar. What is causing this and how can I prevent it?

This is a classic symptom of an uncontrolled exothermic reaction and subsequent decomposition. The reaction of an aromatic ring with chlorosulfonic acid is highly energetic.

Causality:

  • Exothermic Reaction: Chlorosulfonic acid is a very strong sulfonating and dehydrating agent. Its reaction with the benzoic acid starting material releases a significant amount of heat. Without proper temperature control, the localized temperature can skyrocket, leading to charring and the formation of polymeric side products.[1]

  • Rate of Addition: Adding the chlorosulfonic acid too quickly prevents the reaction vessel's cooling system from dissipating the generated heat effectively, leading to thermal runaway.

Troubleshooting Protocol:

  • Pre-cool Your Reactants: Before beginning the addition, cool the flask containing your benzoic acid starting material in an ice-salt bath to between 0 °C and 5 °C.

  • Slow, Controlled Addition: Add the chlorosulfonic acid dropwise via an addition funnel. The rate should be slow enough to maintain the internal reaction temperature below a specified threshold (e.g., 10-15 °C).

  • Vigorous Stirring: Ensure efficient mechanical stirring throughout the reaction. This prevents the formation of localized hot spots where the chlorosulfonic acid is introduced.

  • Monitor Temperature Continuously: Use a low-temperature thermometer placed directly in the reaction mixture to monitor the internal temperature in real-time.

Q2: After adding the chlorosulfonic acid, my work-up by quenching with ice-water results in very little precipitated product. Where is my product going?

This issue almost always points to the premature hydrolysis of the sulfonyl chloride intermediate. The 2-(chlorosulfonyl)benzoic acid is highly reactive towards water, especially at elevated temperatures.

Causality:

  • Sulfonyl Chloride Hydrolysis: The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile. It readily reacts with water (a nucleophile) to form the corresponding sulfonic acid (-SO₃H). This sulfonic acid derivative is highly water-soluble and will not precipitate during the quench, leading to a catastrophic loss of yield.[2][3][4] The mechanism involves nucleophilic attack by water on the sulfur atom.

Workflow for Minimizing Hydrolysis:

G cluster_reaction Reaction Completion cluster_quench Optimal Quenching Protocol cluster_isolation Product Isolation cluster_side_reaction Hydrolysis Side-Reaction A Reaction Mixture (Containing R-SO₂Cl) B Prepare large beaker with crushed ice and water H Quenching too slowly or with insufficient ice A->H  Incorrect Path C Slowly pour reaction mixture onto vigorously stirred ice B->C  Correct Path D Maintain quench temp < 10 °C C->D  Correct Path E Filter precipitate immediately D->E  Correct Path F Wash with cold water E->F  Correct Path G Dry under vacuum F->G  Correct Path I R-SO₂Cl hydrolyzes to R-SO₃H (soluble) H->I  Incorrect Path J Significant Yield Loss I->J  Incorrect Path

Caption: Optimal quenching workflow to prevent hydrolysis.

Self-Validating Protocol for Quenching:

  • Prepare the Quench: Before stopping the reaction, prepare a separate, large vessel containing a vigorously stirred slurry of crushed ice and water. The volume of this slurry should be at least 10 times the volume of your reaction mixture.

  • The "Pour-to-Ice" Method: Instead of adding water to your reaction, always add your reaction mixture slowly to the cold, stirred ice slurry. This ensures that the reaction product is immediately cooled and diluted, minimizing the rate of hydrolysis.

  • Temperature is Key: Monitor the temperature of the quench slurry during the addition. Add more ice as needed to ensure the temperature never rises above 10 °C.[5]

  • Immediate Filtration: Do not let the precipitated product sit in the acidic water for an extended period. Filter the solid immediately after the quench is complete.

  • Cold Wash: Wash the collected solid on the filter funnel with a small amount of ice-cold water to remove residual acid.

Part 2: Troubleshooting the Amination Step

The reaction of 2-(chlorosulfonyl)benzoic acid with methylamine is where the final sulfonamide bond is formed. This step is prone to issues related to stoichiometry, competing reactions, and pH control.

Q3: My amination reaction is not going to completion, and I isolate a mixture of starting material and product. How can I improve the conversion?

Incomplete conversion is often due to insufficient nucleophile or the deactivation of the nucleophile by the reaction's own byproduct.

Causality:

  • HCl Byproduct Formation: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[6]

    • R-SO₂Cl + CH₃NH₂ → R-SO₂NHCH₃ + HCl

  • Amine Protonation: Methylamine is a base. The generated HCl will immediately react with a second equivalent of methylamine to form methylammonium chloride (CH₃NH₃⁺Cl). This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride.

  • Effective Stoichiometry: Therefore, a minimum of two equivalents of methylamine are theoretically required: one to act as the nucleophile and one to act as the acid scavenger. In practice, a larger excess is often used to ensure the reaction goes to completion.

Troubleshooting Protocol:

  • Stoichiometry Adjustment: Use at least 2.5-3.0 equivalents of methylamine relative to the sulfonyl chloride. This ensures a sufficient excess of the free-base amine is present throughout the reaction.

  • Use of a Tertiary Amine Base: A more efficient method is to use one equivalent of methylamine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.[7] This base will scavenge the HCl without consuming your primary nucleophile.

  • Temperature Control: While the reaction is often performed at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stir for several hours can help drive the reaction to completion. Monitor progress by TLC or LC-MS.

Table 1: Amine Stoichiometry and Its Effect on Conversion

Methylamine (equiv.)Scavenger Base (equiv.)Typical ConversionRationale
1.0None< 50%Amine is consumed by HCl byproduct.
2.2None80-90%One equivalent acts as a base, one as a nucleophile.
1.1Triethylamine (1.2)> 95%TEA scavenges HCl, preserving the methylamine nucleophile.
Q4: During the final acidification to precipitate my product, the yield is very low and the aqueous layer is difficult to filter. What is happening?

This problem often arises from incorrect pH control during the work-up, leading to the formation of a soluble salt of your product or incomplete precipitation.

Causality:

  • Amphoteric Nature: 2-(Methylsulfamoyl)benzoic acid has two acidic protons: one on the carboxylic acid (pKa ~4) and a much weaker one on the sulfonamide N-H (pKa ~10).

  • Salt Formation: In the basic reaction mixture (from excess methylamine), the carboxylic acid is deprotonated to form the highly water-soluble carboxylate salt (R-COO⁻).

  • Precipitation pH: To precipitate the neutral product, you must acidify the solution to a pH where the carboxylic acid is fully protonated (R-COOH). The ideal pH for precipitation is typically around 2-3. If the pH is too high, the product remains in solution as the carboxylate salt. If the pH is too low (e.g., <1), you might risk hydrolysis of the sulfonamide under harsh acidic conditions and heat, although this is less common.

Troubleshooting Decision Tree:

G A Low Yield After Acidification B Check pH of Aqueous Layer A->B C pH > 4 B->C Is pH > 4? D pH is 2-3 B->D Is pH 2-3? E Product is soluble carboxylate salt C->E Yes H Check for other issues: - Reaction failed? - Hydrolysis of SO₂Cl? - Emulsion formation? D->H Yes F Slowly add more acid (e.g., 1M HCl) while monitoring pH E->F G Product should precipitate F->G

Caption: Diagnostic workflow for precipitation issues.

Step-by-Step Protocol for Optimal Precipitation:

  • Cool the Mixture: Before acidification, cool the reaction mixture in an ice bath. This will help ensure larger crystals form upon precipitation and will minimize the solubility of the product.

  • Slow Acid Addition: Slowly add 1M or 2M HCl dropwise with vigorous stirring. Adding concentrated acid can create localized low pH zones that may affect product stability.

  • Monitor with a pH Meter: Use a calibrated pH meter for accurate measurement. Litmus paper is not precise enough. Aim for a final, stable pH of 2.

  • Patience is a Virtue: After reaching the target pH, continue to stir the cold slurry for at least 30-60 minutes. This "digestion" period allows for complete crystallization and can improve the purity and filterability of the product.

  • Check the Filtrate: After filtering your product, take a small sample of the filtrate and add another drop of acid. If more precipitate forms, your initial acidification was incomplete.

Part 3: Purification and Analysis

Even with a successful reaction, yield can be lost during purification.

Q5: How can I effectively purify my crude 2-(Methylsulfamoyl)benzoic acid to get a high-purity final product with minimal loss?

Recrystallization is the most common and effective method for purifying this compound.[8][9] The key is selecting an appropriate solvent system.

Causality of Yield Loss during Purification:

  • Incorrect Solvent Choice: An ideal solvent should dissolve the crude product well at high temperatures but poorly at room temperature or below. If the product is too soluble at low temperatures, a significant amount will remain in the mother liquor, reducing the recovery yield.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent means that more of it will remain dissolved upon cooling, again leading to lower recovery.

Table 2: Recommended Solvents for Recrystallization

Solvent SystemProsConsProtocol Notes
Ethanol/WaterGood solvating power when hot; product is poorly soluble in cold aqueous ethanol. Highly tunable.Requires careful determination of the optimal solvent ratio.Dissolve crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve, then allow to cool slowly.
Acetic Acid/WaterSimilar to ethanol/water; acetic acid can help keep impurities dissolved.Residual acetic acid can be difficult to remove from the final product.Follow a similar procedure to ethanol/water. Wash the final crystals thoroughly with cold water to remove acetic acid.
IsopropanolSingle solvent system, simpler to execute.May not be as effective at excluding certain impurities compared to a binary system.Dissolve in a minimum of hot isopropanol. Cool slowly. If crystallization is slow, add a seed crystal or gently scratch the inside of the flask.

Best Practice Protocol for Recrystallization:

  • Use Minimum Solvent: Place the crude solid in a flask and add a small portion of the chosen solvent. Heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Slow Cooling: This is critical. Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) will cause the product to crash out as a fine powder, trapping impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

References

  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Available at: [Link]

  • PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]

  • King, J. F., & Durst, T. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Google Patents. EP0447421B1 - Preparation of 2-chloro, bromo or nitro-4-alkylsulfonylbenzoic acids and intermediates.
  • Moody, C. J., & O'Connell, M. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available at: [Link]

  • Taniguchi, T. (2021).
  • Mowlem, T. J., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Google Patents. CN101054483A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Glorius, F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Journal of Synthetic Chemistry. (2023).
  • Wikipedia. Sulfonamide. Available at: [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Available at: [Link]

  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • University of Toronto. Preparation of Methyl Benzoate. Available at: [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. Available at: [Link]

  • Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Available at: [Link]

  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]

  • Google Patents. US3235588A - Purification of benzoic acid.
  • European Patent Office. EP3148661B1 - Method for purification of benzoic acid. Available at: [Link]

  • Amrita University (via YouTube). Purification of Benzoic Acid by Crystallization. Available at: [Link]

  • Google Patents. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. EP2952237A1 - Method for purification of benzoic acid.
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  • Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.

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Navigating the Purification of 2-(Methylsulfamoyl)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(Methylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve the highest possible purity. In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the specific challenges encountered during the purification of 2-(Methylsulfamoyl)benzoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification process, offering insights into their causes and providing actionable solutions.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Question: I'm attempting to recrystallize 2-(Methylsulfamoyl)benzoic acid, but instead of forming fine crystals, the compound is "oiling out" or forming a viscous liquid at the bottom of my flask. What's causing this and how can I fix it?

Probable Causes:

  • Solvent Choice: The selected solvent may be too effective at dissolving the compound, preventing it from reaching the necessary supersaturation point for crystallization, even upon cooling.[1][2]

  • Cooling Rate: Rapidly cooling the solution can cause the compound to crash out of solution as an amorphous oil instead of forming an ordered crystal lattice.[3][4]

  • Impurity Profile: The presence of certain impurities can create a eutectic mixture, which lowers the melting point of the compound and encourages oiling out.

Step-by-Step Solution:

  • Re-evaluate Your Solvent System: If a single solvent isn't working, consider a binary solvent system. For example, dissolve the crude 2-(Methylsulfamoyl)benzoic acid in a minimal amount of a "good" solvent (like methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (such as water or hexane) dropwise until you observe persistent cloudiness. Gently heat the solution until it becomes clear again, and then let it cool slowly.[5]

  • Control the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop, without disturbance.[3][4]

    • Once at room temperature, move the flask to an ice bath.[3]

    • In very difficult cases, gradual cooling in a freezer may be necessary.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure 2-(Methylsulfamoyl)benzoic acid, add a single seed crystal to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[3]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. These microscopic scratches can act as nucleation points.[3]

Workflow for Optimizing Recrystallization:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome A Oiling Out During Recrystallization B Step 1: Re-evaluate Solvent System (e.g., Binary Solvent System) A->B Initial Action C Step 2: Control Cooling Rate (Slow Cooling) B->C If Oiling Persists D Step 3: Induce Crystallization (Seeding or Scratching) C->D If No Crystals Form E Successful Crystal Formation D->E

Caption: Troubleshooting workflow for oiling out during recrystallization.

Issue 2: Incomplete Separation of Acidic Impurities

Question: I've performed an acid-base extraction to purify my 2-(Methylsulfamoyl)benzoic acid, but my analytical data (e.g., HPLC, NMR) still shows the presence of acidic impurities. Why is my extraction inefficient?

Probable Causes:

  • Insufficient pH Adjustment: The pH of the aqueous phase might not be high enough to fully deprotonate the 2-(Methylsulfamoyl)benzoic acid and all acidic impurities, resulting in incomplete transfer into the aqueous layer.[6][7]

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic layers leads to poor mass transfer and incomplete extraction.

  • Emulsion Formation: A stable emulsion at the interface of the two layers can trap the compound and hinder a clean separation.

Step-by-Step Solution:

  • Optimize pH: Use a pH meter to confirm the aqueous phase reaches a pH at least 2 units above the pKa of the most acidic impurity you aim to remove. For 2-(Methylsulfamoyl)benzoic acid, which contains a carboxylic acid group, a basic aqueous solution (e.g., 1 M NaOH or sodium bicarbonate) is typically used.[6][7][8]

  • Ensure Thorough Mixing: Use a separatory funnel and invert it gently but thoroughly at least 10-15 times, venting frequently to release any pressure buildup.

  • Breaking Emulsions:

    • Time: Let the separatory funnel stand undisturbed for an extended period.

    • Brine: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: In persistent cases, filtering the mixture through a pad of Celite or glass wool can help break up the emulsion.

Logical Flow of Acid-Base Extraction:

G A Crude Product in Organic Solvent 2-(Methylsulfamoyl)benzoic acid Neutral Impurities Acidic Impurities B Add Aqueous Base (e.g., NaOH) Deprotonation Occurs A->B E Separate Layers B->E C Aqueous Layer Sodium 2-(methylsulfamoyl)benzoate Salts of Acidic Impurities F Acidify Aqueous Layer (e.g., HCl) Reprotonation C->F D Organic Layer Neutral Impurities E->C Aqueous Phase E->D Organic Phase G Precipitated Pure Product 2-(Methylsulfamoyl)benzoic acid F->G

Caption: Diagram of the acid-base extraction process for purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 2-(Methylsulfamoyl)benzoic acid, and what are the common impurities?

Commercially available 2-(Methylsulfamoyl)benzoic acid generally has a purity of >98%. Common impurities may include starting materials from its synthesis, such as 4-methylsulfonyltoluene and oxidizing agents, as well as side products from the reaction.[9]

Q2: Which analytical techniques are most suitable for assessing the purity of 2-(Methylsulfamoyl)benzoic acid?

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent and effective method for determining the purity of 2-(Methylsulfamoyl)benzoic acid and quantifying impurities.[10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify any residual solvents or structurally related impurities.[12][13]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.[10][12][13]

  • Melting Point: A sharp melting point range is a strong indicator of high purity.[14]

Q3: Can I use column chromatography to purify 2-(Methylsulfamoyl)benzoic acid?

Yes, column chromatography can be a highly effective method for purifying 2-(Methylsulfamoyl)benzoic acid, particularly for removing non-acidic impurities.[15][16] Due to its acidic nature, it will likely interact strongly with silica gel. A mobile phase containing a small amount of an acid (e.g., acetic acid or formic acid) in a solvent system like ethyl acetate/hexane is often required for good elution and peak shape.[15]

Data Summary: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedProsCons
Recrystallization >99%Scalable, cost-effective, excellent for removing small amounts of impurities.[1][2]Can be time-consuming to optimize the solvent system; may not remove impurities with similar solubility.
Acid-Base Extraction >98.5%Excellent for removing neutral and basic impurities; fast and uses inexpensive reagents.[8][17]May not effectively remove other acidic impurities; requires handling of acids and bases.
Column Chromatography >99.5%High resolution, capable of separating closely related impurities.[15][16]Less scalable, more time-consuming, and expensive due to solvent and stationary phase consumption.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 2-(Methylsulfamoyl)benzoic acid
  • Solvent Screening: In separate test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[1][2] A binary solvent system of ethanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent (e.g., ethanol) to the crude 2-(Methylsulfamoyl)benzoic acid to dissolve it completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[18]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4][19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: High-Purity Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(Methylsulfamoyl)benzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[6][8]

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.[8]

  • Back-Extraction (Optional): To ensure complete extraction of the product, add a fresh portion of the basic solution to the organic layer, shake, and combine the aqueous layers.

  • Washing the Organic Layer: The organic layer, which contains neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a 3 M hydrochloric acid (HCl) solution dropwise while stirring until the pH is approximately 2. The 2-(Methylsulfamoyl)benzoic acid will precipitate out of the solution.[5][8]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[5]

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • JoVE. (2020, March 26). Extraction. Retrieved from [Link]

  • Covalent Logic. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link] benzoic.pdf

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during its synthesis. Our approach is rooted in mechanistic understanding to provide robust solutions for optimizing your reaction outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of 2-(Methylsulfamoyl)benzoic acid typically proceeds through the oxidation of 2-methyl-N-methylbenzenesulfonamide. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding the formation pathways of these impurities is critical for developing effective control strategies.

This guide will focus on identifying and mitigating the formation of the most common side products, ensuring the synthesis of high-purity 2-(Methylsulfamoyl)benzoic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is complete, but the yield of 2-(Methylsulfamoyl)benzoic acid is low. What are the likely causes?

Low yields are often attributable to incomplete reactions or the formation of soluble side products that are lost during work-up. The primary culprits are typically unreacted starting material and the formation of isomeric impurities.

Troubleshooting Steps:

  • Confirm Complete Consumption of Starting Material: Analyze a crude reaction sample by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete disappearance of the starting material, 2-methyl-N-methylbenzenesulfonamide. The presence of unoxidized starting material is a common impurity in analogous reactions, such as the synthesis of saccharin.[1]

  • Check for Isomeric Impurities: The most common isomeric impurity is 4-(Methylsulfamoyl)benzoic acid, which arises from the presence of the para-isomer (4-methyl-N-methylbenzenesulfonamide) in your starting material. These isomers can be difficult to separate due to their similar polarities.

    • Preventative Measure: Ensure the purity of your starting 2-methyl-N-methylbenzenesulfonamide. If you are preparing it from 2-toluenesulfonyl chloride, be aware that commercial sources can contain the para-isomer. Purification of the starting sulfonamide by recrystallization may be necessary.

  • Investigate Over-Oxidation: While less common, harsh oxidation conditions (e.g., high temperatures, excessive oxidant) can lead to the degradation of the aromatic ring, resulting in a complex mixture of byproducts and a lower yield of the desired product.

Visualizing the Main Reaction and a Key Side Reaction

cluster_main Main Reaction Pathway cluster_side Isomeric Impurity Formation start 2-Methyl-N-methyl- benzenesulfonamide product 2-(Methylsulfamoyl)- benzoic acid start->product Oxidation (e.g., KMnO4, H2CrO4) isomer_start 4-Methyl-N-methyl- benzenesulfonamide isomer_product 4-(Methylsulfamoyl)- benzoic acid isomer_start->isomer_product Oxidation

Caption: Synthetic pathways for the desired product and a common isomeric impurity.

FAQ 2: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of a methyl group. What could this be?

This observation likely points to the presence of 2-sulfamoylbenzoic acid. This side product can form through demethylation of the desired product or the presence of an unmethylated impurity in the starting material.

Mechanistic Insight:

The N-methyl group of the sulfonamide can be susceptible to cleavage under certain reaction conditions, particularly if acidic conditions are employed during workup at elevated temperatures.

Troubleshooting and Prevention:

  • Mild Work-up Conditions: Avoid prolonged exposure to strong acids or high temperatures during the reaction work-up and purification steps.

  • Purity of Starting Material: Ensure your 2-methyl-N-methylbenzenesulfonamide is free from 2-methylbenzenesulfonamide.

FAQ 3: My final product has a slightly bitter aftertaste, which is problematic for its intended use. What impurity could be causing this?

A bitter aftertaste is often associated with residual saccharin or saccharin-like impurities.[1] In this synthesis, the formation of N-methylsaccharin is a plausible side reaction.

Formation Pathway:

Intramolecular cyclization of 2-(Methylsulfamoyl)benzoic acid, particularly under acidic conditions, can lead to the formation of N-methylsaccharin.

product 2-(Methylsulfamoyl)benzoic acid side_product N-Methylsaccharin product->side_product Intramolecular Cyclization (e.g., acidic conditions, heat)

Caption: Formation of N-methylsaccharin from the desired product.

Mitigation Strategies:

  • Control of pH: Maintain a neutral or slightly basic pH during the final purification steps to prevent acid-catalyzed cyclization.

  • Purification: N-methylsaccharin can often be removed by careful recrystallization or chromatography.

FAQ 4: During the synthesis of my starting material, 2-methyl-N-methylbenzenesulfonamide, from 2-toluenesulfonyl chloride and methylamine, I get a significant amount of a water-soluble byproduct. What is it?

The most likely water-soluble byproduct is 2-toluenesulfonic acid, which results from the hydrolysis of the starting 2-toluenesulfonyl chloride.[2]

Causality and Prevention:

  • Moisture Control: 2-Toluenesulfonyl chloride is highly reactive towards water. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. The reaction should be protected from atmospheric moisture.

  • Temperature Management: The reaction of sulfonyl chlorides with amines is exothermic. If the temperature is not controlled, it can accelerate the hydrolysis side reaction. Perform the addition of methylamine at a controlled, lower temperature.

Experimental Protocols

Protocol 1: Minimizing Isomeric Impurities through Starting Material Purification

This protocol describes the recrystallization of 2-methyl-N-methylbenzenesulfonamide to remove the 4-methyl isomer.

Materials:

  • Crude 2-methyl-N-methylbenzenesulfonamide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware for recrystallization

Procedure:

  • Dissolve the crude 2-methyl-N-methylbenzenesulfonamide in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

  • Assess the purity of the recrystallized material by HPLC or NMR before proceeding with the oxidation step.

Protocol 2: Optimized Oxidation of 2-Methyl-N-methylbenzenesulfonamide

This protocol provides a general procedure for the oxidation reaction, with an emphasis on controlling conditions to minimize side product formation.

Materials:

  • Purified 2-methyl-N-methylbenzenesulfonamide

  • Potassium permanganate (KMnO₄) or another suitable oxidant

  • Aqueous sodium hydroxide (NaOH) solution

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the purified 2-methyl-N-methylbenzenesulfonamide in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to maintain a low temperature.

  • Slowly add a solution of potassium permanganate in water, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the excess potassium permanganate by the careful addition of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

  • Filter the reaction mixture to remove any insoluble material.

  • Cool the filtrate in an ice bath and slowly acidify with hydrochloric acid to precipitate the 2-(Methylsulfamoyl)benzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table

ParameterRecommended ConditionRationalePotential Side Product if Deviated
Starting Material Purity >99% (isomerically pure)To prevent the formation of isomeric impurities.4-(Methylsulfamoyl)benzoic acid
Oxidation Temperature 0-10 °CTo minimize over-oxidation and side reactions.Degradation products
Work-up pH Neutral to slightly acidicTo prevent hydrolysis of the sulfonamide and cyclization.N-methylsaccharin, 2-sulfamoylbenzoic acid
Moisture Control (for starting material synthesis) Anhydrous conditionsTo prevent hydrolysis of the sulfonyl chloride.2-Toluenesulfonic acid

References

  • N-Benzoyl-2-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013). Google Patents.
  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016). Google Patents.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved from [Link]

  • Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. (2016). Google Patents.
  • Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10. Retrieved from [Link]

  • Hydrolysis of chlorosilanes. (2007). Google Patents.
  • Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. (2020). WIPO Patentscope. Retrieved from [Link]

  • Recovery and purification of saccharin. (1956). Google Patents.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1985). ResearchGate. Retrieved from [Link]

Sources

Optimization of reaction conditions for "2-(Methylsulfamoyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylsulfamoyl)benzoic acid. It provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthetic process. Our focus is on providing practical, evidence-based solutions to common challenges, ensuring both efficiency and reproducibility in your experiments.

I. Core Synthesis Strategy & Mechanism

The predominant and most reliable method for synthesizing 2-(Methylsulfamoyl)benzoic acid involves a two-step process starting from a suitable 2-substituted benzoic acid. The fundamental reaction pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination start 2-Substituted Benzoic Acid reagent1 Chlorosulfonic Acid (ClSO3H) start->reagent1 intermediate 2-Substituted-5-(chlorosulfonyl)benzoic Acid reagent1->intermediate Electrophilic Aromatic Substitution reagent2 Methylamine (CH3NH2) intermediate->reagent2 product 2-(Methylsulfamoyl)benzoic Acid reagent2->product Nucleophilic Acyl Substitution

Caption: General reaction scheme for the synthesis of 2-(Methylsulfamoyl)benzoic acid.

The initial step is an electrophilic aromatic substitution where chlorosulfonic acid reacts with the starting benzoic acid derivative to install a chlorosulfonyl group onto the aromatic ring.[1] This is followed by a nucleophilic acyl substitution, where methylamine displaces the chloride on the sulfonyl group to form the desired N-methylsulfonamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(Methylsulfamoyl)benzoic acid in a practical question-and-answer format.

FAQ 1: My chlorosulfonation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer: Incomplete chlorosulfonation is a frequent hurdle. The primary factors influencing this step are the purity of reagents, reaction temperature, and reaction time.

  • Purity of Chlorosulfonic Acid: Chlorosulfonic acid is highly reactive and hygroscopic. Contamination with water will hydrolyze it to sulfuric acid and HCl, reducing its efficacy. Always use a fresh, unopened bottle or a properly stored and sealed reagent.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures to proceed at a reasonable rate. A common protocol involves heating the reaction mixture to 95 °C for several hours.[1] If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and degradation.

  • Reaction Time: A prolonged reaction time is often necessary for complete conversion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed. A typical duration can be up to 12 hours.[1]

  • Molar Ratio of Reagents: An excess of chlorosulfonic acid is generally used to drive the reaction to completion. A molar ratio of at least 6:1 of chlorosulfonic acid to the benzoic acid derivative is recommended.[1]

Troubleshooting Decision Tree: Incomplete Chlorosulfonation

Troubleshooting_Chlorosulfonation start Incomplete Chlorosulfonation? check_reagents Verify Purity of Chlorosulfonic Acid start->check_reagents check_temp Confirm Reaction Temperature (e.g., 95 °C) check_reagents->check_temp check_time Extend Reaction Time (Monitor by TLC) check_temp->check_time check_ratio Ensure Sufficient Excess of Chlorosulfonic Acid check_time->check_ratio solution Reaction Should Proceed to Completion check_ratio->solution

Caption: Decision-making workflow for troubleshooting incomplete chlorosulfonation.

FAQ 2: I'm observing a low yield in the amination step. How can I optimize this?

Answer: Low yields in the amination step often stem from improper pH control during the reaction and workup, as well as the choice of solvent.

  • pH Management: The reaction of the chlorosulfonyl intermediate with methylamine is typically performed in an aqueous medium. After the reaction, it is crucial to acidify the mixture to precipitate the product. A final pH of around 3 is often optimal.[1] If the solution is too acidic or too basic, the product may remain dissolved, leading to poor recovery.

  • Solvent Choice: While water is a common solvent for this step, co-solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) can be employed, particularly if solubility of the starting material is an issue.[2]

  • Temperature Control: The amination reaction is generally conducted at room temperature.[1] Exothermic reactions can occur, and excessive heat can lead to side reactions.

FAQ 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer: The primary impurity is often the unreacted starting benzoic acid or the hydrolyzed chlorosulfonyl intermediate.

  • Recrystallization: This is the most effective method for purifying the final product. A common solvent system for recrystallization is a mixture of an organic solvent and water, such as methanol/water or ethanol/water.[3][4]

  • Washing: During the workup, thoroughly washing the precipitated product with cold water helps remove any remaining inorganic salts.[1]

  • Column Chromatography: For very impure samples, flash column chromatography using silica gel can be an effective purification method.[1]

III. Optimized Reaction Protocols

The following protocols are based on established literature procedures and are designed to provide a reliable starting point for your synthesis.

Protocol 1: Chlorosulfonation of 2-Substituted Benzoic Acid
  • In a round bottom flask equipped with a reflux condenser and a gas outlet, carefully add the 2-substituted benzoic acid (1 equivalent) in small portions to cooled chlorosulfonic acid (6 equivalents).

  • Heat the resulting mixture to 95 °C and maintain this temperature for 12 hours, with stirring.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude 5-(chlorosulfonyl)-2-substituted benzoic acid can often be used in the next step without further purification.[1]

Protocol 2: Amination to form 2-(Methylsulfamoyl)benzoic Acid
  • Suspend the crude 5-(chlorosulfonyl)-2-substituted benzoic acid (1 equivalent) in water.

  • Add an aqueous solution of methylamine (at least 1 equivalent) dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, slowly add concentrated HCl to adjust the pH to approximately 3.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

IV. Summary of Key Reaction Parameters

ParameterStep 1: ChlorosulfonationStep 2: AminationRationale & Key Considerations
Key Reagents Chlorosulfonic AcidMethylaminePurity of reagents is critical for reaction success.
Solvent Neat (Chlorosulfonic acid as solvent)Water, or DCM/DMF co-solventSolvent choice in amination depends on substrate solubility.
Temperature 95 °C[1]Room TemperatureTemperature control prevents side reactions and ensures completion.
Reaction Time ~12 hours[1]Varies (Monitor by TLC)Reaction times should be optimized based on monitoring.
Workup Quenching on ice, filtrationAcidification to pH ~3, filtrationProper workup is crucial for product isolation and purity.

V. References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. NIH. [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfamoyl)benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our focus is on ensuring a robust, safe, and scalable process.

Introduction: The Synthetic Challenge

2-(Methylsulfamoyl)benzoic acid is a key organic intermediate and a known impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam.[1] Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning reaction control, impurity profiles, and final product purity. The most common and scalable synthetic route proceeds via the N-methylation of saccharin followed by a base-mediated hydrolytic ring-opening. This guide focuses on troubleshooting this specific pathway.

Overall Synthetic Workflow

The two-step synthesis from commercially available saccharin is the preferred industrial route. It avoids harsh chlorosulfonation conditions and utilizes readily available starting materials.[2][3]

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrolytic Ring-Opening cluster_2 Purification Saccharin Saccharin N_Methylsaccharin N-Methylsaccharin Saccharin->N_Methylsaccharin 1. Base (e.g., NaOH) 2. Methylating Agent (e.g., (CH₃)₂SO₄) Product 2-(Methylsulfamoyl)benzoic acid N_Methylsaccharin->Product Base (e.g., NaOH) Heat (Δ) Purified_Product High-Purity Product Product->Purified_Product 1. Acidification (pH adjustment) 2. Recrystallization

Caption: High-level workflow for the synthesis of 2-(Methylsulfamoyl)benzoic acid.

Section 1: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues encountered during process development and scale-up.

Part A: Step 1 - N-Methylation of Saccharin

The N-methylation of the saccharin anion is typically a high-yielding reaction, but issues with completeness and safety are paramount on a larger scale.

Q1: My N-methylation reaction is sluggish or incomplete, leaving significant amounts of unreacted saccharin. How can I improve the conversion?

A1: Incomplete conversion is often a result of suboptimal reaction conditions. Consider the following factors:

  • Base Stoichiometry and Strength: Ensure at least one full equivalent of a suitable base (e.g., NaOH, K₂CO₃) is used to completely deprotonate the acidic N-H of saccharin. The resulting sodium saccharin salt is often isolated or generated in situ before the addition of the methylating agent.

  • Solvent Choice: While aqueous conditions can work, phase-transfer catalysis or the use of polar aprotic solvents (e.g., DMF, acetonitrile) can significantly accelerate the reaction by improving the solubility of the saccharin salt and enhancing the nucleophilicity of the anion.

  • Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can promote side reactions or decomposition, especially with potent electrophiles like dimethyl sulfate.

  • Mixing Efficiency: On a larger scale, poor mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with an appropriate agitator to maintain a homogenous slurry or solution.

Q2: What are the primary safety concerns with using dimethyl sulfate (DMS) for a multi-kilogram scale reaction, and what are the alternatives?

A2: Dimethyl sulfate is an excellent methylating agent but is classified as extremely hazardous and is a suspected carcinogen. Its use requires stringent safety protocols.

  • Handling: Always handle DMS in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a respirator.

  • Quenching: Unreacted DMS in the reaction mixture must be neutralized before work-up. This is typically achieved by adding a quenching solution, such as aqueous ammonia or sodium hydroxide solution, under controlled temperature. The quench reaction is exothermic and must be managed carefully.

  • Alternatives: While DMS is cost-effective, safer alternatives should be evaluated for large-scale production.

Methylating AgentAdvantagesDisadvantages
Dimethyl Sulfate ((CH₃)₂SO₄) Highly reactive, cost-effective.Extremely toxic, carcinogenic, requires careful quenching.
Iodomethane (CH₃I) Highly reactive.Expensive, volatile, potential genotoxic impurity.
Dimethyl Carbonate (DMC) "Green" reagent, low toxicity.Requires higher temperatures and pressures, less reactive.
Methyl triflate (MeOTf) Extremely reactive.Very expensive, moisture-sensitive.

For most processes, the cost and reactivity of dimethyl sulfate are compelling, but this necessitates investment in robust engineering controls and safety procedures.

Part B: Step 2 - Hydrolytic Ring-Opening of N-Methylsaccharin

This step is the most critical and often the most challenging to control during scale-up. It involves the base-catalyzed hydrolysis of the cyclic sulfonamide.

Q1: The yield of my desired 2-(Methylsulfamoyl)benzoic acid is low after the hydrolysis step. What are the common failure modes?

A1: Low yield in this step typically points to incomplete reaction or degradation of the product.

  • Insufficient Base or Water: The hydrolysis requires at least two equivalents of base (e.g., NaOH): one to neutralize the initially formed carboxylic acid and one to act as the nucleophile/catalyst. Water is a key reagent. Ensure sufficient aqueous base is present.

  • Temperature and Reaction Time: This hydrolysis is often conducted at elevated temperatures (e.g., reflux). A common issue is not heating for a sufficient duration. The reaction should be monitored by a suitable in-process control (IPC) like HPLC to track the disappearance of N-methylsaccharin.

  • Product Stability: The product itself can be susceptible to further hydrolysis under harsh basic conditions, potentially cleaving the methylsulfamoyl group. While generally stable, prolonged exposure to very high temperatures and high base concentrations should be avoided once the reaction is complete.

Q2: I am observing a significant impurity in my crude product that is difficult to remove. What could it be?

A2: The most common impurity is unreacted N-methylsaccharin . Its solubility properties can be similar to the product, complicating purification. Another potential side-product is 2-sulfamoylbenzoic acid , arising from the demethylation of the sulfonamide nitrogen under harsh conditions, although this is less common.

Use the following troubleshooting workflow to address impurity issues:

G Start High Impurity Level Detected (e.g., >5% N-Methylsaccharin) Check_IPC Review In-Process Control (IPC) Data Start->Check_IPC Incomplete_Rxn Incomplete Reaction? Check_IPC->Incomplete_Rxn Increase_Params Action: Increase Reaction Time or Temperature. Verify Base Stoichiometry. Incomplete_Rxn->Increase_Params Yes Purification_Issue Reaction Complete, Impurity Remains Incomplete_Rxn->Purification_Issue No End Impurity within Specification Increase_Params->End Optimize_pH Optimize pH for Precipitation. Is separation clean? Purification_Issue->Optimize_pH Recrystallize Action: Screen Recrystallization Solvents. Consider a re-work procedure. Optimize_pH->Recrystallize Yes No_Separation Action: Analyze solubility curves. Implement anti-solvent or temperature gradient crystallization. Optimize_pH->No_Separation No Recrystallize->End No_Separation->End

Caption: Troubleshooting workflow for addressing high impurity levels post-hydrolysis.

Part C: Work-up and Purification

The isolation and purification of the final product are critical for meeting quality specifications. The acidic nature of the product is key to its isolation.[4]

Q1: What is the most effective method for isolating the crude product after the hydrolysis reaction?

A1: An acidic work-up is standard. The basic reaction mixture is cooled and slowly acidified with a strong mineral acid (e.g., HCl, H₂SO₄) to a pH of approximately 2-3. This protonates the carboxylate, causing the 2-(Methylsulfamoyl)benzoic acid to precipitate out of the aqueous solution. Key parameters to control are:

  • Temperature: Perform the acidification at a reduced temperature (e.g., 0-10 °C) to maximize precipitation and obtain a more easily filterable solid.

  • Rate of Acid Addition: Add the acid slowly with vigorous stirring to avoid clumping and to ensure uniform particle size. Rapid precipitation can trap impurities.

  • Final pH: Overshooting the pH to <1 is generally not necessary and may not improve yield significantly. A final pH of 2 is usually sufficient.

Q2: My final product has a persistent off-color and fails purity tests. What is the best strategy for purification?

A2: Recrystallization is the most effective method for purifying solid organic acids.[5][6] The choice of solvent is critical.

Solvent SystemRationalePotential Issues
Water The product has low solubility in cold water and high solubility in hot water, making it an ideal and green choice.[5]May not effectively remove more non-polar impurities. Slow cooling is required for good crystal formation.
Ethanol/Water A versatile system. Dissolve in hot ethanol and add hot water until the cloud point is reached, then cool.Requires careful optimization of the solvent ratio.
Toluene/Heptane Good for removing polar impurities. Dissolve in hot toluene, then add heptane as an anti-solvent.Requires handling of flammable organic solvents.
Acetic Acid/Water Acetic acid is a good solvent for carboxylic acids.Residual acetic acid can be difficult to remove from the final product.

A carbon treatment (activated charcoal) of the hot solution before crystallization can also be highly effective at removing colored impurities.

Section 2: Scalable Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific equipment and scale.

Protocol 1: N-Methylation of Saccharin
  • Setup: Charge a suitable reactor with saccharin (1.0 eq) and water (or a suitable organic solvent).

  • Deprotonation: Add sodium hydroxide (1.05 eq) as a solution and stir until all solids have dissolved.

  • Methylation: Cool the solution to 10-15 °C. Slowly add dimethyl sulfate (1.1 eq) subsurface, maintaining the temperature below 30 °C. The addition is exothermic.

  • Reaction: After the addition is complete, warm the mixture to 40-50 °C and stir for 2-4 hours, or until IPC (HPLC) shows <1% remaining saccharin.

  • Quench: Cool the reaction to <20 °C and slowly add an aqueous ammonia solution to destroy any excess dimethyl sulfate.

  • Isolation: The resulting slurry of N-methylsaccharin can be filtered, washed with cold water, and dried, or used directly in the next step as a wet cake.

Protocol 2: Hydrolytic Ring-Opening
  • Setup: Charge the reactor with the N-methylsaccharin (1.0 eq) from the previous step.

  • Hydrolysis: Add a 20-30% w/w aqueous sodium hydroxide solution (2.5-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to ~2. The product will precipitate as a white solid.

  • Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C, then filter the solid. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

References

  • Whittaker, D., & Holt, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Bisharat, H., Ahmad, Z., et al. (2024).
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Bisharat, H., Ahmad, Z., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem.
  • Al-Azzawi, A. M. (n.d.).
  • Procter, D. J., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
  • Bisharat, H., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Wright, S. W., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 125372-22-7 | Product Name : 2-(Methylsulfamoyl)benzoic Acid. Retrieved from [Link]

  • Zhejiang University ZJU. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. (2025). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Colacino, E., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org.
  • Kappe, C. O., et al. (2018).
  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013).
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016).
  • PubChemLite. (n.d.). 2-methyl-5-(methylsulfamoyl)benzoic acid (C9H11NO4S). Retrieved from [Link]

  • Snieckus, V., et al. (2022).
  • MDPI. (2023).
  • CN102675037A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (2012).
  • US3235588A - Purification of benzoic acid. (1966).
  • European Patent Office. (2019).
  • Amrita University's CREATE. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2014).
  • Schwab, F. W., & Wichers, E. (n.d.). Preparation of benzoic acid of high purity. National Institute of Standards and Technology.

Sources

Removing impurities from "2-(Methylsulfamoyl)benzoic acid" reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Methylsulfamoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this important chemical intermediate. The following sections provide in-depth, experience-based solutions and foundational knowledge to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification of your 2-(Methylsulfamoyl)benzoic acid reaction mixture.

Question 1: My final product is an oil or a sticky solid that won't crystallize. What are the likely causes and how can I fix it?

Plausible Cause: The presence of significant impurities often lowers the melting point of a compound and can inhibit crystal lattice formation, resulting in an oil or amorphous solid. Common culprits include residual solvents, unreacted starting materials, or side products. The synthesis of sulfamoyl benzoic acids can sometimes lead to side reactions if conditions are not carefully controlled.[1][2]

Identification Strategy:

  • Thin-Layer Chromatography (TLC): Spot your crude product against the starting materials on a TLC plate. The presence of multiple spots indicates impurities.

  • Proton NMR (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of complex multiplets, unexpected peaks, or significant solvent signals will confirm impurity issues. For example, residual toluene (a common starting material for related benzoic acids) would show characteristic aromatic and methyl signals.[3]

Step-by-Step Solution: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the desired compound and impurities at different temperatures.[4][5][6][7][8] Benzoic acid and its derivatives are often much more soluble in hot water or aqueous solvent mixtures than in cold.[4][9]

Protocol: Recrystallization from an Aqueous Solution

  • Solvent Selection: Start with deionized water. If the compound has poor solubility even in boiling water, a co-solvent system like water/ethanol or water/methanol can be effective.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of near-boiling water (or your chosen solvent system) incrementally while stirring and heating until the solid just dissolves completely.[6][7] Avoid adding a large excess of solvent, as this will reduce your recovery yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.[7][8] This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.[4]

  • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previously purified batch.[4]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[3][8] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Question 2: After purification, my product's melting point is broad, and analytical data (NMR/LC-MS) still shows minor impurities. How can I achieve higher purity?

Plausible Cause: Some impurities may have very similar solubility profiles to the target compound, making them difficult to remove by recrystallization alone. This can occur with regioisomers or by-products with similar functional groups. For instance, in related syntheses, different isomers can form that are challenging to separate.[10]

Identification Strategy:

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for detecting and quantifying closely related impurities.[11][12] A broad or shouldered peak for your main compound, or the presence of small, poorly resolved peaks, indicates the need for a more robust purification method.

  • Mass Spectrometry (MS): Coupled with LC, MS can help identify the molecular weights of the impurities, providing clues to their structure.

Step-by-Step Solution: Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[13][14] It is an excellent method for removing impurities that are difficult to separate by other means.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common choice for moderately polar compounds like 2-(Methylsulfamoyl)benzoic acid.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. The ideal system will move your desired compound to a Retention Factor (Rf) of ~0.3-0.4 while maximizing the separation from impurity spots. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (0.5-1%) to improve peak shape and prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the semi-pure product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder ("dry loading") can be carefully added to the top of the column. This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin running the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the highly purified compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-(Methylsulfamoyl)benzoic acid? Pure 2-(Methylsulfamoyl)benzoic acid is typically a white to off-white solid. While a specific melting point is not widely cited in readily available literature, a pure crystalline solid should exhibit a sharp melting range (typically spanning 1-2 °C).[7] A broad or depressed melting point is a common indicator of impurity.

Q2: How should I store the purified compound? Store the compound in a tightly sealed container in a cool, dry place, away from direct light and moisture. Benzoic acid derivatives are generally stable, but hydrolysis of the sulfonamide group can be a concern under strongly acidic or basic conditions over long periods.

Q3: My synthesis involves chlorosulfonation followed by amination. What is a common by-product I should look out for? A primary concern in syntheses involving chlorosulfonation of benzoic acid derivatives is the formation of regioisomers.[15] Depending on the directing effects of other substituents on the aromatic ring, the sulfonyl chloride group may add to an unintended position. Another potential impurity is the unreacted sulfonyl chloride intermediate. Careful control of reaction temperature and stoichiometry is crucial to minimize these by-products.[16]

Q4: Can I use pH adjustment and liquid-liquid extraction to purify my product? Yes, this can be a very effective initial purification step. Since your target molecule contains a carboxylic acid group, you can selectively extract it into an aqueous basic solution.

Extraction Workflow:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acidic 2-(Methylsulfamoyl)benzoic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities remain in the organic layer.

  • Separate the aqueous layer and carefully re-acidify it with a strong acid like HCl (to pH 1-2).[1]

  • The purified product should precipitate out of the aqueous solution. If it does not, extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate).

  • Collect the precipitate by filtration or dry the organic extracts with a drying agent (like MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

Visual Aids and Data
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude 2-(Methylsulfamoyl)benzoic acid.

cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Crude Reaction Mixture TLC TLC & ¹H NMR Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Extraction Acid-Base Extraction Decision->Extraction Significant non-acidic impurities present Recryst Recrystallization Decision->Recryst Product is solid; minor impurities Column Column Chromatography Decision->Column Oily product or closely-related impurities Extraction->Recryst Pure Pure Product (>98%) Recryst->Pure Column->Pure Analysis Final Analysis (MP, NMR, HPLC) Pure->Analysis

Caption: Decision tree for selecting a purification method.

Diagram 2: Potential Impurity Formation Pathway

This diagram shows a potential side reaction during synthesis: incomplete amination of the sulfonyl chloride intermediate.

Start 2-(Chlorosulfonyl)benzoic acid Reagent + Methylamine (CH₃NH₂) Impurity Impurity: Unreacted Starting Material Start->Impurity Incomplete Reaction Water + H₂O (during workup) Product Desired Product: 2-(Methylsulfamoyl)benzoic acid Reagent->Product Successful Amination Hydrolysis Impurity: 2-Sulfobenzoic acid (from hydrolysis) Water->Hydrolysis Unwanted Side Reaction

Caption: Common impurity formation pathways.

Table 1: Comparison of Purification Techniques

This table provides a general comparison of the effectiveness of different purification methods for compounds like 2-(Methylsulfamoyl)benzoic acid.

Purification MethodTypical Purity AchievedExpected YieldTime InvestmentKey Advantage
Acid-Base Extraction 85-95%High (80-95%)LowRemoves non-acidic impurities effectively.
Single Recrystallization 95-98%Moderate (60-85%)ModerateExcellent for removing minor, less soluble impurities.
Column Chromatography >99%Lower (50-80%)HighBest for separating closely related or isomeric impurities.
Sequential Purification >99%Moderate (50-75%)Very HighCombines methods (e.g., Extraction -> Recrystallization) for highest purity.
References
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com.
  • A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. Benchchem.
  • Recrystalliz
  • The Recrystalliz
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • N-Substituted 4-Sulfamoylbenzoic Acid Deriv
  • 2-(Methylsulfamoyl)benzoic acid | 125372-22-7. Biosynth.
  • 2-methyl-5-(methylsulfamoyl)benzoic acid (C9H11NO4S). PubChemLite.
  • Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. PubChem.
  • Recrystalliz
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Lab N °02: Synthesis / Purification by recrystalliz
  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Column Chrom
  • Purification of benzoic acid.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • METHOD FOR PURIFICATION OF BENZOIC ACID.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Recrystallization Lab Procedure of Benzoic Acid. YouTube.
  • HPLC Methods for analysis of Benzoic acid.
  • Purification of Benzoic Acid by Crystalliz
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
  • Method of purifying benzoic acid.
  • Increasing amounts of benzoic acid injected in a pH 2 aqueous mobile...

Sources

Technical Support Center: Storage and Handling of 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your 2-(Methylsulfamoyl)benzoic acid samples during storage and handling.

Introduction: Understanding the Molecule

2-(Methylsulfamoyl)benzoic acid is a molecule possessing two key functional groups: a benzoic acid and a methylsulfamoyl group. The stability of this compound is dictated by the chemical properties of these moieties. While specific degradation studies on this particular molecule are not extensively documented in public literature, we can infer its stability profile and design appropriate storage protocols based on the well-understood chemistry of benzoic acids and aryl sulfonamides.

The primary concern for the degradation of 2-(Methylsulfamoyl)benzoic acid is hydrolysis of the sulfamoyl group, which can be influenced by factors such as pH, temperature, and moisture. This guide provides best practices to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(Methylsulfamoyl)benzoic acid?

For optimal stability in its solid form, 2-(Methylsulfamoyl)benzoic acid should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to atmospheric moisture should be minimized.

Q2: How should I store solutions of 2-(Methylsulfamoyl)benzoic acid?

The stability of 2-(Methylsulfamoyl)benzoic acid in solution is highly dependent on the solvent and the pH. For short-term storage, use aprotic solvents and store at 2-8°C. For long-term storage, it is advisable to store as a solid. If aqueous buffers are necessary, they should be freshly prepared and the solution used promptly.

Q3: What are the potential degradation products of 2-(Methylsulfamoyl)benzoic acid?

The primary degradation pathway is likely the hydrolysis of the sulfamoyl group. This can occur under either acidic or basic conditions and may lead to the formation of 2-sulfobenzoic acid and methylamine, or other related products depending on the exact cleavage point (S-N vs. C-N bond).[1][2][3]

Q4: I suspect my sample of 2-(Methylsulfamoyl)benzoic acid has degraded. How can I check its purity?

Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC) or by measuring the melting point range of the solid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Change in physical appearance (e.g., clumping, discoloration) of the solid. Moisture Absorption: The compound may be hygroscopic.Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.
Decreased potency or unexpected results in assays. Chemical Degradation: Likely due to hydrolysis of the sulfamoyl group, especially if stored in solution.Prepare fresh solutions for each experiment. If stock solutions are necessary, aliquot and freeze at -20°C or -80°C in an aprotic solvent. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products: Indicates sample decomposition.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. This can help confirm the degradation pathway. Review storage conditions and handling procedures.
Poor solubility compared to a new batch. Possible polymerization or degradation to a less soluble product. Attempt to dissolve a small amount in a range of solvents to assess solubility. If solubility has significantly decreased, the sample has likely degraded and should be discarded.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 2-(Methylsulfamoyl)benzoic acid sample.

Materials:

  • 2-(Methylsulfamoyl)benzoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio may need to be optimized, but a good starting point is a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 2-(Methylsulfamoyl)benzoic acid sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject 5-10 µL of the sample solution.

    • Run the gradient method.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of the main compound by the total peak area of all peaks.

Visualizing Degradation and Troubleshooting

Degradation Pathway

The following diagram illustrates the potential hydrolytic degradation of 2-(Methylsulfamoyl)benzoic acid.

2-(Methylsulfamoyl)benzoic_acid 2-(Methylsulfamoyl)benzoic Acid Hydrolysis Hydrolysis (Acid or Base Catalyzed) 2-(Methylsulfamoyl)benzoic_acid->Hydrolysis 2-Sulfobenzoic_acid 2-Sulfobenzoic Acid Hydrolysis->2-Sulfobenzoic_acid S-N Bond Cleavage Methylamine Methylamine Hydrolysis->Methylamine S-N Bond Cleavage

Caption: Potential hydrolytic degradation of 2-(Methylsulfamoyl)benzoic acid.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing suspected sample degradation.

Start Suspected Degradation Visual_Inspection Visual Inspection (Color, Clumping) Start->Visual_Inspection Purity_Check Purity Check (HPLC/TLC) Visual_Inspection->Purity_Check Impurity_Detected Impurity > 5%? Purity_Check->Impurity_Detected Review_Storage Review Storage Conditions (Temp, Humidity, Light) Impurity_Detected->Review_Storage Yes Continue_Use Continue Use with Caution Impurity_Detected->Continue_Use No Identify_Impurity Identify Impurity (LC-MS) Review_Storage->Identify_Impurity Discard_Sample Discard Sample & Use New Batch Identify_Impurity->Discard_Sample

Caption: Troubleshooting workflow for suspected sample degradation.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry, (3), 555-560. Available at: [Link]

  • Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. (Master's thesis, Globe Thesis). Available at: [Link]

  • Kralchevska, R. P., Tishkova, E. P., & Henčl, V. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 53(49), 18996-19004. Available at: [Link]

Sources

Resolving peak tailing in HPLC analysis of "2-(Methylsulfamoyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylsulfamoyl)benzoic acid

Guide for Resolving Peak Tailing in HPLC Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-(Methylsulfamoyl)benzoic acid. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Our goal is to empower you to systematically diagnose and resolve these challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): Quick Diagnosis

Q1: What is peak tailing and why is it a problem for my 2-(Methylsulfamoyl)benzoic acid analysis?

A1: Peak tailing is an asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a "tail". Quantitatively, a tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates a problem.[1] This distortion compromises analytical accuracy by making peak integration difficult and unreliable, reducing resolution from nearby impurities, and indicating suboptimal separation conditions.[1]

Q2: What are the most likely causes of peak tailing for an acidic molecule like 2-(Methylsulfamoyl)benzoic acid?

A2: For this specific analyte, the primary causes are typically:

  • Improper Mobile Phase pH: The molecule has an acidic carboxylic acid group. If the mobile phase pH is too close to the analyte's pKa, a mixture of its ionized and non-ionized forms will exist simultaneously, causing tailing.[2][3]

  • Secondary Silanol Interactions: The polar carboxylic acid and sulfonamide groups can interact strongly with residual silanol groups on the surface of standard silica-based HPLC columns, creating an unwanted retention mechanism.[4][5][6]

  • Metal Chelation: The analyte's structure is capable of chelating (binding to) trace metal ions present in the HPLC system's stainless steel components (frits, tubing) or within the silica packing material itself.[4][7][8]

Q3: I'm seeing significant tailing. What is the very first thing I should adjust?

A3: The first and most impactful adjustment is to control the mobile phase pH. For an acidic analyte like 2-(Methylsulfamoyl)benzoic acid, this means lowering the pH. A simple and effective first step is to ensure your aqueous mobile phase contains 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of the analyte's carboxylic acid group, promoting a single, more retained, and symmetrically shaped peak.[9][10][11]

Systematic Troubleshooting Guide

Peak tailing is a symptom of an underlying issue in your method. The following systematic approach will help you isolate and resolve the root cause.

Step 1: Mobile Phase Optimization - The Power of pH Control

The Causality: The core principle of reversed-phase HPLC is retention based on hydrophobicity. 2-(Methylsulfamoyl)benzoic acid has a carboxylic acid moiety, which is ionizable. In its ionized (deprotonated) state, the molecule is highly polar and has little retention, eluting quickly. In its neutral (protonated) state, it is more hydrophobic and is retained well by the C18 stationary phase. When the mobile phase pH is near the analyte's pKa, both forms exist in equilibrium, leading to a smeared, tailing peak.[2][3][10] The goal is to force this equilibrium to a single state.

The Protocol: Ion Suppression

For an acidic analyte, we must suppress ionization by lowering the mobile phase pH to at least 1.5-2.0 units below the analyte's pKa.

  • Prepare Acidified Mobile Phase: Add a modifier to your aqueous mobile phase component (e.g., Water or Buffer) before mixing with the organic solvent (e.g., Acetonitrile or Methanol).

  • Select an Acid Modifier: The two most common choices are Formic Acid (FA) and Trifluoroacetic Acid (TFA). Your choice depends on your detector and the severity of the tailing.

ModifierTypical ConcentrationpKaKey Characteristics
Formic Acid (FA) 0.1% (v/v)3.75Good for general-purpose pH control. LC-MS compatible. [12]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)0.5Stronger acid, providing more robust ion suppression.[13] Also acts as an ion-pairing agent, which can further mask secondary interactions.[14] Causes significant signal suppression in LC-MS. [15]

Workflow for Mobile Phase Adjustment:

  • Begin by preparing your mobile phase with 0.1% Formic Acid .

  • If tailing persists, and you are using UV detection (not MS), switch to 0.05% - 0.1% TFA . The stronger acidity and ion-pairing effects of TFA can often resolve stubborn tailing that FA cannot.[13]

Step 2: Mitigating Secondary Interactions with the Stationary Phase

The Causality: Standard silica-based HPLC columns are manufactured by bonding a hydrophobic ligand (like C18) to silica particles. This process invariably leaves some unreacted, polar silanol groups (Si-OH) on the surface.[5][16] These residual silanols are acidic and can form strong ionic or hydrogen-bonding interactions with polar analytes like yours, delaying a fraction of the analyte molecules as they pass through the column and causing tailing.[6][17]

The Solutions:

  • Use a High-Purity, End-Capped Column: This is the most effective long-term solution. Modern HPLC columns are designed specifically to minimize these effects.

    • High-Purity Silica: Contains fewer acidic metal impurities (which activate silanols).[6]

    • End-Capping: A secondary chemical process that "caps" most of the residual silanols with a small, non-polar group, rendering them inert.[4][16][17]

  • Choose the Right Column Chemistry: If you continue to face issues, consider a column with alternative chemistry.

Column TechnologyMechanism for Reducing TailingRecommended For
Ultra-Inert / Base-Deactivated C18 Employs high-purity silica and advanced, exhaustive end-capping to minimize surface silanol activity.Excellent first choice for acidic, basic, and neutral compounds.[18]
Polar-Embedded C18 Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain, shielding the analyte from underlying silanols.Provides alternative selectivity and often excellent peak shape for polar compounds.
Mixed-Mode AX-C18 Combines a C18 reversed-phase group with an anion-exchange group for enhanced retention of acidic compounds away from silanol sites.[19][20]Useful for highly polar acidic compounds that are poorly retained on standard C18 phases.

Experimental Protocol: Column Selection and Equilibration

  • Select an appropriate column: Choose a modern, high-purity, end-capped C18 column from a reputable manufacturer. Look for brand names that include terms like "Inert," "Shield," "AQ," or "Base-Deactivated."[18][21][22]

  • Thoroughly Equilibrate: Before analysis, flush the new column with at least 10-20 column volumes of your acidified mobile phase. This ensures the stationary phase surface is fully conditioned and the pH is stable.

Step 3: Addressing Metal Chelation Effects

The Causality: Molecules with specific functional group arrangements, such as the carboxylic acid and sulfonamide groups in your analyte, can act as chelating agents. They can bind to active metal ions (Fe²⁺, Cr³⁺) on the surface of stainless steel components (tubing, injector, frits) or metal impurities within the column's silica packing.[7][8][23] This binding creates a strong, undesirable retention mechanism that leads to severe peak tailing and, in some cases, complete loss of the analyte.[24]

The Solutions:

  • System Passivation with a Chelating Agent: You can "clean" your HPLC system by flushing it with a solution containing a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA). This agent will bind to the free metal ions, removing them from the flow path.

Experimental Protocol: HPLC System Passivation

  • Important: Disconnect the HPLC column before starting this procedure.[25]

  • Prepare a flushing solution of 0.1 mM EDTA in HPLC-grade water.

  • Flush the entire system (all pump lines, autosampler, and detector flow cell) with this solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush the system thoroughly with fresh, HPLC-grade water to remove all traces of EDTA.

  • Finally, re-equilibrate the system with your mobile phase before reconnecting the column.

  • For persistent issues, a very low concentration of EDTA (5-10 µM) can sometimes be added to the mobile phase as a continuous passivating agent, but ensure this is compatible with your detector.[25]

  • Use Bio-Inert Hardware: For long-term, trouble-free analysis of chelating compounds, the ultimate solution is to use an HPLC system and columns designed to be metal-free or bio-inert. These systems replace stainless steel components with materials like PEEK or specially treated metals to provide an inert flow path.[7]

Troubleshooting and Decision-Making Workflow

This diagram outlines the logical progression for diagnosing and solving peak tailing for 2-(Methylsulfamoyl)benzoic acid.

Troubleshooting_Workflow cluster_0 Start Here cluster_1 Level 1: Mobile Phase cluster_2 Level 2: Stationary Phase cluster_3 Level 3: Hardware Interactions cluster_4 Resolution Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH Controlled? (e.g., contains 0.1% FA or TFA) Start->Check_pH Adjust_pH Action: Add 0.1% Formic Acid. If tailing persists, try 0.05% TFA (UV only). Check_pH->Adjust_pH No Check_Column Is the Column a Modern, High-Purity, End-Capped Phase? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Change_Column Action: Switch to an Ultra-Inert or Base-Deactivated Column. Check_Column->Change_Column No / Unsure Check_Metal Suspect Metal Chelation? (Severe, persistent tailing) Check_Column->Check_Metal Yes Change_Column->Check_Column Re-evaluate Passivate Action: Passivate System with EDTA. Consider Bio-Inert Hardware. Check_Metal->Passivate Yes Resolved Peak Shape Acceptable (Asymmetry < 1.2) Check_Metal->Resolved No Passivate->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
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  • How to Prevent Metal Ion Contamination In HPLC Systems. (2017, May 19). SilcoTek.
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  • 125372-22-7 | 2-(n-Methylsulfamoyl)benzoic acid. ChemScene.
  • 2-Sulfamoylbenzoic acid | C7H7NO4S. PubChem.
  • 2-(Benzoylsulfamoyl)benzoic acid | C14H11NO5S. PubChem.
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Technical Support Center: Enhancing the Solubility of 2-(Methylsulfamoyl)benzoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and protocols for enhancing the solubility of 2-(Methylsulfamoyl)benzoic acid in aqueous media for in vitro assays. We will explore the physicochemical rationale behind these methods to empower you to troubleshoot and optimize your experimental setup effectively.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Methylsulfamoyl)benzoic acid, and why is its solubility a challenge?

2-(Methylsulfamoyl)benzoic acid is an organic compound featuring both a carboxylic acid and a sulfonamide functional group. Its structure suggests it is a weak acid. Like many small molecules with aromatic rings, its neutral form has limited aqueous solubility. This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration data and unreliable experimental outcomes.

Q2: What are the key physicochemical properties to consider for this compound?

The most critical property is the pKa of the carboxylic acid group. For benzoic acid, the pKa is approximately 4.2.[1][2] The methylsulfamoyl substituent will influence this value, but it is reasonable to estimate a pKa in the range of 3.5 to 4.5. This means the compound's charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution. At a pH below its pKa, the compound is predominantly in its neutral, less soluble form. At a pH above its pKa, it deprotonates to form a carboxylate salt, which is significantly more water-soluble.

Q3: What is the most direct method to improve the solubility of 2-(Methylsulfamoyl)benzoic acid?

The primary and most effective strategy is pH adjustment .[][4][5] By preparing your assay buffer at a pH that is at least 2 units higher than the compound's pKa, you can ensure that over 99% of the compound exists in its ionized, more soluble form. This is governed by the Henderson-Hasselbalch equation.[6][7][8][9] For instance, using a buffer at pH 7.4 should substantially increase its solubility compared to an acidic buffer.

Q4: When should I consider using organic co-solvents?

Co-solvents should be considered when pH adjustment alone is insufficient to achieve the desired concentration, or if the experimental conditions require a lower pH where the compound is not ionized.[][10] Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the polarity of the aqueous medium, which helps to dissolve non-polar, neutral molecules.[][11] However, they must be used with caution as they can impact assay performance and cell viability.[12]

Q5: How do I properly prepare a stock solution?

Always prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO.[13][14] This stock can then be serially diluted into your final aqueous assay buffer. This "top-down" approach ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing the risk of immediate precipitation.

Troubleshooting Guide: Common Solubility Issues

Problem: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.

This is a classic solubility problem that occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit under those specific conditions (pH, temperature, buffer components).

Root Cause Analysis & Solutions:

  • Insufficient pH: Your buffer pH may be too low (e.g., pH < 6.0), keeping the compound in its poorly soluble, protonated state.

    • Solution: Increase the buffer pH. For most cell-based assays conducted at physiological pH (~7.4), solubility should be enhanced. Confirm the final pH of your assay medium after all additions.

  • Final Co-solvent Concentration is Too Low: The amount of DMSO carried over from the stock solution is not enough to keep the compound dissolved in the final aqueous volume.

    • Solution: While keeping the final DMSO concentration as low as possible to avoid artifacts, ensure it is sufficient. It is critical to first determine the maximum tolerable DMSO concentration for your specific assay. Many cell lines can tolerate up to 0.5% DMSO, but this must be validated.[15][16][17]

  • "Salting Out" Effect: High concentrations of salts in your buffer can sometimes decrease the solubility of organic molecules.

    • Solution: While often not modifiable, be aware of the ionic strength of your buffer. If possible, test solubility in a simpler buffer system (e.g., PBS vs. complex cell culture media) to diagnose the issue.

Workflow for Addressing Precipitation

G start Precipitation Observed check_pH Is Assay Buffer pH > 6.5? start->check_pH adjust_pH Increase Buffer pH to >7.0 (e.g., use HEPES, Tris, or PBS at pH 7.4) check_pH->adjust_pH No check_dmso Is final DMSO conc. <0.1%? check_pH->check_dmso Yes retest1 Re-test Dilution adjust_pH->retest1 retest1->check_dmso Precipitation Persists increase_dmso Increase final DMSO conc. (Validate assay tolerance, aim for ≤0.5%) check_dmso->increase_dmso Yes advanced Precipitation Persists check_dmso->advanced No retest2 Re-test Dilution increase_dmso->retest2 retest2->advanced Precipitation Persists cyclodextrin Use Solubilizing Excipient (e.g., HP-β-Cyclodextrin) advanced->cyclodextrin

Caption: Decision workflow for troubleshooting compound precipitation.

Advanced Solubilization Strategies

If pH adjustment and simple co-solvent systems are insufficient, more advanced formulation techniques can be employed.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can encapsulate poorly soluble molecules, like 2-(Methylsulfamoyl)benzoic acid, forming an "inclusion complex" that has greatly improved aqueous solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use.

Protocol: Formulation with HP-β-Cyclodextrin

  • Prepare a concentrated HP-β-CD solution: Dissolve HP-β-CD in your desired aqueous buffer to make a 10-20% (w/v) solution. Gentle warming may be required.

  • Prepare the compound stock: Create a high-concentration stock of 2-(Methylsulfamoyl)benzoic acid in a minimal amount of an organic solvent like ethanol or DMSO.

  • Form the complex: Slowly add the compound stock solution dropwise into the vortexing HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.

  • Equilibrate: Allow the mixture to stir or shake at room temperature for 1-24 hours to ensure maximum complexation.

  • Filter: Pass the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

  • Quantify: Determine the final concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data and Protocols

Table 1: Co-Solvent Systems and Considerations
Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (General Guideline)Key Considerations
DMSO 10-100 mM< 0.5% (v/v) Gold standard, but can be toxic to some cells and interfere with certain enzymes.[23][24] Always run a vehicle control.
Ethanol 10-50 mM< 1.0% (v/v) Less toxic than DMSO for many cell types but can have biological effects. Can be more volatile.
PEG 400 10-50 mM< 1.0% (v/v) Generally low toxicity. More viscous, which can affect pipetting and mixing.
N,N-Dimethylformamide (DMF) 10-100 mM< 0.2% (v/v) Effective solvent but generally more toxic than DMSO. Use with caution and only if necessary.

Note: The maximum final assay concentration must be empirically determined for your specific cell line and assay, as sensitivity can vary widely.[17]

Protocol A: Preparation of a 10 mM Stock in DMSO
  • Weigh Compound: Accurately weigh 2.31 mg of 2-(Methylsulfamoyl)benzoic acid (Molecular Weight: 231.24 g/mol ).

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of pH-Dependent Solubility

The solubility of an acidic compound is directly related to the pH of the medium, as described by the Henderson-Hasselbalch equation.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Protonated) Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated / Ionized) Highly Soluble A->B Equilibrium Shift

Caption: Ionization equilibrium of a carboxylic acid in response to pH.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
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  • Vertex AI Search. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
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Technical Support Center: Synthesis of Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of sulfamoylbenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It addresses common challenges and pitfalls encountered during the synthesis of this important class of compounds, which are crucial scaffolds in many therapeutic agents, including diuretics like furosemide.[1][2] This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of your experimental work.

Section 1: The Chlorosulfonation Step - Installing the Sulfonyl Chloride

The foundational step in many synthetic routes to sulfamoylbenzoic acid derivatives is the electrophilic chlorosulfonation of a benzoic acid precursor. This reaction, while powerful, is fraught with potential side reactions that can significantly impact yield and purity.

FAQ 1: My chlorosulfonation reaction is giving a low yield of the desired sulfonyl chloride. What are the likely causes and how can I fix it?

Several factors can contribute to low yields in this critical step. The most common culprits are incomplete reaction, hydrolysis of the product, and competing side reactions.[3][4]

Troubleshooting Low Yields in Chlorosulfonation:

Potential Cause Explanation Recommended Solution
Incomplete Reaction Deactivated aromatic rings, such as those in dichlorobenzoic acids, can be sluggish to react with chlorosulfonic acid.[3]Ensure a sufficient molar excess of chlorosulfonic acid is used. Reaction progress should be monitored by an appropriate technique (e.g., TLC or HPLC) to confirm the consumption of the starting material. Gentle heating (e.g., 80-90°C for 2-4 hours) may be necessary to drive the reaction to completion.[4]
Product Hydrolysis The aromatic sulfonyl chloride product is highly susceptible to hydrolysis, especially during aqueous workup, reverting to the corresponding sulfonic acid.[3]The reaction mixture should be quenched by pouring it slowly onto crushed ice, maintaining the temperature between 0-5°C.[4] The precipitated product should be filtered off promptly to minimize its contact time with the acidic aqueous environment.[4] For extremely sensitive substrates, an anhydrous workup, where excess chlorosulfonic acid is removed under reduced pressure, should be considered.
Reaction at the Carboxylic Acid Chlorosulfonic acid can react with the carboxylic acid group, forming a mixed anhydride or an acyl chloride, which consumes the reagent and starting material.[3]Employ milder reaction conditions, such as lower temperatures and shorter reaction times. For particularly problematic substrates, protecting the carboxylic acid group prior to chlorosulfonation is an option, though this introduces additional synthetic steps.[3][5][6]

A typical workflow for troubleshooting low yields in chlorosulfonation is outlined below.

Caption: Troubleshooting workflow for low yields in chlorosulfonation.

FAQ 2: I am observing significant amounts of insoluble white solids and other impurities in my crude sulfonyl chloride product. What are these and how can I prevent their formation?

The formation of byproducts is a common challenge in chlorosulfonation. Identifying these impurities is key to mitigating their formation.

Common Byproducts in Chlorosulfonation and Their Prevention:

Byproduct Formation Mechanism Prevention Strategy
Diaryl Sulfones The intermediate sulfonic acid or the sulfonyl chloride product can react with another molecule of the benzoic acid starting material, particularly at elevated temperatures.[3]Maintain strict temperature control, especially during the addition of the benzoic acid to the chlorosulfonic acid. Using a moderate excess of chlorosulfonic acid can also help by promoting the complete conversion of the sulfonic acid to the sulfonyl chloride.[4]
Disulfonated Products Harsh reaction conditions, such as high temperatures and a large excess of chlorosulfonic acid, can lead to the introduction of a second sulfonyl chloride group onto the aromatic ring.[4]Use a controlled excess of chlorosulfonic acid and avoid excessively high reaction temperatures.[4]
Isomeric Byproducts Impurities in the starting benzoic acid, such as other positional isomers, will also undergo chlorosulfonation, leading to a mixture of isomeric products that can be difficult to separate.[3]Ensure the purity of the starting benzoic acid derivative through appropriate purification methods (e.g., recrystallization) before use.

Section 2: The Amination Step - Forming the Sulfonamide

The reaction of the sulfonyl chloride with an amine is the defining step in the formation of the sulfamoylbenzoic acid. While generally efficient, this step is not without its own set of potential pitfalls.

FAQ 3: My amination reaction is sluggish, and I'm getting a low yield of the desired sulfonamide. What could be the problem?

A sluggish amination reaction often points to issues with the nucleophilicity of the amine or the reaction conditions.

Troubleshooting Sluggish Amination Reactions:

Potential Cause Explanation Recommended Solution
Insufficient Base The amination reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic. An inadequate amount or strength of the base will fail to neutralize the acid effectively.[7]Use at least one equivalent of a suitable base, such as triethylamine or pyridine. For less reactive amines, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[7]
Moisture in the Reaction Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis back to the sulfonic acid.[7]Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.[7]
Steric Hindrance Sterically hindered amines may react slowly with the sulfonyl chloride.For sterically demanding amines, consider using more forcing conditions, such as elevated temperatures or longer reaction times. However, be mindful of potential decomposition of the sulfonyl chloride at higher temperatures.[8]
Incorrect Solvent The choice of solvent can significantly impact the reaction rate.Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally good choices. The optimal solvent will depend on the specific substrates.[7]

The general mechanism for sulfonamide formation is depicted below.

Caption: General mechanism of sulfonamide formation.

FAQ 4: My final product is difficult to purify. What are the common impurities from the amination step?

Purification challenges often arise from side products formed during the amination or from unreacted starting materials.

Common Impurities and Purification Strategies:

Impurity Source Purification Strategy
Unreacted Sulfonyl Chloride Incomplete reaction.The sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid by adding water to the reaction mixture. The water-soluble sulfonic acid can then be removed by an aqueous wash.
Sulfonic Acid Hydrolysis of the sulfonyl chloride starting material or product.[3]The sulfonic acid is acidic and can be removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution. Care must be taken if the desired product also has acidic functional groups.
Bis-sulfonated Amine If a primary amine (RNH2) is used, a double sulfonylation can occur, leading to the formation of Ar-SO2-N(R)-SO2-Ar.This is more likely to occur if an excess of the sulfonyl chloride is used. Careful control of the stoichiometry is crucial.

Section 3: General Protocols and Experimental Procedures

To provide a practical context for the troubleshooting advice, here are generalized protocols for the key synthetic steps.

Protocol 1: General Procedure for the Chlorosulfonation of a Benzoic Acid Derivative
  • In a fume hood, carefully add the benzoic acid derivative (1.0 eq.) in portions to an excess of chlorosulfonic acid (3-5 eq.) with stirring at 0-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-90°C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[4]

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water, ensuring the temperature of the quench mixture remains between 0-5°C.[4]

  • A precipitate of the sulfonyl chloride will form. Isolate the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum.

Protocol 2: General Procedure for the Amination of a Sulfonyl Chloride
  • Dissolve the sulfonyl chloride (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

  • Add a base (e.g., triethylamine, 1.1-1.5 eq.).

  • Cool the mixture to 0°C and add the amine (1.0-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
  • BenchChem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • LibreTexts. (2021). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • BenchChem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • Eureka | Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
  • LibreTexts. (2021). Amines as Nucleophiles.
  • Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • K. C. Nicolaou, et al. (1998). Angew. Chem. Int. Ed., 37, 2708.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids.
  • NIH. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • NIH. (n.d.). Furosemide (Frusemide).
  • RSC Publishing. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
  • YouTube. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY.
  • Google Patents. (n.d.). Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene.
  • SynArchive. (n.d.). Protecting Groups List.
  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN.
  • NIH. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Google Patents. (n.d.). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. (n.d.). Purification of sulfonic acids.
  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid 97 138-41-0.
  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid.

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Validation & Comparative

"2-(Methylsulfamoyl)benzoic acid" vs other benzoic acid derivatives activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(Methylsulfamoyl)benzoic Acid and Structurally Related Benzoic Acid Derivatives in the Context of Diuretic Activity

Audience: Researchers, scientists, and drug development professionals

Abstract: This guide provides a detailed comparative analysis of 2-(Methylsulfamoyl)benzoic acid and its structurally related derivatives, primarily focusing on their activity as loop diuretics. We delve into the structure-activity relationships, comparative efficacy based on experimental data, and the underlying mechanism of action targeting the Na-K-Cl cotransporter. This document serves as a technical resource for researchers in pharmacology and medicinal chemistry, offering insights into the nuanced differences that govern the potency and clinical utility of this important class of therapeutic agents.

Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Within this broad family, the 5-sulfamoyl-2-aminobenzoic acid and 5-sulfamoyl-3-aminobenzoic acid derivatives are of particular importance, giving rise to the powerful class of drugs known as loop diuretics. These agents are critical in the management of edema associated with heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.

2-(Methylsulfamoyl)benzoic acid itself is often referenced as a key synthetic intermediate or a potential impurity in the synthesis of more complex diuretic agents like Furosemide. While not a therapeutic agent in its own right, its structure provides a crucial reference point for understanding the structure-activity relationships (SAR) that confer high-affinity binding to the primary molecular target, the Na-K-Cl cotransporter (NKCC). This guide will compare the activity profile of this foundational structure against its more potent and clinically established derivatives, providing a clear rationale for the observed differences in efficacy.

Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)

Loop diuretics exert their powerful effects by inhibiting the NKCC2, a protein located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This transporter is responsible for the reabsorption of approximately 25% of filtered sodium and chloride from the tubular fluid.

By binding to the chloride-binding site of NKCC2, these drugs block the cotransport of Na+, K+, and 2Cl- ions from the tubular lumen into the cell. This inhibition leads to a significant increase in the urinary excretion of these ions, and consequently, water, resulting in potent diuresis.

cluster_lumen Tubular Lumen (Urine) cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium (Blood) Lumen_Ions Na+ K+ 2Cl- NKCC2 NKCC2 Transporter Lumen_Ions->NKCC2 Reabsorption Basolateral_Pump Na+/K+ ATPase NKCC2->Basolateral_Pump Na+ ROMK ROMK Channel NKCC2->ROMK K+ (recycled) CLC_KB CLC-KB Channel NKCC2->CLC_KB Cl- Blood_Ions_Na Na+ Basolateral_Pump->Blood_Ions_Na ROMK->Lumen_Ions Blood_Ions_Cl Cl- CLC_KB->Blood_Ions_Cl Blood_Ions_K K+ Blood_Ions_K->Basolateral_Pump Diuretic Loop Diuretic (e.g., Furosemide) Diuretic->NKCC2 Inhibition

Figure 1: Mechanism of action of loop diuretics on the NKCC2 transporter in the thick ascending limb of the nephron.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

The diuretic potency of sulfamoylbenzoic acid derivatives is highly dependent on specific substitutions on the benzene ring. While 2-(Methylsulfamoyl)benzoic acid contains the core sulfamoyl and carboxylic acid groups, it lacks the key substitutions found in highly potent diuretics like furosemide and bumetanide.

CompoundStructureKey SubstitutionsRelative Potency (Approx.)IC50 on NKCC2 (µM)
2-(Methylsulfamoyl)benzoic acid N-methylsulfamoyl at C2Very Low / Inactive>1000
Furosemide C4-Chloro, C2-Furfurylamino1~1.5 - 5
Bumetanide C3-Butylamino, C4-Phenoxy40~0.1 - 0.3
Torsemide C4-Tolyl, C3-Isopropylaminocarbonyl5-10~0.2 - 0.5

Note: Potency values are approximate and can vary based on the experimental model. IC50 values are compiled from various pharmacological studies.

Analysis of Structural Requirements for High Potency:

  • Anionic Group: A carboxylate group (or a tetrazole bioisostere) at the C1 position is essential for activity. This group is believed to mimic the carboxylate of the chloride ion's hydration shell, facilitating binding to the transporter.

  • Sulfamoyl Group: The sulfonamide (sulfamoyl) group at C5 is a critical pharmacophore for high-affinity binding and is a defining feature of this class of diuretics.

  • Activating Group: An electron-withdrawing group, typically a chlorine or trifluoromethyl group, at the C4 position significantly enhances diuretic activity. This is a key feature that 2-(Methylsulfamoyl)benzoic acid lacks.

  • Amino Group Substitution: The nature of the substituent at the C2 or C3 amino position drastically modulates potency. For instance, the bulky, lipophilic furfuryl group in furosemide and the phenoxy group in bumetanide contribute to stronger interactions with the transporter protein. Bumetanide's greater potency over furosemide is largely attributed to the optimal positioning and nature of its C3 and C4 substituents.

Experimental Protocols for Comparative Assessment

To empirically validate the differences in diuretic activity, two primary experimental approaches are employed: in vitro transporter inhibition assays and in vivo animal diuresis studies.

In Vitro NKCC2 Inhibition Assay (Flux Assay)

This assay directly measures the inhibitory effect of a compound on the function of the NKCC2 transporter in a controlled cellular environment.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing the target transporter, such as HEK293 cells transfected with human NKCC2.

  • Isotope Loading: Pre-load the cells with a radioactive tracer, typically ⁸⁶Rb⁺, which serves as a congener for K⁺.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compounds (e.g., 2-(Methylsulfamoyl)benzoic acid, Furosemide, Bumetanide) for a predetermined time (e.g., 15-30 minutes).

  • Flux Initiation: Stimulate ion influx by placing the cells in a buffer containing Na⁺, Cl⁻, and non-radioactive K⁺.

  • Flux Termination & Lysis: Stop the influx at a specific time point (e.g., 2 minutes) by rapidly washing the cells with an ice-cold, stop solution. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of intracellular ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the transporter activity).

Figure 2: Workflow for an in vitro ⁸⁶Rb⁺ flux assay to determine NKCC2 inhibition.

In Vivo Diuresis Study in a Rodent Model

This experiment assesses the physiological outcome (diuresis and natriuresis) of compound administration in a living organism.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week, providing ad libitum access to standard chow and water.

  • Hydration & Dosing: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a hydrated state. Immediately after, administer the test compounds or vehicle control via the desired route (e.g., oral gavage or intravenous injection).

  • Metabolic Cages: Place individual rats in metabolic cages designed for the collection of urine.

  • Urine Collection: Collect urine over a specified period, typically 4-6 hours. Record the total volume for each animal.

  • Electrolyte Analysis: Analyze the collected urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output (mL/kg) and total electrolyte excretion (mmol/kg) for each treatment group. Compare the results from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

The comparison between 2-(Methylsulfamoyl)benzoic acid and its clinically successful derivatives like furosemide and bumetanide provides a classic and compelling illustration of structure-activity relationships in drug design. While possessing the fundamental sulfamoylbenzoic acid core, 2-(Methylsulfamoyl)benzoic acid lacks the critical substitutions at the C2/C3 and C4 positions that are required for high-affinity binding to the NKCC2 transporter. Experimental data consistently demonstrate that the addition of specific lipophilic and electron-withdrawing groups, as seen in furosemide and bumetanide, transforms a largely inactive scaffold into a potent pharmacological agent. This guide underscores the importance of systematic chemical modification and rigorous experimental validation in the development of effective therapeutics. Researchers aiming to design novel diuretics or other ion transporter inhibitors can draw valuable lessons from the well-established SAR of this chemical class.

References

  • Title: Loop Diuretics: From Phenylsulfamoyl-Carboxylic Acids to Pyrido-Sulfonylureas Source: Comprehensive Medicinal Chemistry II URL: [Link]

  • Title: Furosemide and Bumetanide: A Review of Their Pharmacokinetics and Pharmacodynamics Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Na-K-Cl Cotransporters in the Thick Ascending Limb of Henle's Loop Source: Acta Physiologica Scandinavica URL: [Link]

A Comparative Analysis of Meloxicam and 2-(Methylsulfamoyl)benzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Understanding Structural Analogues and Divergent Biological Functions

For professionals in drug development and scientific research, the critical evaluation of chemical compounds is fundamental to innovation. This guide provides a detailed comparative study of the well-established nonsteroidal anti-inflammatory drug (NSAID), Meloxicam, and the structurally related compound, 2-(Methylsulfamoyl)benzoic acid. While both molecules share a sulfonamide benzoic acid scaffold, their applications and biological activities diverge significantly. This analysis will elucidate these differences through an examination of their mechanisms of action, a presentation of relevant experimental data, and detailed protocols for comparative functional assays.

Section 1: Profiling the Compounds

Meloxicam: A Clinically Proven COX-2 Inhibitor

Meloxicam is a widely prescribed NSAID used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2][3] It belongs to the oxicam class and functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Notably, Meloxicam exhibits preferential inhibition of COX-2 over COX-1, particularly at lower therapeutic doses.[1][4][5][6] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][5]

The pharmacokinetic profile of Meloxicam is characterized by prolonged and nearly complete absorption, with an elimination half-life of approximately 20 hours, making it suitable for once-daily administration.[7][8][9][10] It is extensively metabolized in the liver into four biologically inactive metabolites.[7][9][10]

2-(Methylsulfamoyl)benzoic Acid: A Chemical Intermediate

In contrast to Meloxicam, 2-(Methylsulfamoyl)benzoic acid is not an established therapeutic agent. It is primarily recognized as a chemical intermediate used in the synthesis of other molecules. Structurally, it is a derivative of sulfamoylbenzoic acid, a scaffold that can be found in various biologically active compounds.[11] For instance, derivatives of sulfamoylbenzoic acid have been investigated for a range of therapeutic applications. However, there is a lack of extensive documentation in publicly available literature regarding the specific biological activities of 2-(Methylsulfamoyl)benzoic acid itself.

Section 2: Mechanism of Action and Structural Comparison

The primary difference in the utility of these two compounds stems from their distinct interactions with biological targets, a direct result of their unique three-dimensional structures.

Meloxicam's Preferential COX-2 Inhibition

Meloxicam's anti-inflammatory effects are a direct consequence of its inhibition of the COX-2 enzyme.[1][12] The cyclooxygenase enzyme converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[1] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5] Conversely, COX-2 is typically induced during inflammation.[5][13] Meloxicam's preferential binding to COX-2 is attributed to the methyl group on its thiazole ring, which fits into a flexible "extra space" at the top of the COX-2 active site.[1]

Meloxicam_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 Inhibition

Mechanism of Action of Meloxicam.
The Hypothesized Lack of COX Inhibition by 2-(Methylsulfamoyl)benzoic Acid

Given its simpler structure, 2-(Methylsulfamoyl)benzoic acid is not expected to exhibit the same preferential binding to COX-2 as Meloxicam. The complex heterocyclic ring system of Meloxicam is crucial for its specific interaction with the COX enzyme's active site. Without this structural feature, it is unlikely that 2-(Methylsulfamoyl)benzoic acid would act as a potent COX inhibitor. Its primary role is likely as a precursor in synthetic chemistry, where its functional groups (carboxylic acid and sulfonamide) can be modified to create more complex molecules.

Section 3: Comparative Data and Physicochemical Properties

The following table summarizes the key properties of Meloxicam and 2-(Methylsulfamoyl)benzoic acid.

PropertyMeloxicam2-(Methylsulfamoyl)benzoic acid
Molecular Formula C14H13N3O4S2[14]C8H9NO4S
Molecular Weight 351.4 g/mol [14]215.23 g/mol
Primary Function Nonsteroidal Anti-inflammatory Drug (NSAID)[1][14]Chemical Intermediate
Mechanism of Action Preferential COX-2 Inhibitor[1][5][12]Not established as a COX inhibitor
Clinical Use Treatment of osteoarthritis and rheumatoid arthritis[2]Not used clinically
Half-life ~20 hours[7][10]Not applicable

Section 4: Experimental Protocols for Comparative Analysis

To empirically validate the functional differences between Meloxicam and 2-(Methylsulfamoyl)benzoic acid, the following experimental protocols are recommended for a research setting.

Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Prep_Meloxicam Prepare Meloxicam Stock COX_Assay COX-1/COX-2 Inhibition Assay Prep_Meloxicam->COX_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay Prep_Meloxicam->Cytotoxicity_Assay Prep_2MBSA Prepare 2-(Methylsulfamoyl) benzoic acid Stock Prep_2MBSA->COX_Assay Prep_2MBSA->Cytotoxicity_Assay IC50_Calc Calculate IC50 Values COX_Assay->IC50_Calc Viability_Calc Determine Cell Viability (%) Cytotoxicity_Assay->Viability_Calc Comparison Comparative Analysis IC50_Calc->Comparison Viability_Calc->Comparison

Workflow for Comparative Analysis.
In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the inhibitory potency and selectivity of a compound against the two COX isoforms.[15][16]

Objective: To quantify the IC50 values (the concentration required to inhibit 50% of enzyme activity) of Meloxicam and 2-(Methylsulfamoyl)benzoic acid for both COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (Meloxicam and 2-(Methylsulfamoyl)benzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds at various concentrations to the inhibitor wells. For control wells (100% initial activity), add the solvent.

  • Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Viability Assay

This assay assesses the general cytotoxicity of the compounds on a relevant cell line.[17][18][19][20]

Objective: To evaluate the effect of Meloxicam and 2-(Methylsulfamoyl)benzoic acid on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

  • A suitable cell line (e.g., human fibroblasts or a relevant cancer cell line)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment media and add fresh media containing MTT solution (final concentration typically 0.5 mg/mL).[17]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[19][20]

  • Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[19]

  • Calculate cell viability as a percentage of the untreated control.

Section 5: Conclusion

This comparative guide demonstrates that while Meloxicam and 2-(Methylsulfamoyl)benzoic acid share a common chemical moiety, their functional roles are distinctly different. Meloxicam is a well-characterized, clinically effective preferential COX-2 inhibitor with a clear mechanism of action. In contrast, 2-(Methylsulfamoyl)benzoic acid is best understood as a chemical intermediate, with no established biological activity as a COX inhibitor. For researchers in drug discovery, this distinction is critical. The provided experimental protocols offer a robust framework for empirically verifying these differences and for characterizing the biological activity of novel compounds. This analysis underscores the importance of considering the entire molecular structure in predicting biological function, as even subtle structural variations can lead to profoundly different pharmacological profiles.

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A Senior Application Scientist's Guide to Validating Enzyme Inhibition: A Comparative Analysis for "2-(Methylsulfamoyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel compounds. Using "2-(Methylsulfamoyl)benzoic acid" as a case study, we will explore a multi-assay approach grounded in scientific rigor. Given the compound's chemical structure, featuring a quintessential sulfonamide group, we hypothesize its primary biological target to be the carbonic anhydrase (CA) family of enzymes.[1][2]

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This fundamental reaction is pivotal in physiological processes ranging from pH homeostasis and respiration to electrolyte secretion.[3] Their role in pathologies like glaucoma, epilepsy, and cancer makes them a prime target for therapeutic intervention.[4][5] This guide will compare three distinct in vitro assays to build a robust validation cascade, from high-throughput screening to detailed biophysical characterization.

Section 1: The Orthogonal Assay Strategy

A single assay is insufficient to validate a compound's inhibitory profile conclusively. Artifacts, compound interference, and indirect mechanisms can lead to misleading results. Therefore, we advocate for an orthogonal, three-tiered approach to build a self-validating dataset. This strategy ensures that the observed inhibition is a genuine, direct interaction between the inhibitor and the enzyme.

Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Biophysical Confirmation p_assay High-Throughput Assay (p-NPA Colorimetric) s_assay Physiological Assay (Stopped-Flow CO2 Hydration) p_assay->s_assay Confirms physiological relevance b_assay Direct Binding Assay (Isothermal Titration Calorimetry) p_assay->b_assay Orthogonal check s_assay->b_assay Confirms direct binding & thermodynamics

Caption: Orthogonal workflow for inhibitor validation.

Section 2: Comparative Analysis of Assay Methodologies

We will compare three assays, each providing a unique layer of evidence for the inhibition of carbonic anhydrase by our test compound, "2-(Methylsulfamoyl)benzoic acid," and the well-characterized inhibitor, Acetazolamide.[3][6]

Parameter p-Nitrophenyl Acetate (p-NPA) Assay Stopped-Flow CO2 Hydration Assay Isothermal Titration Calorimetry (ITC)
Principle Colorimetric; measures CA's secondary esterase activity.[7][8]Spectrophotometric; measures pH change from the primary physiological reaction (CO2 hydration).[9][10]Direct measurement of heat released or absorbed upon binding.[11]
Key Output IC₅₀ (Inhibitory Potency)Kᵢ (Inhibition Constant), Mechanism of InhibitionKᴅ (Binding Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)
Throughput High (96/384-well plate format)Low to MediumLow
Equipment Standard Plate ReaderSpecialized Stopped-Flow SpectrophotometerIsothermal Titration Calorimeter
Pros Simple, rapid, cost-effective, excellent for primary screening.[4][12]"Gold standard" for physiological activity, highly sensitive.[9][13]Label-free, direct binding data, provides full thermodynamic profile.[11][14]
Cons Indirect assay (non-physiological substrate), prone to artifacts.[15]Requires specialized equipment and expertise, lower throughput.[10]Requires larger amounts of pure protein/compound, sensitive to buffer composition.

Section 3: Experimental Protocols & Data Interpretation

Tier 1: p-Nitrophenyl Acetate (p-NPA) Colorimetric Assay

This assay is the workhorse for primary screening. It leverages the esterase activity of CA to hydrolyze the colorless p-NPA into the yellow-colored p-nitrophenol, which is monitored spectrophotometrically at 405 nm.[7][8] A reduction in the rate of color formation indicates enzyme inhibition.[4]

pNPA_Assay pNPA p-Nitrophenyl Acetate (Colorless) CA Carbonic Anhydrase pNPA->CA Substrate pNP p-Nitrophenol (Yellow, Abs @ 405nm) CA->pNP Catalyzes Hydrolysis Inhibitor Inhibitor (e.g., 2-(Methylsulfamoyl)benzoic acid) Inhibitor->CA Binds & Blocks

Sources

A Comparative Guide to the Antidiabetic Mechanism of 2-(Methylsulfamoyl)benzoic Acid Derivatives: A Focus on α-Glucosidase and α-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the vast chemical space of benzoic acid derivatives offers a fertile ground for discovering novel therapeutic agents. Among these, the "2-(Methylsulfamoyl)benzoic acid" scaffold and its analogs have emerged as a versatile platform, demonstrating a wide array of biological activities. While initial interest in some sulfamoylbenzoic acids centered on their diuretic and antihypertensive properties, recent research has unveiled a more nuanced and diverse pharmacological profile. Derivatives of this core structure are now being investigated as potent enzyme inhibitors and receptor modulators across various therapeutic areas, including inflammation, cancer, and metabolic diseases.

This guide provides an in-depth, comparative analysis of a specific class of these compounds—2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives—confirming their mechanism of action as potent inhibitors of α-

A Senior Application Scientist's Guide to Comparative Docking Studies: The Case of 2-(Methylsulfamoyl)benzoic acid against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally-grounded protocol for conducting molecular docking studies on "2-(Methylsulfamoyl)benzoic acid." As this molecule is a known impurity of the widely-used NSAID, Meloxicam, we have selected its primary pharmacological target, Cyclooxygenase-2 (COX-2), for this investigation.[1] Our objective is to not only detail a robust and self-validating workflow but also to compare the binding potential of our lead compound against its parent drug and other structural analogs. This comparative approach is crucial for contextualizing the computational results and generating actionable hypotheses for further research.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a deep understanding of the process from target selection to data interpretation.

Part 1: The Scientific Rationale – Strategy and Experimental Design

In any computational study, the choices of target, software, and comparative compounds are as critical as the protocol itself. Here, we outline the logic that underpins our experimental design, ensuring that our in silico experiment is both scientifically sound and relevant.

Target Selection: Why Cyclooxygenase-2 (COX-2)?

The selection of a protein target is the foundational step of any docking study. Our choice of COX-2 is based on a direct pharmacological link. 2-(Methylsulfamoyl)benzoic acid is a registered impurity of Meloxicam[1], a potent and selective inhibitor of COX-2 used to manage pain and inflammation. By targeting the enzyme that the parent drug is designed to inhibit, we can investigate several possibilities:

  • Does the impurity retain any affinity for the primary target?

  • Could it potentially interfere with or complement the binding of Meloxicam?

  • Does its binding profile suggest a different interaction mechanism?

Answering these questions provides valuable insight into the compound's potential biological activity. For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with Meloxicam (PDB ID: 5KIR) from the RCSB Protein Data Bank. Using this structure provides an experimentally validated active site, which is critical for re-docking and validation steps.

Ligand Selection for a Robust Comparison

A docking score in isolation is meaningless. To interpret our results, we must establish context through comparison. We have selected the following compounds:

  • 2-(Methylsulfamoyl)benzoic acid: Our primary molecule of interest (the "test" ligand).

  • Meloxicam: The parent drug and a known potent inhibitor of COX-2. This will serve as our positive control . A successful docking protocol should be able to replicate the experimentally observed binding pose of Meloxicam within the COX-2 active site with a high degree of accuracy (low RMSD) and a favorable binding energy.

  • 2-Sulfamoylbenzoic acid: A close structural analog that lacks the N-methyl group.[2] Comparing its docking results to our primary molecule will help elucidate the role of this methyl group in target binding—a rudimentary form of Structure-Activity Relationship (SAR) analysis.

  • Benzoic acid: The simplest core scaffold.[3] This acts as a baseline or near-negative control to understand the contribution of the sulfamoyl substituent to binding affinity.

Software and Algorithm Selection

For this guide, we will use a combination of industry-standard, accessible, and powerful software:

  • UCSF ChimeraX: For visualization, protein preparation, and initial analysis. Its robust implementation of tools like Dock Prep makes it ideal for preparing macromolecules for docking.[4]

  • AutoDock Vina: For the docking simulation itself. It is one of the most widely cited docking engines, known for its speed, accuracy, and ease of use.[5] Its scoring function provides a good estimation of binding affinity in kcal/mol.[6]

Part 2: The Experimental Workflow – A Validated Step-by-Step Protocol

This section details the complete computational workflow. Each step is designed to be rigorous and reproducible. Adhering to this protocol ensures that the results are not only accurate within the context of the simulation but also self-validating.

Workflow Overview

The entire process, from data retrieval to final analysis, can be visualized as a logical flow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Fetch Protein (PDB: 5KIR) PrepProt 3. Prepare Protein (ChimeraX: Dock Prep) - Remove water, ions - Add hydrogens - Assign charges PDB->PrepProt Input Protein Ligands 2. Fetch Ligands (PubChem) PrepLig 4. Prepare Ligands - Generate 3D conformers - Energy minimization - Save as MOL2 Ligands->PrepLig Input Ligands Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Receptor Vina 6. Run Docking (AutoDock Vina) PrepLig->Vina Ligands Grid->Vina Coordinates Parse 7. Parse Results - Binding Affinity (kcal/mol) - RMSD Vina->Parse Docking Output Visualize 8. Visualize Poses (ChimeraX) Parse->Visualize Compare 9. Comparative Analysis - Interaction analysis - SAR insights Parse->Compare Visualize->Compare Structural Insights

Caption: End-to-end experimental workflow for the comparative docking study.

Step-by-Step Methodology

Protocol 1: Target and Ligand Preparation

  • Target Protein Acquisition and Preparation:

    • Launch UCSF ChimeraX.

    • Fetch the protein structure by typing open 5KIR in the command line.

    • First, separate the co-crystallized Meloxicam to use as a reference. Select the ligand (residue name MEL) and use the command write selected #1 reference_ligand.pdb. Then, delete the original ligand from the structure.

    • Open the Dock Prep tool (Tools > Structure Editing > Dock Prep).

    • In the Dock Prep dialog, keep the default selections: delete solvent (water), add hydrogens (assuming standard pH), and assign AMBER ff14SB charges. Click OK. This process prepares the protein by ensuring all atoms are present and correctly protonated for the docking simulation.[4]

    • Save the prepared protein as a MOL2 file (receptor.mol2) and a PDB file (receptor.pdb).

  • Ligand Acquisition and Preparation:

    • Obtain the 3D structures of "2-(Methylsulfamoyl)benzoic acid," "Meloxicam," "2-Sulfamoylbenzoic acid," and "Benzoic acid" from the PubChem database. Save each as an SDF or MOL2 file.

    • For each ligand, perform an energy minimization step using software like Avogadro or the UCSF ChimeraX minimize command. This ensures the ligand conformation is energetically favorable.

    • It is crucial to convert these prepared ligand files into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools or a command-line script using Open Babel. The PDBQT format includes information on atom types, charges, and rotatable bonds.

Protocol 2: Docking Simulation with AutoDock Vina

  • Grid Box Generation:

    • The "grid box" defines the three-dimensional space where Vina will search for binding poses. To ensure an accurate and focused search, we will center this box on the location of the co-crystallized Meloxicam from the original PDB file.

    • In ChimeraX, open the prepared receptor.pdb and the extracted reference_ligand.pdb.

    • Use the "Measure and Color Blobs" tool to create a bounding box around the reference ligand. Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) . A typical size is a 25Å cube, which is large enough to accommodate the ligands and allow for rotational and translational freedom.[6]

  • Running the Vina Simulation:

    • Create a configuration file (e.g., conf.txt) with the following parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 16 is a good balance between speed and accuracy for most systems. num_modes specifies the number of binding poses to generate.

    • Execute the docking run from the command line for each ligand: vina --config conf.txt --out output.pdbqt --log log.txt (Remember to change the ligand entry in conf.txt for each run).

Part 3: Data Interpretation and Comparative Analysis

The raw output of a docking simulation is a set of binding poses and their associated energy scores. The true scientific value is derived from a careful and comparative analysis of this data.

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.[6] More negative values indicate stronger predicted binding. The results for our four ligands are summarized below.

LigandPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Meloxicam (Positive Control) 4058-10.8Arg120, Tyr385, Ser530
2-(Methylsulfamoyl)benzoic acid 533722-8.2Arg120, Tyr355
2-Sulfamoylbenzoic acid 69436-7.5Arg120
Benzoic acid (Baseline) 243-5.9Arg120
(Note: Binding affinities are representative values for illustrative purposes.)
Qualitative and Structural Analysis
  • Validation with the Positive Control: The first step is to analyze the results for Meloxicam. The top-ranked pose should closely match the conformation of the co-crystallized ligand in 5KIR. By superimposing the docked pose onto the original crystal structure, we can calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.

  • Analysis of 2-(Methylsulfamoyl)benzoic acid:

    • Binding Pose: Visualize the top-ranked pose within the COX-2 active site. Does it occupy the same primary pocket as Meloxicam?

    • Key Interactions: Identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts it makes with the protein residues. The sulfamoyl group is likely to interact with polar or charged residues like Arginine, while the benzoic acid ring may form pi-stacking interactions with aromatic residues like Tyrosine or Phenylalanine.

  • Structure-Activity Relationship (SAR) Insights:

G meloxicam Meloxicam (-10.8 kcal/mol) Positive Control test_ligand 2-(Methylsulfamoyl)benzoic acid (-8.2 kcal/mol) Test Ligand analog 2-Sulfamoylbenzoic acid (-7.5 kcal/mol) Analog test_ligand->analog - CH3 group Δ = -0.7 kcal/mol core Benzoic acid (-5.9 kcal/mol) Core Scaffold analog->core - SO2NH group Δ = -1.6 kcal/mol

Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.

  • Impact of the N-Methyl Group: The predicted binding affinity of 2-(Methylsulfamoyl)benzoic acid (-8.2 kcal/mol) is stronger than that of 2-Sulfamoylbenzoic acid (-7.5 kcal/mol). This suggests that the N-methyl group contributes favorably to binding, likely by engaging in hydrophobic interactions within a specific sub-pocket of the active site. Visual inspection of the binding poses can confirm this hypothesis.

  • Importance of the Sulfamoyl Moiety: The significant drop in affinity from 2-Sulfamoylbenzoic acid (-7.5 kcal/mol) to the basic Benzoic acid scaffold (-5.9 kcal/mol) highlights the critical role of the sulfamoyl group. This group is likely the primary anchor, forming strong hydrogen bonds or ionic interactions with key residues like Arg120, which is known to be crucial for the binding of many COX inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of 2-(Methylsulfamoyl)benzoic acid against its putative target, COX-2. Our in silico results predict that this compound likely binds to the active site of COX-2 with moderate affinity, significantly weaker than its parent drug Meloxicam but stronger than simpler analogs. The analysis suggests that while the sulfamoyl group is essential for anchoring the molecule, the N-methyl group provides an additional, favorable hydrophobic interaction.

These computational findings are hypotheses. The logical next steps would be to validate these predictions through:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time.

  • In Vitro Enzymatic Assays: To experimentally measure the IC50 of 2-(Methylsulfamoyl)benzoic acid against COX-2 and confirm its inhibitory activity.

By integrating robust computational protocols with clear, logical, and comparative analysis, molecular docking serves as a powerful tool to quickly profile compounds of interest and guide further experimental investigation in the drug discovery pipeline.[6]

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Sarojini, K., & Krishnan, H. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
  • World Journal of Pharmaceutical Research. (2024). Drug likeness and docking studies of sulfonamide derivatives.
  • Science and Education Publishing. Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents.
  • Ahmad, B., et al. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.
  • Chemicea. 2-(Methylsulfamoyl)benzoic Acid | CAS No- 125372-22-7.
  • Chemistry LibreTexts. (2022). Molecular Docking Experiments.
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
  • Lickfeiter, J. Molecular Docking Tutorial.
  • U.S. Environmental Protection Agency. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details.
  • Pharmaffiliates. CAS No : 125372-22-7 | Product Name : 2-(Methylsulfamoyl)benzoic Acid.
  • Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester.
  • ChemScene. 125372-22-7 | 2-(n-Methylsulfamoyl)benzoic acid.
  • Kumar, A., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH.
  • PubChem. 2-Sulfamoylbenzoic acid.
  • PubChem. 2-(Benzoylsulfamoyl)benzoic acid.
  • Durgam, G.G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • Wikipedia. Benzoic acid. Available at: [Link]

  • National Institutes of Health. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
  • Biosynth. 2-(Methylsulfamoyl)benzoic acid.
  • Smolecule. (2024). Buy 2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid.
  • CymitQuimica. CAS 85-52-9: 2-Benzoylbenzoic acid.
  • Avram, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. NIH.
  • Shruthi P., et al. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals.
  • Silva, N.I., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. ResearchGate.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of its safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 2-(Methylsulfamoyl)benzoic acid. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, ensuring a self-validating and robust analytical workflow.

The Criticality of Purity for 2-(Methylsulfamoyl)benzoic Acid

2-(Methylsulfamoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a carboxylic acid and a sulfonamide group, makes it susceptible to specific impurities during synthesis. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation products. The presence of such impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, rigorous purity validation is a non-negotiable aspect of its quality control.

Anticipating Impurities: A Synthesis-Informed Approach

A robust purity validation strategy begins with a thorough understanding of the synthetic route. While multiple synthetic pathways to 2-(Methylsulfamoyl)benzoic acid exist, a common approach involves the chlorosulfonation of a suitable benzoic acid derivative followed by amination with methylamine.

Based on this likely synthetic pathway, we can anticipate the following potential impurities:

  • Starting Materials: Unreacted 2-carboxybenzenesulfonyl chloride or methylamine.

  • Isomeric Impurities: Formation of 4-(Methylsulfamoyl)benzoic acid if the initial chlorosulfonation is not perfectly regioselective.

  • By-products: Dimerization products or products of incomplete reactions.

  • Degradation Products: Hydrolysis of the sulfonamide or other functional groups under harsh purification conditions.

A comprehensive analytical approach must be capable of separating and quantifying these potential impurities with high sensitivity and specificity.

A Comparative Analysis of Purity Validation Techniques

We will now compare the performance of three key analytical techniques for the purity validation of 2-(Methylsulfamoyl)benzoic acid: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] A well-developed and validated HPLC method can separate the main compound from its impurities, allowing for precise quantification of each.

The following is a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of 2-(Methylsulfamoyl)benzoic acid, designed for subsequent validation.

Table 1: Proposed RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 20 minutesA gradient elution is necessary to separate impurities with a range of polarities.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 235 nmBased on the UV absorbance of the aromatic ring system.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The validation of this proposed HPLC method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5]

Step 1: System Suitability Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution of 2-(Methylsulfamoyl)benzoic acid multiple times.

  • Procedure:

    • Prepare a standard solution of 2-(Methylsulfamoyl)benzoic acid at a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria (as per USP <621> and Ph. Eur. 2.2.46): [6][7][8][9][10]

    • RSD of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Step 2: Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of 2-(Methylsulfamoyl)benzoic acid spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 2-(Methylsulfamoyl)benzoic acid should be free from any co-eluting peaks from the blank, known impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Step 3: Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(Methylsulfamoyl)benzoic acid at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • The y-intercept should be close to zero.

Step 4: Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo (if a formulated product) or a blank solution.

    • Spike the placebo/blank with known amounts of 2-(Methylsulfamoyl)benzoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Step 5: Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent samples of 2-(Methylsulfamoyl)benzoic acid at the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Step 7: Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 5 nm)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_outcome Outcome Dev Propose HPLC Method SS SS Dev->SS Start Validation Validated Validated Purity Method Spec Spec SS->Spec Lin Lin Spec->Lin Acc Acc Lin->Acc Prec Prec Acc->Prec LOD_LOQ LOD_LOQ Prec->LOD_LOQ Rob Rob LOD_LOQ->Rob Rob->Validated All Criteria Met

Caption: HPLC Method Validation Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).

  • ¹H NMR: The proton NMR spectrum of 2-(Methylsulfamoyl)benzoic acid is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfamoyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon, further confirming the molecular structure.

qNMR can be a powerful primary method for determining purity without the need for a reference standard of the analyte itself.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

  • Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid, dimethyl sulfone). The standard must be of high purity and not react with the analyte.

  • Sample Preparation: Accurately weigh a known amount of the 2-(Methylsulfamoyl)benzoic acid sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, which typically involve a longer relaxation delay (D1) to ensure complete relaxation of all protons between scans.

  • Data Processing and Calculation:

    • Carefully integrate the selected signals from the analyte and the internal standard.

    • Calculate the purity of the 2-(Methylsulfamoyl)benzoic acid using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow Start Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Start->Dissolve Acquire Acquire ¹H NMR spectrum under quantitative conditions Dissolve->Acquire Integrate Integrate analyte and standard signals Acquire->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate Result Purity Value Calculate->Result

Caption: Quantitative NMR (qNMR) Workflow.

Mass Spectrometry (MS): For Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

  • High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of 2-(Methylsulfamoyl)benzoic acid.

  • Coupling HPLC with a mass spectrometer (LC-MS) is a highly effective strategy for impurity profiling. As impurities are separated by the HPLC, they can be introduced into the mass spectrometer to determine their molecular weights. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide structural information about the impurities, aiding in their identification.

  • HPLC Separation: Use the validated HPLC method to separate the main compound from its impurities.

  • Mass Spectrometric Detection: As the compounds elute from the HPLC column, introduce them into the mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or an Orbitrap instrument).

  • Data Acquisition: Acquire mass spectra in both full scan mode to detect all ions and in MS/MS mode to obtain fragmentation patterns for the detected impurity peaks.

  • Data Analysis:

    • Determine the molecular weights of the impurities from the full scan data.

    • Propose structures for the impurities based on their molecular weights and fragmentation patterns, in conjunction with knowledge of the synthetic process.

Comparison of Analytical Methods

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureHPLCNMRMass Spectrometry
Primary Use Purity determination and quantification of impuritiesStructural confirmation and quantitative purity assessment (qNMR)Molecular weight confirmation and impurity identification
Strengths High resolution, high sensitivity, excellent for quantificationAbsolute quantification without a specific reference standard (qNMR), rich structural informationVery high sensitivity, excellent for impurity identification
Limitations Requires a reference standard for quantificationLower sensitivity than HPLC and MS, complex spectra can be difficult to interpretNot inherently quantitative without a reference standard, matrix effects can suppress ionization
Best Suited For Routine quality control, stability studiesPrimary purity assessment, structural elucidationIdentification of unknown impurities, confirmation of molecular formula

Conclusion: An Integrated Approach for Robust Purity Validation

A comprehensive and self-validating approach to determining the purity of synthesized 2-(Methylsulfamoyl)benzoic acid relies on the synergistic use of multiple analytical techniques.

  • HPLC serves as the primary tool for routine purity testing and the quantification of known impurities, underpinned by a rigorous validation process as outlined by ICH guidelines.

  • NMR provides unambiguous structural confirmation and offers a powerful, independent method for absolute purity determination through qNMR.

  • Mass Spectrometry , particularly when coupled with HPLC, is invaluable for confirming the molecular weight and identifying unknown impurities that may arise during synthesis or degradation.

By integrating these methods, researchers and drug development professionals can establish a holistic and trustworthy purity profile for 2-(Methylsulfamoyl)benzoic acid, ensuring its quality, safety, and suitability for its intended pharmaceutical applications.

References

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][4]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. (2022). General Chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][7][11]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][6][8][9][10]

  • Thongsook, T., & Praphairakphaphut, C. (2015). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Advanced Materials Research, 1061-1062, 481-484. [Link][1]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

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The Evolving Landscape of Sulfamoylbenzoic Acids: A Comparative Guide to their Inhibitory Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the strategic design of small molecule inhibitors hinges on a deep understanding of structure-activity relationships (SAR) and their impact on specific biological targets. The 2-(methylsulfamoyl)benzoic acid scaffold and its derivatives have emerged as a versatile platform for developing potent and selective inhibitors against a range of enzymes implicated in various pathological conditions. This guide provides a comparative analysis of the inhibitory effects of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data and detailed methodologies.

Introduction: The Versatility of the Sulfamoylbenzoic Acid Core

The sulfamoylbenzoic acid moiety, characterized by a benzoic acid core functionalized with a sulfonamide group, offers a unique combination of structural features that facilitate interactions with diverse enzyme active sites. The acidic proton of the carboxylic acid, the hydrogen bond donor/acceptor capabilities of the sulfonamide, and the customizable aromatic ring provide a rich chemical space for targeted inhibitor design. This guide will explore the inhibitory profiles of derivatives targeting three distinct classes of enzymes: Sirtuin 5 (SIRT5), human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), and α-glucosidase, highlighting the nuanced structural modifications that govern their potency and selectivity.

Comparative Inhibitory Profiles

The inhibitory potential of sulfamoylbenzoic acid derivatives is highly dependent on the specific substitutions on both the benzoic acid and the sulfonamide moieties, as well as the overall topology of the molecule. Below, we compare the inhibitory activities of representative derivatives against their respective enzymatic targets.

Sirtuin 5 (SIRT5) Inhibition

SIRT5, a mitochondrial NAD+-dependent lysine deacylase, plays a crucial role in regulating metabolic pathways, and its dysregulation is linked to cancer and metabolic disorders.[1] Derivatives of 2-hydroxybenzoic acid, which share structural similarities with the sulfamoylbenzoic acid scaffold, have been identified as selective SIRT5 inhibitors.

Key Structural Insights for SIRT5 Inhibition:

  • 2-Hydroxybenzoic Acid Moiety: The carboxylic acid and the adjacent hydroxyl group are critical for SIRT5 inhibitory activity, acting as a "warhead" that interacts with the enzyme's active site.[1]

  • Substitutions on the Phenyl Ring: Modifications at the para-position of the phenyl ring are generally preferred over ortho- or meta-substitutions. Electron-withdrawing groups at this position can enhance inhibitory potency.[1]

Table 1: Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against SIRT5

Compound IDStructureIC50 (µM) vs. SIRT5Reference
11 4-((4-(4-aminophenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid26.4 ± 0.8[1]
33 2-hydroxy-4-(3-(4-(4-(N-methylsulfamoyl)phenyl)thiazol-2-yl)thioureido)benzoic acidNot explicitly stated, but part of an optimization effort from compound 11.[1]
43 A further optimized derivative with a 10-fold improved potency over compound 11.~2.6[1]
Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

h-NTPDases are cell surface enzymes that hydrolyze extracellular nucleotides, thereby modulating purinergic signaling involved in inflammation, thrombosis, and cancer.[2] Sulfamoyl-benzamide derivatives have been synthesized and identified as selective inhibitors of various h-NTPDase isoforms.[2]

Key Structural Insights for h-NTPDase Inhibition:

  • N-Substitutions on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen significantly influences potency and selectivity. For instance, an N-cyclopropyl group is favorable for h-NTPDase3 and h-NTPDase8 inhibition.[2]

  • Substitutions on the Benzamide: The electronic nature of substituents on the aniline portion of the benzamide can impact activity. Electron-withdrawing groups, such as chlorine, can increase the resonance stability and inhibitory effectiveness.[2]

Table 2: Inhibitory Activity of Sulfamoyl-benzamide Derivatives against h-NTPDases

Compound IDStructureTarget h-NTPDaseIC50 (µM)Reference
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07[2]
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13[2]
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11[2]
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase20.13 ± 0.01[2]
α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[3] 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated potent inhibitory activity against this enzyme.[3]

Key Structural Insights for α-Glucosidase Inhibition:

  • Dichlorinated Benzoic Acid Core: The 2,4-dichloro substitution pattern on the benzoic acid ring appears to be a favorable feature for potent α-glucosidase inhibition.

  • Substituents on the Sulfonamide: The nature of the aryl or alkyl group on the sulfonamide nitrogen plays a crucial role in determining the inhibitory potential.

Table 3: Inhibitory Activity of 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives against α-Glucosidase

Compound IDN-SubstituentIC50 (µM) vs. α-GlucosidaseReference
3c 2-nitrophenylHighly active, 5 times more potent than acarbose[3]
Acarbose (Standard) -Varies by assay conditions[3]

Signaling Pathways and Experimental Workflows

A comprehensive understanding of the biological context and the methodologies used to assess inhibitory activity is paramount for drug development professionals.

Signaling Pathways

SIRT5_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Stress Cellular Stress SIRT5 SIRT5 OxidativeStress Oxidative Stress SIRT5->OxidativeStress Regulates Redox Balance MetabolicEnzymes Metabolic Enzymes (e.g., CPS1, SOD1) Metabolism Metabolic Homeostasis caption SIRT5 Signaling Pathway.

hNTPDase_Pathway ExtracellularSpace Extracellular Space ATP ATP/ADP hNTPDase h-NTPDase ATP->hNTPDase Hydrolysis P2_Receptors P2 Receptors ATP->P2_Receptors Activates AMP AMP hNTPDase->AMP DownstreamSignaling Downstream Signaling (Inflammation, Thrombosis) P2_Receptors->DownstreamSignaling caption h-NTPDase Signaling Pathway.

AlphaGlucosidase_Workflow Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream caption Role of α-Glucosidase in Metabolism.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key enzymatic assays discussed in this guide.

This protocol is based on a trypsin-coupled fluorescence assay.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT5 substrate in each well of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (known SIRT5 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the SIRT5 enzyme to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the deacetylation reaction and initiate the developer reaction by adding trypsin to each well.

  • Incubate the plate at 37°C for a further specified time (e.g., 20 minutes) to allow for cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the inorganic phosphate released from ATP hydrolysis.

Materials:

  • Recombinant human NTPDase isoforms (1, 2, 3, and 8)

  • ATP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2)

  • Malachite Green reagent

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Add the assay buffer and test compounds at various concentrations to the wells of the 96-well plate.

  • Add the respective h-NTPDase isoform to each well.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate at room temperature for a brief period to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition and determine the IC50 values.

This assay is based on the cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Add the phosphate buffer and test compounds at various concentrations to the wells of the 96-well plate.

  • Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Future Directions

The 2-(methylsulfamoyl)benzoic acid scaffold and its analogs represent a promising and adaptable platform for the development of targeted enzyme inhibitors. The comparative analysis presented in this guide underscores the critical role of nuanced structural modifications in dictating inhibitory potency and selectivity against diverse targets such as SIRT5, h-NTPDases, and α-glucosidase. The detailed experimental protocols provide a robust framework for researchers to validate and expand upon these findings.

Future research in this area should focus on:

  • Structure-Based Drug Design: Leveraging co-crystal structures of these inhibitors with their target enzymes to guide the rational design of next-generation compounds with improved potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the in vivo efficacy, safety, and metabolic stability of the most promising derivatives to assess their therapeutic potential.

  • Exploring New Targets: Expanding the application of the sulfamoylbenzoic acid scaffold to other relevant enzyme families implicated in human diseases.

By continuing to explore the rich chemical space of these derivatives, the scientific community can unlock new therapeutic avenues for a wide range of challenging diseases.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. [Link]

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A Researcher's Guide to De-risking Drug Discovery: A Comparative Framework for Cross-Reactivity Profiling of 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The journey from a promising hit compound to a clinical candidate is fraught with potential pitfalls, chief among them being unforeseen off-target interactions. These interactions, collectively termed cross-reactivity, can lead to a cascade of undesirable outcomes, from diminished efficacy to severe toxicity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the hypothetical case of "2-(Methylsulfamoyl)benzoic acid" to illustrate key principles and methodologies. While direct cross-reactivity data for this specific molecule is not extensively published, its structural motifs—a benzoic acid scaffold and a methylsulfamoyl group—are present in numerous bioactive compounds, offering a valuable lesson in predictive and empirical profiling.

The Imperative of Selectivity Profiling

The initial excitement surrounding a potent "hit" in a primary assay can be misleading. A molecule's biological activity is not confined to its intended target. The cellular milieu is a complex network of proteins with diverse structures and functions. A small molecule may bind to multiple, structurally related (or even unrelated) proteins, leading to a polypharmacological profile. While polypharmacology can sometimes be leveraged for therapeutic benefit, it is more often a source of unwanted side effects. Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of preclinical drug development.

This guide will navigate through a multi-tiered approach to characterizing the cross-reactivity of a novel compound like 2-(Methylsulfamoyl)benzoic acid. We will explore both broad, panel-based screening methods and more focused, quantitative techniques to build a comprehensive selectivity profile.

Tier 1: Broad Panel Screening for Initial Off-Target Identification

The first step in assessing cross-reactivity is to cast a wide net. Large-panel screens are designed to test a compound against hundreds of potential targets simultaneously. This provides a bird's-eye view of a compound's interaction landscape and helps to identify potential "hotspots" of off-target activity that warrant further investigation.

Kinase Profiling: A Case Study in Promiscuity

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Due to the conserved nature of their ATP-binding pocket, many kinase inhibitors exhibit significant cross-reactivity. Given that many small molecules are designed to be ATP-competitive, kinase panels are a standard tool for off-target screening.[1][2]

  • Plate Preparation: A panel of purified, active kinases is arrayed in a multi-well plate format.

  • Compound Addition: "2-(Methylsulfamoyl)benzoic acid" is serially diluted and added to the kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Quenching and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP.

  • Detection: The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at a given compound concentration is calculated relative to a vehicle control.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Kinase Panel Arrayed in Plate C Add Compound to Kinase A->C B Serial Dilution of '2-(Methylsulfamoyl)benzoic acid' B->C D Initiate with Substrate & [γ-³³P]ATP C->D E Incubate D->E F Quench & Separate E->F G Scintillation Counting F->G H Calculate % Inhibition G->H

Figure 1: Workflow for a radiometric kinase profiling assay.

Tier 2: Quantitative Assessment of Binding Affinity and Kinetics

Once potential off-targets have been identified through broad panel screening, the next step is to quantify the binding interactions. This provides crucial data on the potency of the off-target effects and helps to prioritize which interactions are most likely to be physiologically relevant.

Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of binding events between a ligand and an analyte.[3][4][5] In the context of cross-reactivity studies, SPR is invaluable for determining the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants of a compound for both its intended target and any identified off-targets.

  • Chip Preparation: The target protein (and any identified off-targets) are immobilized on the surface of a sensor chip.

  • Analyte Preparation: "2-(Methylsulfamoyl)benzoic acid" is prepared in a series of concentrations in a suitable running buffer.

  • Binding Measurement: The analyte solutions are flowed over the sensor chip surface, and the change in the refractive index at the surface is monitored in real-time. This generates a sensorgram that shows the association and dissociation phases of the interaction.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The sensorgram data is fitted to a binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

G cluster_setup Setup cluster_run Measurement Cycle cluster_analysis Analysis A Immobilize Target Proteins on Sensor Chip C Flow Analyte over Chip (Association) A->C B Prepare Analyte Concentrations of '2-(Methylsulfamoyl)benzoic acid' B->C D Flow Buffer over Chip (Dissociation) C->D E Inject Regeneration Solution D->E F Generate Sensorgram D->F E->C Next Concentration G Fit Data to Binding Model F->G H Determine K_D, k_a, k_d G->H

Figure 2: Workflow for an SPR-based binding analysis.

Hypothetical Comparative Data for 2-(Methylsulfamoyl)benzoic acid

To illustrate the output of such studies, the following table presents hypothetical data comparing "2-(Methylsulfamoyl)benzoic acid" to two alternative compounds with different scaffolds. Let's assume the primary target is a hypothetical protein kinase, "Kinase X".

CompoundPrimary Target (Kinase X) K_D (nM)Off-Target 1 (Kinase Y) K_D (nM)Off-Target 2 (Kinase Z) K_D (nM)Selectivity Ratio (Off-Target 1 / Primary)
2-(Methylsulfamoyl)benzoic acid50500>10,00010
Compound A (Alternative Scaffold)75>10,000>10,000>133
Compound B (Alternative Scaffold)251005,0004

This hypothetical data illustrates that while "2-(Methylsulfamoyl)benzoic acid" is a potent inhibitor of Kinase X, it also shows significant activity against Kinase Y. Compound A is less potent but highly selective, while Compound B is the most potent but also the least selective. This type of quantitative comparison is essential for making informed decisions in lead optimization.

Tier 3: Cellular Target Engagement and Validation

Biochemical and biophysical assays provide valuable information about direct binding interactions, but they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate off-target effects in a cellular context.

Cellular Thermal Shift Assay (CETSA): Confirming In-Cell Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[6][7][8] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[9]

  • Cell Treatment: Intact cells are incubated with "2-(Methylsulfamoyl)benzoic acid" at various concentrations.

  • Heat Shock: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_treatment Cellular Treatment cluster_process Processing cluster_analysis Analysis A Incubate Cells with '2-(Methylsulfamoyl)benzoic acid' B Apply Heat Shock (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble & Precipitated Proteins (Centrifugation) C->D E Quantify Soluble Protein (e.g., Western Blot) D->E F Generate Melting Curve E->F G Determine Thermal Shift F->G

Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).

Interpreting the Data and Making Informed Decisions

A comprehensive cross-reactivity profile, generated through a combination of the techniques described above, provides the foundation for informed decision-making in drug development. Key considerations include:

  • Potency of Off-Target Effects: How does the affinity or inhibitory activity against off-targets compare to the primary target? A selectivity window of at least 100-fold is often desired.

  • Physiological Relevance of Off-Targets: Are the identified off-targets known to be involved in pathways that could lead to toxicity?

  • Structure-Activity Relationship (SAR): Can the off-target activity be mitigated through chemical modification of the compound without sacrificing potency against the primary target?

Conclusion

The assessment of cross-reactivity is not merely a box-ticking exercise in preclinical development; it is a critical component of a robust de-risking strategy. By employing a tiered approach, from broad panel screening to quantitative biophysical measurements and cellular validation, researchers can build a detailed understanding of a compound's selectivity profile. For a molecule like "2-(Methylsulfamoyl)benzoic acid," this systematic investigation would be essential to uncover potential liabilities and guide its optimization into a safe and effective therapeutic agent. The methodologies and principles outlined in this guide provide a roadmap for navigating the complex but crucial terrain of cross-reactivity profiling.

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  • 2-(Benzoylsulfamoyl)benzoic acid | C14H11NO5S | CID 54061842 - PubChem. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(Methylsulfamoyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for understanding the chemical's hazard profile and the rationale behind each disposal step. Our commitment is to foster a culture of safety and environmental responsibility in the laboratory.

Understanding the Compound: Hazard Profile and Disposal Rationale

2-(Methylsulfamoyl)benzoic acid is a solid organic compound. While specific hazard data for this exact molecule is not extensively published, by analyzing its functional groups—a carboxylic acid and a methylsulfamoyl group—we can infer its likely properties and handling requirements based on analogous compounds like 2-(methylsulfonyl)benzoic acid and other benzoic acid derivatives.[1][2][3]

Key Hazard Considerations:

  • Corrosivity (Acidic Nature): The carboxylic acid group makes the compound acidic. Aqueous solutions will have a pH below 7 and could be corrosive.[4] Improper disposal of acids can damage plumbing and harm aquatic ecosystems.

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][5][6] Inhalation of dust may also cause respiratory tract irritation.[1][5][6]

  • Hazardous Decomposition: When heated to decomposition, it may release toxic fumes, including carbon oxides (CO, CO2), sulfur oxides (SOx), and nitrogen oxides (NOx).[1][7] This is a critical consideration for any thermal treatment or in case of a fire.

Given these properties, 2-(Methylsulfamoyl)benzoic acid must be treated as hazardous chemical waste.[4][8] It must not be disposed of down the drain or in regular trash.[3][8] The primary disposal route is through an approved hazardous waste program, ensuring it is handled in a safe and environmentally sound manner.[1][2][4]

Pre-Disposal: In-Lab Waste Management

Proper disposal begins with meticulous waste management at the point of generation.

Waste Minimization

The most effective disposal strategy is to minimize waste generation in the first place.

  • Order only the quantity of chemical required for your experiments.[4][9]

  • Design experiments to use the smallest scale feasible.[4]

  • Maintain a clear chemical inventory to avoid ordering duplicates and to track expiration dates.[9]

Required Personal Protective Equipment (PPE)

When handling the waste, always wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.[7]

Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and facilitates compliant disposal.[9][10]

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container with a secure screw-top cap.[9][10] Plastic (e.g., HDPE) is generally preferred for solid acidic waste.[4] Ensure the container has not previously held incompatible materials, such as strong bases or oxidizing agents.[3][10]

  • Label the Container: The label is a critical communication tool. Affix a "Hazardous Waste" label and clearly write the following information:

    • The full chemical name: "2-(Methylsulfamoyl)benzoic acid" (avoid abbreviations).

    • The primary hazards: "Corrosive (Acidic Solid)", "Irritant".

    • The date waste was first added.

    • The name of the principal investigator or research group.

  • Keep Waste Streams Separate:

    • Solid Waste: Collect solid 2-(Methylsulfamoyl)benzoic acid and any contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid waste container. Do not mix with liquid waste.[9][11]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid waste container. The container must be labeled with the names of all components, including the solvent(s) and their approximate percentages.

  • Storage: Keep the waste container closed at all times except when adding waste.[4][8] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[4][10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and control access.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including respiratory protection if significant dust is generated.

  • Clean-up:

    • For a solid spill, gently sweep or use a HEPA-filter vacuum to collect the material.[3][12] Avoid creating dust.[7][12] Moisten the material slightly with water if necessary to minimize dust generation.[3]

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.[7]

Final Disposal Procedure: A Step-by-Step Guide

Final disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. Never attempt to treat or dispose of this chemical on your own.

Step 1: Finalize Waste Container

  • Ensure the waste container is no more than 90% full to allow for expansion.[10]

  • Wipe the exterior of the container clean.

  • Check that the cap is securely fastened and the label is accurate and legible.

Step 2: Arrange for Waste Pickup

  • Contact your institution's EH&S office to schedule a hazardous waste pickup.[4]

  • Provide them with the information from the waste label.

  • Follow their specific instructions for pickup location and timing.

Step 3: Documentation

  • Maintain a log of the hazardous waste generated and disposed of from your laboratory. This is often a regulatory requirement and good laboratory practice.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Methylsulfamoyl)benzoic acid and its associated waste.

DisposalWorkflow Disposal Decision Workflow for 2-(Methylsulfamoyl)benzoic Acid start Waste Generation (Solid, Liquid, or Contaminated Material) is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes (Treat as Hazardous Waste) is_hazardous->yes_hazardous Default for chemical waste no_hazardous No (Consult EH&S for non-hazardous disposal) is_hazardous->no_hazardous segregate Segregate Waste (Solid vs. Liquid) yes_hazardous->segregate solid_waste Solid Waste Container - Label Correctly - Compatible Material segregate->solid_waste Solid liquid_waste Liquid Waste Container - Label with all components - Compatible Material segregate->liquid_waste Liquid store_saa Store in designated Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa request_pickup Request Pickup from Environmental Health & Safety (EH&S) store_saa->request_pickup end Compliant Disposal by approved facility request_pickup->end

Caption: Decision workflow for handling 2-(Methylsulfamoyl)benzoic acid waste.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Methylsulfonyl)benzoic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
  • Santa Cruz Biotechnology. (2017). Safety Data Sheet: 2-Amino-4-(methylsulfonyl)benzoic acid.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Methylsulfonyl)benzoic Acid.
  • Metasci. (n.d.). Safety Data Sheet: Benzoic acid.
  • Alpha Resources. (2021). Safety Data Sheet: Benzoic Acid.
  • Chem-Impex International. (n.d.). SDS/MSDS: 2-METHANESULFONYLAMINO-BENZOIC ACID.
  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Benzoic acid.
  • Redox. (2022). Safety Data Sheet: Benzoic acid.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products.
  • Zhu, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-5-[(4-fluorophenyl)(methyl)sulfamoyl]benzoic acid.
  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Frontiers. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane.
  • PubMed. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives.

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Definitive Guide to Personal Protective Equipment for Handling 2-(Methylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling any chemical reagent requires a foundational understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling of 2-(Methylsulfamoyl)benzoic acid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our commitment is to provide value that extends beyond the product itself, building a foundation of trust through scientific integrity and proven laboratory practices.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by 2-(Methylsulfamoyl)benzoic acid. Based on authoritative Safety Data Sheets (SDS), this compound is classified with the following primary hazards:

  • Serious Eye Irritation (Category 2) : The compound can cause significant, though reversible, irritation upon contact with the eyes.[1][2] This necessitates a robust barrier to prevent any dust or splashes from reaching the ocular surface.

  • Skin Irritation (Category 2) : Direct contact with the skin can lead to irritation, including redness and inflammation.[1] Therefore, preventing dermal exposure is a critical control point.

  • Respiratory Irritation (May cause respiratory irritation) : As a solid powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring).[1][2] Inhalation of these fine particles may irritate the respiratory tract.

These classifications are the cornerstone of our PPE strategy. Each piece of equipment is chosen to directly counteract a specific, identified hazard.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a standard ensemble of PPE is required for all routine handling of 2-(Methylsulfamoyl)benzoic acid. Engineering controls, such as working in a certified chemical fume hood, are assumed to be in place to minimize ambient exposure.

Table 1: Recommended PPE for 2-(Methylsulfamoyl)benzoic Acid

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-rated safety glasses with side shields OR safety goggles.[3]Primary Mandate: Protects against serious eye irritation from airborne dust or accidental splashes. Side shields are non-negotiable for handling powders.[1][4]
Hand Nitrile or Neoprene gloves (check manufacturer's compatibility data).Primary Mandate: Prevents skin irritation upon contact.[1][5] Ensure gloves are powder-free and changed every 30-60 minutes or immediately if contamination is suspected.[6]
Body Standard laboratory coat.Primary Mandate: Protects skin and personal clothing from contamination with the chemical powder or solutions.[3][4]
Respiratory Generally not required for small-scale use in a fume hood.Conditional: If working outside a fume hood or with large quantities that may generate significant dust, a NIOSH-approved N95 respirator is recommended to prevent respiratory tract irritation.[3]
Operational Plan: From Preparation to Disposal

Effective safety is not just about what you wear, but how you use it. The following protocols provide a self-validating system for minimizing exposure at every stage of handling.

The selection of appropriate PPE is contingent on the specifics of the task being performed. The following diagram outlines a logical workflow for making this determination.

PPE_Workflow cluster_start Phase 1: Assessment cluster_solid Phase 2: Solid Handling cluster_solution Phase 2: Solution Handling cluster_ppe Phase 3: PPE Ensemble start Assess Task: Handling 2-(Methylsulfamoyl)benzoic acid physical_form Determine Physical Form start->physical_form solid_task Define Solid-Phase Task physical_form->solid_task Solid (Powder) solution_task Define Solution-Phase Task physical_form->solution_task Solution weighing Standard Weighing/ Small Transfer (<10g) solid_task->weighing Small Scale bulk_transfer Bulk Transfer (>10g)/ High Dust Potential solid_task->bulk_transfer Large Scale ppe_standard Required PPE: • Safety Glasses (Side Shields) • Nitrile Gloves • Lab Coat weighing->ppe_standard ppe_enhanced_resp Required PPE: • Safety Goggles • Nitrile Gloves • Lab Coat • N95 Respirator bulk_transfer->ppe_enhanced_resp small_solution Aliquotting/Small Volume (<100mL) solution_task->small_solution Small Scale large_solution Large Volume Transfer/ Splash Potential solution_task->large_solution Large Scale small_solution->ppe_standard ppe_enhanced_splash Required PPE: • Safety Goggles & Face Shield • Nitrile Gloves • Chemical Resistant Apron  (over Lab Coat) large_solution->ppe_enhanced_splash

Caption: PPE selection workflow for handling 2-(Methylsulfamoyl)benzoic acid.

The order of putting on and, more critically, taking off PPE is vital to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Secure all buttons or snaps.

  • Respirator (if required) : Perform a user seal check.

  • Eye and Face Protection : Place safety glasses/goggles securely.

  • Gloves : Pull cuffs of gloves over the cuffs of the lab coat sleeves to create a seal.[6]

Doffing (Taking Off) Sequence: This protocol is designed to contain contaminants.

  • Gloves : Remove gloves using a glove-in-glove technique. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand, and slide the fingers of the ungloved hand under the cuff of the remaining glove to peel it off, enclosing the first glove inside the second. Dispose of immediately in the designated waste container.

  • Lab Coat : Unbutton the coat and roll it outwards, ensuring the contaminated exterior is folded inward. Hang in the designated area or dispose of if single-use.

  • Eye and Face Protection : Remove by handling the ear-pieces or strap from behind, avoiding touching the front surface.

  • Respirator (if required) : Remove by touching only the straps.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][7]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the handling process to protect yourself, your colleagues, and the environment.

  • Solid Waste : All contaminated disposable PPE (gloves, wipes, etc.) and empty chemical containers must be disposed of in a clearly labeled hazardous waste container.

  • Chemical Waste : Dispose of unused 2-(Methylsulfamoyl)benzoic acid and its solutions according to your institution's specific hazardous waste guidelines. Never dispose of this chemical down the drain.[1][3]

  • Spill Cleanup : For small spills, wear your complete PPE ensemble. Use a dry cleanup procedure for powders to avoid generating dust.[8] Cover the spill with an inert absorbent material, carefully sweep it up, and place it in a sealed, labeled container for hazardous waste disposal.[8] Thoroughly decontaminate the area after cleanup.

By adhering to these scientifically-grounded protocols, you establish a robust safety system that ensures the integrity of your research and the well-being of your laboratory personnel.

References

  • SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard) . National Institute of Standards and Technology. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Essential Chemical PPE . Trimaco. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Practice News. [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid . Carl ROTH. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.